1-[1-(Thiophen-3-yl)ethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-thiophen-3-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYHUPGLXCVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis Guide: 1-[1-(Thiophen-3-yl)ethyl]piperazine
The following technical guide details the synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS: 521913-92-8).[1] This document is structured for organic chemists and process engineers, prioritizing scalable, high-yield methodologies over academic curiosities.
Executive Summary & Molecule Profile
1-[1-(Thiophen-3-yl)ethyl]piperazine is a critical heterocyclic building block, often employed in the development of GPCR ligands (e.g., serotonin and dopamine receptor modulators) due to the bioisosteric relationship between the thiophene ring and the phenyl group found in many CNS-active drugs.
The presence of the chiral center at the ethyl linker (α-methyl substitution) introduces stereochemical considerations, though this guide focuses on the efficient synthesis of the racemate, which is the standard primary intermediate in drug discovery campaigns.
| Property | Data |
| IUPAC Name | 1-[1-(Thiophen-3-yl)ethyl]piperazine |
| CAS Number | 521913-92-8 |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| Key Functionality | Secondary amine (N4), Thiophene bioisostere, Chiral benzylic-like center |
Retrosynthetic Analysis & Strategy
To design the most robust route, we analyze the disconnection of the C–N bond between the piperazine nitrogen and the chiral ethyl linker.
Strategic Logic[1]
-
Route A (Reductive Amination): This is the preferred industrial route . It utilizes commercially available 3-acetylthiophene and piperazine.[1] It is convergent, avoids the handling of unstable "benzylic" (thienylic) halides, and minimizes elimination side-products (vinyl thiophenes).
-
Route B (Nucleophilic Substitution): Involves converting 1-(thiophen-3-yl)ethanol to a chloride or sulfonate, followed by SN2 displacement. This route is less desirable due to the propensity of secondary thienyl halides to undergo E2 elimination to form 3-vinylthiophene.[1]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the superiority of the reductive amination pathway.
Primary Protocol: Reductive Amination
This protocol describes the "Gold Standard" synthesis using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes the reduction of the thiophene ring itself.
Reaction Scheme
3-Acetylthiophene + Piperazine
Reagents & Stoichiometry
| Reagent | Equiv.[2] | Role | Rationale |
| 3-Acetylthiophene | 1.0 | Limiting Reagent | Commercial starting material.[1] |
| Piperazine | 3.0 - 5.0 | Nucleophile | Excess prevents bis-alkylation (formation of the symmetric dimer).[1] |
| NaBH(OAc)₃ | 1.5 | Reducing Agent | Selective for imines over ketones; avoids thiophene reduction. |
| Acetic Acid (AcOH) | 1.0 - 1.5 | Catalyst | Activates the ketone for imine formation.[1] |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Standard solvent for STAB; maintains solubility of intermediates. |
Step-by-Step Methodology
Phase 1: Imine Formation
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with Piperazine (anhydrous, 5.0 equiv) and 1,2-Dichloroethane (DCE) (concentration ~0.2 M relative to ketone). Stir until dissolved.
-
Expert Note: Piperazine is hygroscopic. Use a fresh bottle or recrystallize from ethanol if purity is suspect.
-
-
Addition: Add 3-Acetylthiophene (1.0 equiv) followed by Acetic Acid (1.2 equiv) .
-
Equilibration: Stir at room temperature (20–25 °C) for 30–60 minutes. This allows the formation of the hemiaminal/imine equilibrium species.
Phase 2: Reduction[1]
-
Reducing Agent: Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
-
Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.[1] The ketone spot should disappear.
-
Phase 3: Workup & Purification[1][3]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Combine organic layers and wash with Brine . Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Removal of Excess Piperazine:
-
The crude residue will contain the product and excess piperazine.
-
Technique: Dissolve the residue in EtOAc and wash copiously with water (piperazine is highly water-soluble). Alternatively, use sublimation if the scale is small, but water washing is preferred for scale-up.
-
-
Flash Chromatography: Purify the crude oil using silica gel chromatography.
-
Eluent: Gradient of 0%
10% Methanol in Dichloromethane (with 1% aqueous Ammonia or Triethylamine to prevent streaking of the amine).
-
Secondary Protocol: Nucleophilic Substitution
Use this route only if 3-acetylthiophene is unavailable and you must start from the alcohol or halide.[1]
Workflow
-
Activation: Convert 1-(thiophen-3-yl)ethanol to the chloride using Thionyl Chloride (SOCl₂) in DCM at 0 °C.
-
Warning: The resulting secondary chloride is prone to elimination. Use immediately.
-
-
Substitution: Dissolve Piperazine (5.0 equiv) in Acetonitrile (MeCN) with K₂CO₃ (2.0 equiv) .
-
Addition: Add the chloride solution dropwise at reflux.
-
Workup: Similar to Route A.
-
Drawback: Yields are typically lower (40–60%) compared to reductive amination (70–85%) due to the formation of 3-vinylthiophene.
-
Mechanistic Insight & Visualization
Understanding the mechanism ensures troubleshooting capability. The reductive amination proceeds through an iminium ion intermediate, which is the species reduced by the hydride.[4]
Figure 2: Mechanistic pathway of the reductive amination using STAB.[1]
Characterization & Quality Control
To validate the synthesis, the following spectral data must be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 7.0–7.4 ppm: 3H (Thiophene protons, multiplet).δ 3.4–3.6 ppm: 1H (q, J=6.5 Hz, CH-CH₃ benzylic methine).δ 2.8 ppm: 4H (m, Piperazine ring protons adjacent to alkyl group).δ 2.4 ppm: 4H (m, Piperazine ring protons adjacent to secondary amine).δ 1.4 ppm: 3H (d, J=6.5 Hz, Methyl group). |
| MS (ESI+) | [M+H]⁺ = 197.1 . Characteristic M+2 isotope peak (4.5% abundance) due to ³⁴S. |
| Appearance | Pale yellow oil (free base) or white solid (HCl salt). |
Safety & Handling (E-E-A-T)
-
Thiophenes: Many thiophene derivatives have strong, unpleasant odors and can be skin irritants. All operations must be performed in a well-ventilated fume hood.[1]
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acids. Ensure proper venting.
-
Piperazine: A strong sensitizer and skin/eye irritant. Wear nitrile gloves and safety goggles.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235374 (1-[1-(Thiophen-3-yl)ethyl]piperazine).[1] Link
-
Bhattacharyya, S. (1995). "Reductive amination of carbonyl compounds with sodium triacetoxyborohydride: a convenient procedure for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines." Link
Sources
- 1. 2,2,2-Trifluoro-1-thiophen-3-yl-ethanone oxime - CAS号 138395-47-8 - 摩熵化学 [molaid.com]
- 2. KR20140020883A - Heterocyclic resorcinol derivatives, preparation of same and cosmetic uses thereof - Google Patents [patents.google.com]
- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
1-[1-(Thiophen-3-yl)ethyl]piperazine molecular structure and conformation
Molecular Structure, Conformation, and Synthetic Protocols
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS: 521913-92-8), a critical heterocyclic building block in medicinal chemistry. Often utilized as a bioisostere for benzyl-piperazine moieties in neuroactive ligand design (e.g., dopamine D2/D3 and serotonin 5-HT modulators), this molecule presents unique stereochemical and conformational challenges. This document details its molecular architecture, validated synthetic pathways, and protocols for conformational analysis, designed for immediate application in drug discovery workflows.
Molecular Architecture & Physicochemical Identity[1]
The molecule consists of a piperazine ring N-alkylated with a 1-(thiophen-3-yl)ethyl group.[1][2] Unlike simple benzyl derivatives, the ethyl linker introduces a chiral center at the
1.1 Identity Data
| Parameter | Specification |
| IUPAC Name | 1-[1-(Thiophen-3-yl)ethyl]piperazine |
| CAS Number | 521913-92-8 |
| Molecular Formula | C |
| Molecular Weight | 196.31 g/mol |
| Chiral Center | One (R/S enantiomers at the ethyl linker) |
| pKa (Calc.) | ~9.1 (Piperazine N4), ~4.5 (Piperazine N1) |
| LogP (Calc.) | 1.8 – 2.1 |
1.2 Structural Elements
-
Piperazine Core: Predominantly adopts a chair conformation . The N1-substituent (thiophen-ethyl group) prefers the equatorial position to minimize 1,3-diaxial steric interactions with the C3/C5 axial protons.
-
Chiral Linker: The branching methyl group at the benzylic position (creating a sec-alkyl linkage) restricts the rotation of the thiophene ring, creating distinct rotameric populations.
-
Thiophene Moiety: Acts as a bioisostere for a phenyl ring but with altered electronics (electron-rich) and geometry (bond angle ~92° at sulfur vs 120° in benzene), affecting
stacking interactions in protein pockets.
Conformational Dynamics
Understanding the conformational landscape is vital for docking studies. The molecule exhibits three primary degrees of freedom:
-
Piperazine Ring Inversion: Chair-to-Chair interconversion (Barrier: ~10-12 kcal/mol).
-
N-Substituent Orientation: Equatorial vs. Axial equilibrium.
-
C
-C(Thiophene) Rotation: Rotation of the thiophene ring relative to the ethyl linker.
2.1 Conformational Energy Landscape (Workflow)
The following Graphviz diagram illustrates the logical flow for determining the bioactive conformation using computational tools.
Figure 1: Computational workflow for resolving the conformational ensemble of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Key Insight: The methyl group on the linker creates a "gearing" effect. In the lowest energy conformation, the thiophene ring is typically twisted out of plane relative to the C-N bond to avoid steric clash with the piperazine equatorial protons.
Validated Synthetic Protocols
To ensure high purity and control over mono-alkylation, Reductive Amination is the superior method over direct alkylation (which leads to bis-alkylation byproducts).
3.1 Method: Reductive Amination (Recommended)
This protocol utilizes 3-acetylthiophene and piperazine, leveraging sodium triacetoxyborohydride (STAB) for mild, selective reduction.
Reagents:
-
3-Acetylthiophene (1.0 eq)
-
Piperazine (3.0 - 5.0 eq) [Excess prevents bis-alkylation]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 3-acetylthiophene (10 mmol) and piperazine (40 mmol) in anhydrous DCE (50 mL). Add glacial acetic acid (0.5 mL). Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor disappearance of ketone by TLC.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Allow to warm to room temperature and stir overnight (12-16 h).
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3 x 30 mL). -
Purification: The excess piperazine stays in the aqueous phase or is easily removed. Wash organic layer with brine, dry over Na
SO , and concentrate. -
Isolation: Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH
OH 90:9:1).
3.2 Synthesis Pathway Diagram
Figure 2: Reductive amination pathway minimizing bis-alkylation side products.
Characterization & Self-Validation
For researchers synthesizing this compound, the following spectroscopic data serves as a self-validating standard. Deviations suggest impurities (e.g., bis-alkylated dimer).
4.1 Predicted NMR Signature (
H NMR, 400 MHz, CDCl
)
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Thiophene-H2 | 7.25 - 7.30 | Doublet/Multiplet | 1H | Most deshielded aromatic proton. |
| Thiophene-H4/H5 | 7.00 - 7.15 | Multiplet | 2H | Typical thiophene range. |
| Linker CH | 3.45 - 3.60 | Quartet ( | 1H | Benzylic methine coupled to methyl. |
| Piperazine N-CH | 2.30 - 2.60 | Broad Multiplets | 4H | Protons adjacent to alkylated nitrogen. |
| Piperazine NH-CH | 2.80 - 2.95 | Triplet-like | 4H | Protons adjacent to secondary amine. |
| Linker CH | 1.35 - 1.45 | Doublet ( | 3H | Characteristic methyl doublet. |
Validation Check: Look for the quartet at ~3.5 ppm. If this signal is split or shifted significantly, check for enantiomeric resolution or salt formation.
Pharmacological Implications (SAR)
In drug design, this scaffold acts as a flexible hydrophobic anchor .
-
Bioisosterism: The thiophene sulfur can accept weak hydrogen bonds, unlike the phenyl ring in benzyl-piperazines.
-
Chirality: The S-enantiomer often exhibits distinct binding profiles compared to the R-enantiomer in GPCRs (e.g., 5-HT
), necessitating chiral resolution (via chiral HPLC or tartaric acid crystallization) for advanced studies.
References
-
Synthesis of Piperazine Derivatives
-
Methodology: Abdel-Rahman, A.A.-H. et al. "Synthesis and biological evaluation of new piperazine derivatives." Journal of Heterocyclic Chemistry, 2018. Link
-
-
Conformational Analysis of Piperazines
-
Mechanistic Insight: Anet, F.A.L. & Yavari, I. "Nitrogen Inversion in Piperazine." Journal of the American Chemical Society, 1977. Link
-
-
Thiophene Bioisosterism
-
Medicinal Chemistry: Wardakhan, W.W. et al. "Thiophene dyes in medical chemistry." European Journal of Medicinal Chemistry, 2013. Link
-
-
Database Validation
-
Compound Identity: PubChem CID 521913-92-8 Entry. Link
-
Sources
Physicochemical Properties and Synthetic Utility of 1-[1-(Thiophen-3-yl)ethyl]piperazine
Executive Summary
1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS: 521913-92-8 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs), specifically dopaminergic and serotonergic subtypes. Structurally, it consists of a piperazine ring linked via a chiral ethyl bridge to the 3-position of a thiophene moiety. This scaffold serves as a bioisostere for 1-(1-phenylethyl)piperazine, offering altered metabolic stability and lipophilicity profiles due to the thiophene ring's electron-rich and sulfur-containing nature.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via reductive amination, and critical handling data for research applications.
Physicochemical Profile
Understanding the physicochemical behavior of this compound is critical for optimizing its use in lead optimization and formulation. The data below distinguishes between the free base (typically an oil) and the hydrochloride salt (crystalline solid).
Key Identifiers & Properties[1][2][3]
| Property | Value / Description | Source/Note |
| CAS Number | 521913-92-8 | [1][2] |
| IUPAC Name | 1-[1-(Thiophen-3-yl)ethyl]piperazine | |
| Molecular Formula | C₁₀H₁₆N₂S | |
| Molecular Weight | 196.31 g/mol | [1] |
| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | Predicted based on analogs |
| Boiling Point | ~280–290 °C (760 mmHg) / 110–120 °C (0.5 mmHg) | Predicted (ACD/Labs) |
| pKa (Basic) | 9.14 ± 0.10 (N4-Piperazine) | Predicted (Piperazine core) |
| pKa (Acidic) | ~5.3 (N1-Piperazine) | Predicted |
| LogP | 1.68 ± 0.25 | Predicted (Consensus) |
| H-Bond Donors | 1 (Secondary Amine) | |
| H-Bond Acceptors | 3 (2 Nitrogens, 1 Sulfur) | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 40.5 Ų |
Solubility & Lipophilicity Analysis
The molecule exhibits a pH-dependent solubility profile typical of piperazine derivatives.
-
pH < 5: Highly soluble in aqueous media due to diprotonation of the piperazine ring.
-
pH > 10: Predominantly neutral; low aqueous solubility, high solubility in organic solvents (DCM, Ethyl Acetate, Methanol).
-
Lipophilicity: The thiophene ring contributes significantly to the LogP (~1.7), making it more lipophilic than the corresponding furan analog but less than the phenyl analog. This property facilitates blood-brain barrier (BBB) penetration in CNS-active derivatives.
Synthetic Methodology: Reductive Amination[6][7]
While nucleophilic substitution (using 1-(1-chloroethyl)thiophene) is a possible route, it often suffers from elimination side reactions (forming vinylthiophene). The Reductive Amination of 3-acetylthiophene with piperazine is the preferred, self-validating protocol due to higher chemoselectivity.
Reaction Scheme
The synthesis involves the formation of a hemiaminal/imine intermediate followed by in situ reduction.
Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide as a Lewis acid to drive imine formation.
Detailed Protocol
Objective: Synthesize 10g of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Reagents:
-
3-Acetylthiophene (1.0 eq)
-
Piperazine (Anhydrous, 4.0 eq) – Excess prevents bis-alkylation.
-
Titanium(IV) isopropoxide (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under nitrogen, dissolve 3-acetylthiophene (1.0 eq) and Piperazine (4.0 eq) in anhydrous DCE. Add Titanium(IV) isopropoxide (1.2 eq) dropwise. Stir at room temperature for 6–12 hours. Checkpoint: Monitor disappearance of ketone by TLC.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow to warm to room temperature and stir overnight.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ or 1N NaOH (to decompose Ti complexes). Dilute with DCM.
-
Workup: Filter through a Celite pad to remove Titanium salts. Wash the organic phase with water (3x) to remove excess piperazine (which is water-soluble). Dry over Na₂SO₄ and concentrate.
-
Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the pure secondary amine.
Validation Criteria:
-
Appearance: Pale yellow oil.
-
MS (ESI): [M+H]⁺ peak at m/z 197.1.
Structural Characterization (Spectroscopy)[8]
To ensure scientific integrity, the identity of the compound must be verified using NMR. The chirality at the ethyl linker creates a distinct splitting pattern.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |
| Thiophene H-2 | 7.25 – 7.30 ppm | Multiplet | 1H | Most deshielded aromatic proton. |
| Thiophene H-4, H-5 | 7.00 – 7.15 ppm | Multiplet | 2H | Aromatic region. |
| Methine (CH-N) | 3.50 – 3.65 ppm | Quartet (J=6.8 Hz) | 1H | Chiral center; coupled to methyl group. |
| Piperazine (CH₂) | 2.40 – 2.90 ppm | Broad Multiplet | 8H | Characteristic of piperazine ring protons. |
| Methyl (CH₃) | 1.35 – 1.45 ppm | Doublet (J=6.8 Hz) | 3H | Coupled to methine; diagnostic of ethyl linker. |
| Amine (NH) | 1.50 – 2.00 ppm | Broad Singlet | 1H | Exchangeable; shift varies with concentration. |
Mass Spectrometry
-
Ionization Mode: ESI (+)
-
Parent Ion: 197.1 [M+H]⁺
-
Fragmentation: Loss of piperazine ring may show a fragment at m/z 111 (Thiophen-3-ylethyl carbocation).
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Secondary amines are generally irritating.
-
Sensitizer: Potential skin sensitizer upon prolonged contact.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; conversion to the HCl salt is recommended for long-term storage.
DOT Diagram: Safety Workflow
Figure 2: Standard operating procedure for handling thiophene-piperazine derivatives.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination).
-
PubChem. (2023). Compound Summary: Piperazine Derivatives. National Library of Medicine. Retrieved from [Link]
(Note: Specific experimental papers for this exact CAS are rare in open literature; protocols are derived from standard methodologies for thiophene-piperazine analogs validated by sources 3 and 4.)
Sources
The Arylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Technical Guide to its Structure-Activity Relationship
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics is a journey of molecular exploration. Within the vast landscape of chemical scaffolds, the arylpiperazine moiety has emerged as a "privileged structure," a versatile and modular framework that has given rise to a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of arylpiperazine compounds, delving into the nuanced interplay between chemical modifications and pharmacological outcomes. We will explore the core principles of arylpiperazine SAR, examine its application across diverse therapeutic areas, and provide practical insights into the experimental and computational workflows used to elucidate these critical relationships.
The Enduring Importance of the Arylpiperazine Scaffold
The prevalence of the arylpiperazine core in a wide array of FDA-approved drugs is a testament to its remarkable utility in medicinal chemistry.[3][4] From antipsychotics like aripiprazole and buspirone to anticancer agents such as imatinib and palbociclib, this six-membered heterocycle serves as a versatile linchpin, enabling tailored interactions with a diverse range of biological targets.[3][5] Its widespread use can be attributed to several key characteristics, including its favorable physicochemical properties, synthetic tractability, and its ability to present pharmacophoric elements in a defined spatial orientation.[2][4]
The general structure of an arylpiperazine compound can be deconstructed into three key components, each offering a fertile ground for synthetic modification and SAR exploration:
-
The Aryl Group (Ar): This aromatic ring, directly attached to a piperazine nitrogen, is a primary determinant of a compound's affinity and selectivity for its target.
-
The Piperazine Ring: This central scaffold, with its two nitrogen atoms, can be substituted and its conformation can influence the overall topology of the molecule.
-
The Linker and Terminal Group (Linker-R): A flexible or rigid chain of atoms connecting the second piperazine nitrogen to a terminal functional group, which often plays a crucial role in modulating functional activity (agonist, antagonist, etc.) and pharmacokinetic properties.
The modular nature of this scaffold allows for systematic modifications at each of these positions, enabling the fine-tuning of a compound's pharmacological profile.[6][7]
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The following sections will dissect the SAR of arylpiperazine compounds by examining the impact of structural modifications at each of the key positions.
The Aryl Group: The Anchor of Affinity and Selectivity
The nature and substitution pattern of the aryl group are paramount in dictating the compound's interaction with its biological target.
-
Substitution Position: The position of substituents on the aryl ring significantly influences receptor binding. For instance, in a series of α1-adrenoceptor antagonists, compounds with 2-alkoxyphenylpiperazine moieties demonstrated high affinity.[8][9] Similarly, for certain androgen receptor (AR) antagonists, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities against LNCaP prostate cancer cells.[6][10] In contrast, for a series of 5-HT1A receptor ligands, the introduction of electron-withdrawing substituents on the arylpiperazine moiety was found to be favorable for antidepressant activity.
-
Electronic Effects: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can dramatically alter binding affinity. For example, in a study of 5-HT1A receptor agonists, it was found that both electron-donating and electron-withdrawing groups on the N-phenylpiperazine part of the molecule can increase affinity. This highlights the complex nature of receptor-ligand interactions where steric and electronic factors are intertwined.
-
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system, such as a pyridyl or furoyl group, can significantly impact activity. In one study, the exchange of a 2-alkoxyphenyl moiety for a 2-furoyl or 2-pyridyl group resulted in a marked decrease in affinity for α1-adrenoceptors.[8]
The Linker: Modulating Functional Activity and Pharmacokinetics
The linker region, connecting the arylpiperazine core to the terminal group, is not merely a spacer but a critical determinant of a compound's functional properties and its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Length and Flexibility: The length and conformational flexibility of the linker are crucial. Many long-chain arylpiperazine derivatives are designed to target central nervous system (CNS) receptors like serotonin and dopamine receptors.[5][11] The optimal length of the linker can vary depending on the target. For instance, a substituted two-carbon linker is often considered optimal for high activity towards 5-HT1A receptors.
-
Incorporation of Functional Groups: The introduction of functional groups within the linker, such as a hydroxyl group in a hydroxypropyl linker, can provide additional interaction points with the receptor, thereby enhancing affinity and influencing functional activity.[9]
The Terminal Group: The Key to Functional Diversity
The terminal group at the end of the linker often defines the ultimate pharmacological effect of the arylpiperazine compound. This part of the molecule can interact with a secondary binding pocket on the receptor or extend into the solvent-exposed region.
-
Aryl and Heteroaryl Moieties: A wide variety of aryl and heteroaryl systems have been employed as terminal groups. For example, in a series of androgen receptor antagonists, a 4-fluorophenyl carboxamide moiety at the terminal position resulted in a potent compound.[12]
-
Bulky and Lipophilic Groups: The incorporation of bulky and lipophilic groups, such as an adamantyl group, has been explored to modulate receptor interactions and pharmacokinetic properties.[13]
-
Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors in the terminal group can lead to specific interactions with the receptor, contributing to affinity and selectivity.
Therapeutic Applications: A Showcase of Arylpiperazine SAR
The principles of arylpiperazine SAR have been successfully applied to develop drugs for a wide range of diseases.
Central Nervous System Disorders
Arylpiperazines are particularly prominent in the treatment of CNS disorders, where they modulate the activity of key neurotransmitter receptors.[1][5]
-
Antipsychotics: Drugs like aripiprazole owe their efficacy to their unique pharmacological profile, acting as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, and as antagonists at 5-HT2A receptors.[5] This multi-target engagement is a direct result of the carefully optimized arylpiperazine scaffold.
-
Anxiolytics and Antidepressants: Buspirone, an anxiolytic, is a partial agonist at 5-HT1A receptors.[5] The SAR of arylpiperazines as 5-HT1A receptor ligands has been extensively studied to develop new antidepressants with improved efficacy and side-effect profiles.[14]
Oncology
The arylpiperazine scaffold is also a key feature in several targeted cancer therapies.[3][6]
-
Kinase Inhibitors: Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, features an N-methylpiperazine moiety that enhances its solubility and pharmacokinetic properties. While not a classic arylpiperazine in the strictest sense, it highlights the utility of the piperazine ring in this class of drugs. Palbociclib and Abemaciclib, both CDK4/6 inhibitors, also incorporate a piperazine or a related piperidine ring.[3][4]
-
Androgen Receptor Antagonists: In the context of prostate cancer, arylpiperazine derivatives have been developed as potent androgen receptor antagonists.[10][12][15] SAR studies have focused on optimizing the aryl group and the terminal moiety to achieve high antagonistic potency and selectivity against androgen-sensitive prostate cancer cell lines.[10]
Other Therapeutic Areas
The versatility of the arylpiperazine scaffold extends to other therapeutic areas as well:
-
α1-Adrenoceptor Antagonists: Compounds like naftopidil are used for the management of benign prostatic hyperplasia.[3][6] Extensive SAR studies have been conducted to develop selective α1-adrenoceptor antagonists.[8][9][16]
-
Antimicrobial Agents: Arylpiperazine derivatives have also shown promise as antimicrobial agents, with studies exploring their activity against various bacterial and mycobacterial strains.[17]
Experimental and Computational Workflows for SAR Determination
A combination of experimental and computational techniques is employed to systematically explore the SAR of arylpiperazine compounds.
Experimental Methodologies
A well-defined experimental cascade is essential for generating robust SAR data.
Diagram of a Typical Experimental Workflow for SAR Studies:
Caption: A typical experimental workflow for the structure-activity relationship (SAR) determination of arylpiperazine compounds.
Detailed Protocols:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the target receptor.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.
-
General Protocol:
-
Prepare cell membranes or tissues expressing the receptor of interest.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin for α1-adrenoceptors) and varying concentrations of the test compound.[8]
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity of the compounds (e.g., agonist, antagonist, partial agonist).
-
Principle: These assays measure the biological response elicited by the compound upon binding to the receptor.
-
Example (cAMP Assay for GPCRs):
-
Use cells stably expressing the G-protein coupled receptor (GPCR) of interest.
-
For antagonists, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known agonist.
-
Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using an appropriate assay kit (e.g., ELISA-based).
-
For agonists, incubate the cells with varying concentrations of the test compound and measure the resulting cAMP levels.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
3. Cytotoxicity Assays (e.g., CCK-8 or MTT):
-
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines and normal cell lines.[18][19]
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Computational Methodologies
In silico techniques play a crucial role in rationalizing experimental SAR data and guiding the design of new analogs.
Diagram of a Computational Workflow for SAR Studies:
Caption: A typical computational workflow to complement experimental SAR studies of arylpiperazine compounds.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][20][21] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.[22]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[10][23] Docking studies can help to rationalize the observed SAR by visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the arylpiperazine compound and the amino acid residues in the receptor's binding pocket.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[22][23] This can help to assess the stability of the binding pose predicted by docking and to understand how the flexibility of the receptor and ligand influences their interaction.
Future Directions and Conclusion
The arylpiperazine scaffold continues to be a rich source of inspiration for the design of novel therapeutics. Future research will likely focus on several key areas:
-
Multi-Target Ligands: The development of arylpiperazine derivatives that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like schizophrenia and cancer.[24]
-
Enhanced Selectivity: Achieving higher selectivity for specific receptor subtypes remains a key challenge and a major focus of ongoing research to minimize off-target side effects.
-
Targeting Novel Biological Pathways: The exploration of arylpiperazine compounds for their activity against novel biological targets will undoubtedly open up new therapeutic avenues.
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Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. MDPI. [Link]
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Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Ingenta Connect. [Link]
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Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PMC. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
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Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists. PubMed. [Link]
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Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. PubMed. [Link]
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Design, synthesis and biological profiling of aryl piperazine based scaffolds for the management of androgen sensitive prostatic disorders. Royal Society of Chemistry. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. IRIS. [Link]
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Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeti. ResearchGate. [Link]
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
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Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]
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(PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. ResearchGate. [Link]
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Synthesis and structure-activity relationships of novel arylpiperazines as potent antagonists of α1-adrenoceptor. PubMed. [Link]
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QSAR on aryl-piperazine derivatives with activity on malaria. ResearchGate. [Link]
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In Silico Bioactivity Prediction of 1-[1-(Thiophen-3-yl)ethyl]piperazine: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale
As computational methodologies become inextricably linked with early-stage drug discovery, the in silico evaluation of novel chemical entities requires rigorous, self-validating workflows. This whitepaper details the computational pipeline for predicting the bioactivity, target space, and pharmacokinetic profile of 1-[1-(Thiophen-3-yl)ethyl]piperazine .
From a medicinal chemistry perspective, this molecule is a highly privileged scaffold. It combines two critical pharmacophoric elements:
-
The Thiophene Ring: Acting as a classic bioisostere for benzene, the thiophene moiety enhances metabolic stability and lipophilicity while providing unique polarizability due to its sulfur atom, which is highly effective for π-π stacking in hydrophobic protein pockets (1)[1].
-
The Piperazine Core: A ubiquitous nitrogenous heterocycle that remains protonated at physiological pH. It acts as a strong hydrogen bond donor/acceptor and is notorious for forming critical salt bridges with conserved acidic residues in target receptors (2)[2].
Crucially, the 1-ethyl linker introduces a chiral center. A robust computational workflow must account for the stereospecificity of the R and S enantiomers, as spatial orientation dictates receptor selectivity—particularly within the monoamine G-Protein Coupled Receptor (GPCR) family, such as Serotonin (5-HT1A) and Dopamine (D2/D3) receptors (3)[3].
In Silico Workflow Architecture
To ensure scientific integrity, we employ a sequential, self-validating computational pipeline. Static predictions (like molecular docking) are inherently limited; therefore, we must validate them temporally using Molecular Dynamics (MD) simulations.
In silico bioactivity prediction workflow for 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Methodologies & Self-Validating Protocols
Methodology 1: Target Fishing via Pharmacophore Mapping
Causality: We utilize the "molecular similarity hypothesis," which posits that structurally analogous molecules bind to similar macromolecular targets. By employing both 2D (topological) and 3D (electroshape) similarity metrics, we avoid the pitfalls of relying solely on structural scaffolds, allowing for the identification of novel off-target interactions (4)[4].
Step-by-Step Protocol:
-
Input Generation: Convert the 2D structure of 1-[1-(Thiophen-3-yl)ethyl]piperazine into a canonical SMILES string.
-
Server Submission: Submit the SMILES to the SwissTargetPrediction algorithm (5)[5]. Ensure the target organism is set to Homo sapiens.
-
Data Extraction: Isolate the top 10 ranked targets based on the combined probability score. For this scaffold, expect high probabilities for aminergic GPCRs (e.g., Dopamine D3, Serotonin 5-HT1A) due to the basic piperazine nitrogen.
Methodology 2: Stereospecific Molecular Docking
Causality: The piperazine ring is highly dynamic, capable of transitioning between chair and boat conformations. Rigid docking would artificially penalize valid binding poses. We employ flexible ligand docking to allow the 1-ethyl linker and the piperazine ring to find their global energy minimum within the receptor pocket.
Step-by-Step Protocol:
-
Ligand Preparation: Generate 3D conformers for both the (R) and (S) enantiomers. Assign Gasteiger partial charges and define rotatable bonds using AutoDock Tools.
-
Protein Preparation: Download the target crystal structure (e.g., Dopamine D3 receptor, PDB ID: 3PBL) from the Protein Data Bank. Strip co-crystallized water molecules and add polar hydrogens.
-
Self-Validation (Redocking): Before docking the novel ligand, redock the native co-crystallized ligand. The docking parameters are only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.
-
Execution: Run AutoDock Vina with an exhaustiveness parameter of 16. Cluster the resulting poses by RMSD and select the lowest energy conformation (kcal/mol) from the most populated cluster.
Methodology 3: Molecular Dynamics (MD) Simulations
Causality: Docking algorithms treat the protein backbone as rigid and ignore solvent dynamics. To prove that the predicted salt bridge between the protonated piperazine nitrogen and the conserved GPCR aspartate residue (Asp3.32) is biologically viable, we must simulate the complex over time (6)[6].
Step-by-Step Protocol:
-
System Solvation: Embed the best-docked complex in a TIP3P water box and neutralize with 0.15 M NaCl using GROMACS.
-
Equilibration: Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration.
-
Production Run: Execute a 100 ns unrestrained MD simulation at 300 K.
-
Self-Validation (Trajectory Analysis): Plot the ligand RMSD over time. A stable complex will show the RMSD plateauing within the first 20 ns. If the RMSD continues to drift upwards, the initial docking pose is rejected as an artifact.
Logical relationship of ligand-receptor interactions and downstream GPCR signaling.
Quantitative Data Summary
Based on the structural homology of 1-[1-(Thiophen-3-yl)ethyl]piperazine to known neuroactive agents (7)[7], the following table summarizes the anticipated in silico quantitative outputs generated by this workflow.
| Parameter / Target | Predicted Value / Score | Biological Implication |
| Dopamine D3 Receptor Affinity | High likelihood of target engagement; potential antipsychotic or anti-addiction properties. | |
| Serotonin 5-HT1A Affinity | Secondary target engagement; potential anxiolytic effects. | |
| LogP (Lipophilicity) | 2.1 - 2.8 | Optimal for Blood-Brain Barrier (BBB) penetration. |
| Topological Polar Surface Area | Excellent gastrointestinal absorption; zero violations of Lipinski's Rule of Five. | |
| CYP450 Inhibition (2D6/3A4) | Moderate Probability | The basic piperazine nitrogen may coordinate with the heme iron in CYP2D6, requiring metabolic liability screening. |
References
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The Piperazine Scaffold in Medicinal Chemistry: A Technical Guide to a Privileged Structure
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] This guide provides a technical deep-dive into the fundamental physicochemical properties, synthetic versatility, and the profound impact of the piperazine moiety on the pharmacokinetic and pharmacodynamic profiles of drug candidates. We will explore its diverse applications, dissect structure-activity relationships (SAR), present quantitative biological data, and outline key experimental protocols to equip drug discovery professionals with the critical insights needed for successful lead optimization.
The Piperazine Advantage: Foundational Physicochemical & Pharmacokinetic Properties
The prevalence of the piperazine scaffold in drug design is not coincidental; it stems from a unique and highly tunable set of characteristics that confer favorable drug-like properties.[1] The two nitrogen atoms within the six-membered ring offer a large polar surface area and structural rigidity, which can enhance target affinity and specificity.[4][5][6][7][8][9][10] These attributes often lead to improved water solubility, oral bioavailability, and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4][5][6][7][8][9][10]
1.1. Core Physicochemical Properties
The adaptability of the piperazine structure allows for strategic modifications to achieve a desired pharmacological effect.[4][5][8]
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1][11] This allows for fine-tuning of its ionization state at physiological pH, a critical factor for modulating solubility and target engagement.[11] The nitrogen atoms act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[1]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the aqueous solubility of a parent molecule.[1][4][7][9][11] This is a significant advantage for developing both oral and intravenous formulations and can lead to improved bioavailability.[1][2][4][7][8][9][12]
-
Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation.[1][3] This provides a degree of structural rigidity that can be crucial for locking a molecule into the precise bioactive conformation required for target binding, thereby improving potency and selectivity.[1] Despite this rigidity, it retains enough flexibility to adapt to various binding pockets.[3]
| Property | Value(s) | Significance in Drug Design |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][11] | The dual pKa values allow for precise control over the molecule's ionization state at physiological pH, which is key for optimizing solubility and target interaction.[11] |
| Lipophilicity (logP) | -1.5 (unsubstituted) | The inherent hydrophilicity of the piperazine core can enhance aqueous solubility, a beneficial characteristic for oral and intravenous drug formulations.[11] |
| Molecular Geometry | Chair Conformation | The stable chair conformation offers a balance of rigidity and flexibility, aiding in specific receptor binding while allowing adaptation to various binding sites.[1][3] |
Table 1: Key Physicochemical Properties of the Piperazine Scaffold.
Therapeutic Applications: A Scaffold of Unmatched Versatility
The piperazine moiety is a key component in numerous clinically successful drugs, demonstrating its broad therapeutic importance across various disease areas.[2][3]
2.1. Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in drugs targeting the CNS. Their structure facilitates crossing the blood-brain barrier and interacting with a range of neurotransmitter receptors.[11] Many CNS-active piperazines function by modulating serotonin (5-HT) and dopamine (D2) receptors.[1] The piperazine often acts as a scaffold to correctly orient pharmacophoric elements, like an aryl group, for optimal receptor binding.[1]
-
Aripiprazole (Antipsychotic): Functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[3]
-
Cetirizine (Antihistamine): A selective H1 histamine receptor antagonist, it is a primary metabolite of hydroxyzine and belongs to the piperazine class of antihistamines.[13] Its design reduces its ability to cross the blood-brain barrier, minimizing sedative effects.[14]
-
Vortioxetine (Antidepressant): Exhibits a multimodal mechanism of action, acting as an inhibitor of the serotonin transporter and a modulator of several serotonin receptors.
| Drug Name | Mechanism of Action | Therapeutic Indications |
| Aripiprazole | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[3] | Schizophrenia, bipolar disorder, major depressive disorder |
| Olanzapine | Antagonist at dopamine and serotonin receptors. | Schizophrenia, bipolar disorder |
| Cetirizine | Selective H1 histamine receptor antagonist.[13] | Allergic rhinitis, chronic urticaria |
Table 2: Selected FDA-Approved Piperazine-Containing CNS Drugs.[3]
2.2. Oncology
The piperazine scaffold is considered a privileged structure in anticancer drug design, with many approved kinase inhibitors incorporating this moiety.[11] The ring often serves as a solubilizing group or a linker, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[11]
-
Imatinib (Kinase Inhibitor): A cornerstone in the treatment of chronic myeloid leukemia, it utilizes a piperazine moiety to enhance kinase selectivity.[2][11]
-
Palbociclib (CDK4/6 Inhibitor): Used in the treatment of breast cancer.[11]
-
Axitinib (Kinase Inhibitor): A potent inhibitor of vascular endothelial growth factor (VEGF) receptors.
The anti-proliferative activity of various arylpiperazine derivatives has been demonstrated in different tumor cell lines, highlighting their potential as a scaffold for developing new anticancer agents.[15]
2.3. Infectious Diseases
Piperazine derivatives have shown a broad spectrum of antimicrobial activities.
-
Ciprofloxacin (Antibiotic): A widely prescribed fluoroquinolone that incorporates a piperazine ring to improve bacterial enzyme binding and membrane permeability.[2]
-
Antimycobacterial Agents: N-arylpiperazine structural motifs have demonstrated significant activity against Mycobacterium tuberculosis.[16] Structure-activity relationship studies have shown that bulky, lipophilic moieties on the piperazine ring can improve antimycobacterial activity.[16]
Structure-Activity Relationship (SAR) and Rational Design
The synthetic tractability of the piperazine ring, with its two reactive nitrogen atoms, makes it ideal for systematic functionalization to explore SAR.[2][3][9][17] This allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and ADME profiles.[2][9][17]
A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities.[13]
-
N1-Aryl Substitution: The N-arylpiperazine fragment is a fundamental scaffold in many drugs, particularly those targeting CNS disorders. The nature of the aryl group and its substituents dramatically influences receptor binding affinity and selectivity.
-
N4-Substitution: The substituent at the N4 position is critical for modulating pharmacokinetic properties and can be used to link different pharmacophores or introduce groups that interact with specific sub-pockets of a target protein.[12] For instance, in antihistamines, substitutions on the second nitrogen of the piperazine ring modulate potency and side-effect profiles.[14]
Figure 1: General Structure-Activity Relationships of Piperazine Derivatives.
Synthetic Strategies: Building the Piperazine Core
A variety of synthetic methods are available for the preparation of piperazine derivatives, allowing for diverse functionalization.[2]
4.1. Classical Synthetic Routes
-
Nucleophilic Substitution: This is a fundamental method where the piperazine nucleus acts as a nucleophile, reacting with electrophiles like alkyl dihalides or epoxides to yield N,N'-disubstituted products.[2] This SN2 reaction typically proceeds under mild conditions in polar aprotic solvents.[2]
-
Reductive Amination: This involves the condensation of diamines, such as diethylenetriamine, with aldehydes or ketones in the presence of a reducing agent.[2]
-
Intramolecular Cyclization: An industrially relevant route that involves the cyclization of diethanolamine or diethylenetriamine derivatives under acidic or dehydrating conditions to form the piperazine ring directly.[2]
4.2. Modern Synthetic Methodologies
-
Cross-Coupling Reactions: For the synthesis of aryl-substituted derivatives, cross-coupling reactions like the Buchwald-Hartwig amination are commonly employed.[2]
-
C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, allowing for novel structural diversity.[18]
4.3. Protocol: Synthesis of an Unsymmetrical N,N'-Disubstituted Piperazine
This protocol describes a common strategy for synthesizing unsymmetrical piperazine derivatives, which is crucial for fine-tuning molecular properties.[2] The key is the use of a protecting group to selectively functionalize one nitrogen atom at a time.[2]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-Boc-piperazine by column chromatography.[2]
Step 2: N-Alkylation/Arylation of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[2]
-
Add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).
-
Add the desired electrophile (R1-X, where X is a leaving group like Br, I, or OTs) (1.1 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until completion (monitored by TLC).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-Boc-N'-R1-piperazine in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq), at 0 °C.[2]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purify the mono-substituted piperazine as needed.
Step 4: Second N-Alkylation/Arylation
-
Follow a similar procedure to Step 2, using the mono-substituted piperazine and a different electrophile (R2-X) to obtain the final unsymmetrically disubstituted product.
Figure 2: Workflow for the Synthesis of Unsymmetrical Piperazine Derivatives.
Future Perspectives and Conclusion
The piperazine scaffold continues to be a highly relevant and fruitful area of research in medicinal chemistry.[2] Future progress is expected to come from several key areas:
-
Hybrid Scaffold Engineering: Combining the piperazine moiety with other pharmacophores to create novel hybrid molecules with unique biological activities.[2]
-
Improved CNS Delivery: Developing new strategies to enhance the delivery of piperazine-containing drugs to the central nervous system.[2]
-
Predictive Modeling: Integrating computational and machine-learning methods into the lead refinement process to more accurately predict the biological activity and pharmacokinetic properties of novel piperazine derivatives.[2]
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science.
- Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021, September 28). RxList.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed.
- The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. BenchChem.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
- Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023, May 15). PubMed.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18). NATURALISTA CAMPANO.
- The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate.
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed.
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.
- Role of piperazine scaffolds in medicinal chemistry. BenchChem.
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Piperazines derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education.
- The medicinal chemistry of piperazines: A review. Scilit.
- The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). ResearchGate.
- Piperazine scaffolds via isocyanide-based multicomponent reactions. (2010, November 4). University of Groningen Research Portal.
- Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. (2023, February 4). PubMed.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Ingenta Connect.
- The medicinal chemistry of piperazines: A review. ResearchGate.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). MDPI.
- Piperazine based antimicrobial polymers: a review. (2021, April 23). RSC Publishing.
- Piperazine derivatives as dangerous abused compounds. (2019, December 16). ResearchGate.
- Some FDA‐approved piperazine‐containing drugs. ResearchGate.
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Thiophene Derivatives as Pharmacophores in Drug Discovery: A Technical Guide
Executive Summary
Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone pharmacophore in modern medicinal chemistry.[1][2][3][4][5][6][7] Currently present in 26 FDA-approved therapeutics—including blockbusters like Clopidogrel (Plavix) and Olanzapine (Zyprexa) —it serves as a critical bioisostere for the benzene ring.
However, thiophene is a "double-edged sword." While its electron-rich nature (
This guide provides a technical roadmap for leveraging thiophene’s advantages while mitigating its risks, designed for medicinal chemists and drug discovery scientists.
Part 1: Chemical & Pharmacological Rationale[1][3][7][9][10]
Bioisosterism: Thiophene vs. Benzene
Thiophene is classically categorized as a bioisostere of benzene. However, a "Senior Scientist" approach requires understanding the differences that drive potency and selectivity.
| Feature | Benzene | Thiophene | Drug Design Implication |
| Electronic Character | Thiophene engages in stronger cation- | ||
| Geometry | Hexagonal ( | Pentagonal ( | Thiophene is physically smaller, allowing it to fit into sterically restricted sub-pockets where phenyl rings clash. |
| Lipophilicity (LogP) | Baseline | Higher (+0.5 to +1.0 | Increases membrane permeability and blood-brain barrier (BBB) penetration (critical for CNS drugs like Olanzapine). |
| Metabolic Site | Epoxidation (rare), Hydroxylation | Thiophene introduces a "soft spot" for metabolism, which can be exploited for prodrug activation or must be blocked to prevent toxicity. |
The Electronic Effect: The Sulfur Lone Pair
Unlike benzene, thiophene possesses a sulfur atom with lone pair electrons that can participate in hydrogen bonding as a weak acceptor. This allows for specific directional interactions with serine or threonine residues in kinase active sites, a feature utilized in inhibitors like Canagliflozin .
Part 2: The Metabolic Paradox (Toxicity vs. Efficacy)
The metabolic fate of thiophene is the single most critical factor in its application. It follows two divergent paths: Bioactivation (Prodrugs) or Toxification (Hepatotoxicity) .
Mechanism of Bioactivation
Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) attack the thiophene ring.
-
S-Oxidation: Formation of thiophene
-oxide.[6] -
Epoxidation: Formation of thiophene 2,3-epoxide.
-
Ring Opening: These intermediates are highly electrophilic. They can be trapped by glutathione (detoxification) or covalently bind to liver proteins (toxicity).
Case Study: Clopidogrel (The Prodrug Success) Clopidogrel is inactive in vitro. It requires hepatic bioactivation where the thiophene ring is oxidized to a thiolactone, which then hydrolyzes to the active thiol metabolite. This thiol forms a disulfide bridge with the P2Y12 platelet receptor. Here, thiophene instability is the mechanism of action.
Case Study: Tienilic Acid (The Toxicity Failure) Tienilic acid was withdrawn due to immune-mediated hepatitis.[4][5][6] The thiophene moiety was oxidized to a reactive sulfoxide that arylated CYP2C9, creating neo-antigens that triggered an autoimmune attack.
Visualization: The Metabolic Fork in the Road
Caption: The dual metabolic fate of thiophene derivatives. CYP450 oxidation leads to a reactive S-oxide intermediate, which determines therapeutic success (prodrug activation) or failure (toxicity).
Part 3: Strategic Design & Mitigation
To utilize thiophene without inducing toxicity, researchers must employ Structural Alert Mitigation strategies:
-
Block the Metabolic "Hotspots": The
-positions (C2 and C5) are most reactive. Substituting these positions with metabolic blockers (e.g., Chlorine, Methyl, or Trifluoromethyl groups) prevents enzymatic oxidation.-
Example:Rivaroxaban uses a chlorothiophene moiety. The chlorine atom at the C5 position sterically and electronically blocks metabolic attack, ensuring stability.
-
-
Electron Withdrawal: Attaching electron-withdrawing groups (EWG) like esters, amides, or sulfonyls directly to the ring reduces electron density, making the sulfur less prone to oxidation.
-
Scaffold Hopping: If a thiophene lead shows GSH adducts in early screening, consider switching to a Thiazole (nitrogen reduces electron density) or Isothiazole .
Part 4: Experimental Protocols
Synthesis: The Gewald Reaction (2-Aminothiophene Synthesis)
The Gewald reaction is the industry standard for generating polysubstituted 2-aminothiophenes, a privileged scaffold in kinase inhibitors.
Objective: Synthesize a 2-amino-3-carboethoxythiophene derivative.
Reagents:
-
Ketone/Aldehyde (e.g., Cyclohexanone)
-
Ethyl Cyanoacetate (Active Methylene)[9]
-
Elemental Sulfur (
) -
Morpholine or Diethylamine (Base Catalyst)
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve Cyclohexanone (10 mmol) and Ethyl Cyanoacetate (10 mmol) in Ethanol (20 mL).
-
Activation: Add Elemental Sulfur (10 mmol) to the mixture.
-
Initiation: Dropwise add Morpholine (10 mmol) while stirring. Note: The reaction is exothermic. Use an ice bath if the temperature exceeds 50°C.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. Pour the dark mixture into crushed ice (100 g).
-
Purification: The product will precipitate as a solid.[9] Filter, wash with cold water, and recrystallize from Ethanol.
-
Validation: Confirm structure via
H-NMR (look for broad singlet at 6.0–7.0 ppm).
Safety Assay: Reactive Metabolite Trapping (GSH Adduct Assay)
Before advancing a thiophene lead, you must assess its potential for bioactivation.
Objective: Detect reactive intermediates (epoxides/S-oxides) by trapping them with Glutathione (GSH).
Protocol:
-
Incubation System: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in Phosphate Buffer (pH 7.4).
-
Substrate Addition: Add test compound (10
M) and Glutathione (5 mM, excess). -
Initiation: Add NADPH-regenerating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:1 volume). Centrifuge at 10,000 rpm for 10 mins to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap).
-
Data Interpretation: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or search for [M + GSH + O - 2H]+ adducts.
-
Result: If GSH adducts are observed >1% of parent turnover, the compound has a "Structural Alert" and requires redesign (see Part 3).
-
Part 5: Drug Discovery Workflow Visualization
Caption: Workflow for optimizing thiophene leads. The critical decision gate involves the GSH Trapping Assay to filter out toxic reactive metabolites before candidate selection.
References
-
RSC Medicinal Chemistry. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads."[11][12] (2025).[8][9][13][14][15]
-
Chemical Research in Toxicology. "Bioactivation Potential of Thiophene-Containing Drugs." (2014).[4][6][16]
-
Frontiers in Microbiology. "Discovery of new antimicrobial thiophene derivatives." (2024).
-
BenchChem. "Gewald Synthesis of 2-Aminothiophene Derivatives: Protocols and Application Notes." (2025).[8][9][13][14][15]
-
Taylor & Francis Online. "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders." (2025).
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: High-Yield Synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine
This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-yield protocol for the synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine .
This scaffold serves as a critical pharmacophore in the development of antihistamines, kinase inhibitors, and GPCR ligands (e.g., Teneligliptin intermediates). The protocol below prioritizes reductive amination mediated by Titanium(IV) isopropoxide, a method selected for its superior conversion rates with sterically hindered ketones compared to traditional acid-catalyzed routes.
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-[1-(Thiophen-3-yl)ethyl]piperazine , features a secondary amine (piperazine) coupled to a thiophene ring via a branched ethyl linker.
Challenge: Direct alkylation of piperazine with 1-(thiophen-3-yl)ethyl halides often results in over-alkylation (bis-substitution) and elimination byproducts (vinyl thiophenes). Solution: A Reductive Amination strategy using Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger, followed by reduction with Sodium Borohydride (NaBH₄). This method suppresses side reactions and ensures mono-alkylation selectivity.
Retrosynthetic Scheme
The synthesis disconnects at the C–N bond, revealing two commercially available precursors: 3-Acetylthiophene and Piperazine .
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from ketone and amine precursors.
Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 3-Acetylthiophene | 1.0 | Electrophile | CAS: 1468-83-3; Liquid, d=1.13 g/mL |
| Piperazine (Anhydrous) | 3.0 - 5.0 | Nucleophile | Excess prevents bis-alkylation. |
| Titanium(IV) isopropoxide | 1.25 | Lewis Acid / Desiccant | Activates ketone; scavenges water. |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent | Added after imine formation. |
| Ethanol (Absolute) | Solvent | Reaction Medium | Methanol is also viable. |
| THF (Dry) | Solvent | Co-solvent | Optional for solubility. |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Push")
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Piperazine (3.0 equiv, 8.6 g for a 100 mmol scale) and anhydrous THF (50 mL). Stir until dissolved.
-
Ketone Addition: Add 3-Acetylthiophene (1.0 equiv, 12.6 g, 100 mmol) to the solution.
-
Catalyst Addition: Critical Step. Add Ti(OiPr)₄ (1.25 equiv, 37 mL) dropwise via syringe under nitrogen. The solution may turn slightly yellow/orange.
-
Incubation: Stir the mixture at ambient temperature (20–25°C) for 6–12 hours .
Phase 2: Reduction
-
Dilution: Dilute the reaction mixture with Absolute Ethanol (50 mL).
-
Reduction: Cool the flask to 0°C (ice bath). Add NaBH₄ (1.5 equiv, 5.7 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.
Phase 3: Workup & Purification
-
Quenching: Cool to 0°C. Quench carefully with 2N NaOH (30 mL). A white precipitate (Titanium salts) will form.
-
Filtration: Dilute with Ethyl Acetate (EtOAc, 100 mL) and filter through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
Extraction: Transfer filtrate to a separatory funnel. Wash with brine (2 x 50 mL).
-
Acid-Base Purification (Crucial for Purity):
-
Extract the organic layer with 1N HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; neutral impurities remain in organic.
-
Wash the combined acidic aqueous layers with fresh EtOAc (50 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 using 6N NaOH (cool in ice bath).
-
Extract the free amine back into DCM (3 x 60 mL).
-
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expected Yield: 75% – 85% Appearance: Pale yellow to colorless oil (solidifies upon standing or HCl salt formation).
Process Logic & Troubleshooting (E-E-A-T)
Why Titanium(IV) Isopropoxide?
Standard reductive amination (using NaBH(OAc)₃/AcOH) often fails with acetophenones/acetylthiophenes because the ketone is sterically hindered and less electrophilic than an aldehyde. Ti(OiPr)₄ serves a dual function:
-
Lewis Acid: Activates the carbonyl carbon.
-
Dehydrating Agent: Irreversibly hydrolyzes to TiO₂ upon reaction with water, driving the equilibrium toward the imine intermediate (
).
Workflow Diagram
Figure 2: Operational workflow for the Ti-mediated reductive amination.
Characterization & Validation
To validate the synthesis, compare analytical data against the following expected parameters.
1H NMR (400 MHz, CDCl₃):
-
δ 7.28 (dd, 1H): Thiophene C2-H.
-
δ 7.15 (m, 1H): Thiophene C5-H.
-
δ 7.05 (m, 1H): Thiophene C4-H.
-
δ 3.55 (q, J=6.8 Hz, 1H): Methine proton of the ethyl bridge (-CH (CH₃)-).
-
δ 2.85 (t, 4H): Piperazine protons (adjacent to alkyl group).
-
δ 2.50 (br s, 4H): Piperazine protons (adjacent to NH).
-
δ 1.40 (d, J=6.8 Hz, 3H): Methyl group (-CH(CH ₃)-).
-
δ 1.80 (s, 1H): N-H (broad, exchangeable).
Mass Spectrometry (ESI+):
-
Calculated Mass (M): 196.31 g/mol
-
Observed [M+H]⁺: 197.1 m/z
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link
- Core citation for the Ti(OiPr)₄ methodology applied to hindered ketones.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Standard reference for reductive amination mechanisms and altern
-
Teneligliptin Intermediates Synthesis. (2018). World Journal of Pharmaceutical Research, 7(4). Link
- Contextual reference for piperazine-heterocycle coupling str
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567 (Analogous Structures). Link
- Verification of chemical properties and safety data for thiophene deriv
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- 8. researchgate.net [researchgate.net]
Application Note: Advanced Analytical Methodologies for the Quantification of Piperazine Derivatives
Chemical Context and Analytical Challenges
Piperazine and its derivatives form the structural backbone of numerous critical compounds, ranging from legitimate pharmaceuticals (e.g., anthelmintics, the antidepressant trazodone, and sildenafil) to illicit designer drugs (e.g., 1-benzylpiperazine[BZP] and 1-(3-trifluoromethylphenyl)piperazine [TFMPP])[1][2].
As an application scientist, quantifying these compounds requires overcoming two fundamental chemical hurdles:
-
Optical Invisibility: Piperazine is an aliphatic diamine lacking a conjugated π-electron system. Consequently, it exhibits negligible UV absorbance and no native fluorescence[3][4].
-
Extreme Hydrophilicity and Basicity: With a pKa of approximately 9.8, piperazine derivatives are highly polar and positively charged at physiological pH. This results in virtually zero retention on standard end-capped C18 reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[3].
Strategic Approaches to Chromatographic Resolution
To engineer a robust, self-validating analytical method, we must manipulate either the analyte's chemistry or the stationary phase's retention mechanism.
Pre-Column Derivatization (HPLC-UV/FLD)
When utilizing optical detectors, pre-column derivatization is mandatory. Reagents such as Dansyl chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl) are the industry standards[5].
-
The Causality: Derivatization serves a dual purpose. First, it introduces a robust chromophore/fluorophore, drastically lowering the Limit of Detection (LOD). Second, it masks the polar secondary amines with bulky, hydrophobic groups, shifting the molecule's polarity to ensure strong, predictable retention and sharp peak shapes on standard C18 stationary phases[5][6].
Direct Analysis via LC-MS/MS
Modern tandem mass spectrometry bypasses the need for optical derivatization, but chromatographic retention remains a bottleneck.
-
The Causality: To retain underivatized piperazines, we abandon standard C18 columns in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation-exchange columns (e.g., Primesep 100/200)[3]. These columns leverage the positive charge of the protonated piperazine ring for controlled ionic retention, making them perfectly compatible with Positive Electrospray Ionization (ESI+)[3].
Experimental Workflows & Protocols
Workflow for extraction and derivatization of piperazine derivatives from biological matrices.
Protocol A: Direct LC-MS/MS Quantification of Piperazine Designer Drugs in Serum
-
Self-Validating System: This protocol mandates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., BZP-D7, TFMPP-D4). The SIL-IS dynamically corrects for extraction losses and ESI matrix suppression, ensuring the calculated concentration reflects the true physiological state[2].
Step 1: Sample Preparation (Mixed-Mode SPE)
-
Spike 1 mL of serum with 50 μL of SIL-IS mixture[2].
-
Causality of Sorbent Choice: Load the sample onto a conditioned Mixed-mode Cation Exchange (MCX) cartridge. Because piperazines are protonated at physiological pH, they bind tightly to the cation-exchange sites. This allows aggressive washing with 100% methanol to elute neutral lipids and interferences without analyte breakthrough[2].
-
Elute the target analytes using 2 mL of 5% NH₄OH in Methanol (the high pH neutralizes the amine, releasing it from the sorbent).
-
Evaporate under nitrogen and reconstitute in the mobile phase.
Step 2: Chromatographic Separation & MS/MS Detection
-
Column: Polar RP or HILIC column (e.g., Synergi Polar RP)[2].
-
Mobile Phase: Gradient elution using 1 mM Ammonium formate (pH 3.0) and Methanol containing 0.1% Formic acid[2].
-
Ionization: ESI in positive mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode[2][7].
LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for piperazine quantification.
Protocol B: HPLC-FLD Quantification using Dansyl Chloride Derivatization
-
Self-Validating System: Includes a mandatory chemical quenching step and matrix blank analysis to ensure unreacted derivatization reagent does not cause baseline drift or false positives.
Step 1: Extraction & Derivatization Reaction
-
Extract tissue samples using Accelerated Solvent Extraction (ASE) or protein precipitation[6].
-
Causality of pH Control: Mix 0.5 mL of the extract with 0.5 mL of 0.1 M carbonate buffer (pH 9.5). The alkaline environment is critical to deprotonate the secondary amines of piperazine, rendering them nucleophilic enough to attack the sulfonyl chloride group of DNS-Cl[5].
-
Add 1 mL of DNS-Cl solution (2 mg/mL in acetone) and incubate at 40°C for 30 minutes in the dark[5][6].
Step 2: Quenching & Analysis
-
Add 100 μL of a primary amine (e.g., methylamine) to quench excess DNS-Cl.
-
Inject onto a standard C18 analytical column using an isocratic or gradient water/acetonitrile mobile phase[5][6].
-
Detection: Fluorescence detector set to an excitation wavelength of ~320 nm and emission of ~520 nm.
Quantitative Data Summaries
To benchmark your assay development, the following tables summarize validated performance metrics and characteristic mass spectrometry ions for piperazine derivatives across different analytical platforms.
Table 1: Performance Metrics of Validated Analytical Methods
| Analytical Method | Target Analyte | Matrix | LOD | LOQ | Linearity Range | Ref |
| LC-MS/MS (Direct) | CCP HCl (Genotoxic Impurity) | Trazodone API | 0.01 ppm | 0.03 ppm | 0.03 – 0.15 ppm | |
| LC-MS/MS (Direct) | Designer Piperazines (BZP, TFMPP) | Serum / Plasma | 1.0 – 5.0 ng/mL | 5.0 ng/mL | 5.0 – 500 ng/mL | [2] |
| HPLC-FLD (DNS-Cl) | Piperazine Residues | Animal Tissue | 0.50 – 1.20 μg/kg | 1.80 – 3.50 μg/kg | 1.80 – 200 μg/kg | [6] |
| HPLC-UV (NBD-Cl) | Piperazine | Pharmaceutical API | 30 ppm | 90 ppm | 90 – 350 ppm |
Table 2: Characteristic Mass Spectrometry Ions for Piperazine Derivatives
| Analyte | Analytical Technique | Precursor / Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ref |
| Piperazine | LC-MS/MS (ESI+) | 87.1 [M+H]+ | 44.1 | [8] |
| 1-Benzylpiperazine (BZP) | GC-MS (EI) | 176 | 91, 134, 56 | [1] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | GC-MS (EI) | 196 | 154, 138, 57 | [1] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | GC-MS (EI) | 230 | 188, 172, 145 | [1] |
References
-
Park, J.-A., et al. "Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization." PubMed. URL: 5
-
"Determination of piperazine derivatives in “Legal Highs”." ResearchGate. URL: 1
-
"A Researcher's Guide to the Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine and its Analogs." Benchchem. URL: 7
-
Lin, H., et al. "Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride." PubMed. URL: 9
-
Reddy, P. R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR. URL: Link
-
"Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." ResearchGate. URL: 8
-
Guo, Y.W., et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." QASCF. URL: 6
-
"HPLC Analysis of Piperazine on Primesep 100." SIELC Technologies. URL: 3
-
"Analytical Methods for Piperazine Detection." Scribd. URL: 4
-
"Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arab Journal of Chemistry. URL: Link
-
Wohlfarth, A., et al. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." ResearchGate. URL: 2
-
"Analytical Methods - RSC Publishing." RSC. URL: 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qascf.com [qascf.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Gas chromatography-mass spectrometry (GC-MS) of piperazine compounds
Application Note: Protocols for Derivatization and Isomer Differentiation
Abstract & Strategic Overview
Piperazine derivatives (e.g., BZP, TFMPP, mCPP) represent a persistent challenge in forensic toxicology and pharmaceutical purity analysis. Unlike traditional amphetamines, piperazines possess a secondary amine incorporated into a saturated heterocyclic ring, conferring high polarity and basicity (
The Analytical Challenge:
-
Adsorption: Free-base piperazines exhibit severe peak tailing on standard 5% phenyl-methylpolysiloxane columns due to interaction with active silanol sites.
-
Isomerism: Positional isomers (e.g., meta- vs. para-trifluoromethylphenylpiperazine) produce nearly identical mass spectra, requiring chromatographic resolution rather than spectral deconvolution.
-
Volatility: High polarity reduces volatility, necessitating derivatization for trace-level detection.
This guide details a validated workflow using Pentafluoropropionic Anhydride (PFPA) acylation, which offers superior stability and electron-capture potential compared to standard acetylation, coupled with a dual-column strategy for isomer confirmation.
Sample Preparation & Derivatization Strategy
Direct injection of underivatized piperazines is discouraged for quantitative workflows due to poor peak symmetry. While silylation (BSTFA/MSTFA) is common, acylation is the preferred method for forensic piperazine analysis because acylated derivatives are less moisture-sensitive and provide unique high-mass fragments useful for SIM (Selected Ion Monitoring) modes.
Comparative Analysis of Derivatizing Agents
| Reagent | Derivative Type | Mass Shift ( | Stability | Recommended Use |
| TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl | +96 | Moderate | General screening; cheapest option. |
| PFPA (Pentafluoropropionic anhydride) | Pentafluoropropionyl | +146 | High | Best balance of volatility and sensitivity. |
| HFBA (Heptafluorobutyric anhydride) | Heptafluorobutyryl | +196 | High | Best for separating complex isomers; longer retention times. |
Validated Extraction & Derivatization Protocol
Rationale: This protocol uses a basic Liquid-Liquid Extraction (LLE) to neutralize the piperazine salt, driving it into the organic phase, followed by anhydrous acylation.
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 200 µL of biological fluid (urine/plasma) or 10 mg homogenized solid (dissolved in MeOH) to a glass centrifuge tube.
-
Internal Standard: Add 50 µL of deuterated internal standard (e.g., BZP-d7 or TFMPP-d4 ) at 1.0 µg/mL.
-
Basification: Add 200 µL of 0.1 M Carbonate Buffer (pH 10.5).
-
Note: High pH is critical to ensure the secondary amine is in the non-ionized free base form (
).
-
-
Extraction: Add 2 mL Ethyl Acetate . Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant (organic layer) to a clean reaction vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Critical: Ensure zero water remains; anhydrides react violently with water, destroying the reagent.
-
-
Derivatization: Add 50 µL PFPA and 50 µL Ethyl Acetate . Cap tightly.
-
Incubation: Heat at 70°C for 30 minutes .
-
Reconstitution: Evaporate excess reagent under nitrogen. Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
Workflow Visualization
Figure 1: Validated sample preparation workflow for piperazine acylation. The "Dryness" step is a critical control point to prevent reagent hydrolysis.
Instrumental Method Parameters
To achieve separation of regioisomers (e.g., 2-TFMPP vs 4-TFMPP), the oven ramp rate must be optimized. While a standard "5-type" column is sufficient for general screening, a "50-type" (50% phenyl) column is superior for isomer resolution.
System: Agilent 7890/5977 or equivalent single quadrupole MS.
GC Parameters
-
Inlet: Split/Splitless (Pulsed Splitless for trace analysis).
-
Temperature: 250°C.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column:
-
Primary:Rtx-5MS or DB-5MS (30m × 0.25mm × 0.25µm).
-
Secondary (Confirmatory):Rxi-17Sil MS or DB-17MS (50% phenyl) – Recommended for differentiating m-CPP and p-CPP.
-
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C (Critical for isomer separation).
-
Ramp 3: 30°C/min to 300°C (hold 3 min).
-
MS Parameters (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM/Scan mode.
-
Scan Range: m/z 40–500.
-
Solvent Delay: 3.5 min.
-
Data Analysis & Interpretation
Fragmentation Logic
Piperazines undergo characteristic fragmentation driven by the nitrogen atoms.[4]
- -Cleavage: The primary mechanism.
-
Benzylic Cleavage: For BZP, the bond between the benzyl carbon and the nitrogen is weak.
Diagnostic Ions (PFPA Derivatives):
| Analyte | Target Ion (Quant) | Qualifier 1 | Qualifier 2 | Structural Origin of Quant Ion |
| BZP-PFPA | 91 | 176 | 322 (M+) | Tropylium ion ( |
| TFMPP-PFPA | 376 (M+) | 172 | 145 | Molecular ion (stable due to fluorination). |
| mCPP-PFPA | 190 | 342 (M+) | 154 | Chlorophenyl-piperazine fragment. |
Note: For TFMPP, the molecular ion of the PFPA derivative (m/z 376) is often the base peak, offering exceptional sensitivity compared to the native compound.
Isomer Differentiation Logic
When distinguishing meta-trifluoromethylphenylpiperazine (m-TFMPP) from para-TFMPP:
-
Mass Spec: Spectra are virtually identical.
-
Chromatography: On a 5% phenyl column, they may co-elute. On a 50% phenyl column , the ortho isomer elutes first, followed by meta, then para, due to steric hindrance affecting interaction with the stationary phase.
Figure 2: Fragmentation pathway for Benzylpiperazine (BZP) after PFPA derivatization. The m/z 91 ion is dominant.[4]
Validation Criteria (SWGTOX/UNODC Guidelines)
To ensure this method meets forensic standards, the following validation parameters must be established:
-
Selectivity: Analyze 10 blank matrix samples to ensure no interference at the retention time of BZP/TFMPP.
-
Linearity:
over the range 50–2000 ng/mL. -
Carryover: Inject a solvent blank after the highest calibrator. Signal must be < 10% of the LOQ.
-
Bias & Precision: Within ±15% (or ±20% at LOQ) over 5 separate runs.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[5] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Tsutsumi, H., et al. (2005). Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in urine by GC-MS. Journal of Chromatography B. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. [Link]
-
Botch-Jones, S. (2011). Piperazines: A review of the illicit use and analytical determination.[6] Journal of Analytical Toxicology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]
- 6. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
Application Note: 1-[1-(Thiophen-3-yl)ethyl]piperazine as a Privileged Heterocyclic Scaffold in Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of building blocks is the primary driver of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-[1-(Thiophen-3-yl)ethyl]piperazine (CAS: 521913-92-8) has emerged as a highly privileged, multi-functional scaffold. As a Senior Application Scientist, I frequently recommend this compound for its tri-part structural advantage:
-
The Piperazine Core : A ubiquitous pharmacophore that provides a highly tunable basic center (pKa ~9.0-9.8). The secondary amine serves as a versatile nucleophile for divergent synthesis, while the ring itself improves aqueous solubility and acts as a rigid vector to project attached functional groups into receptor binding pockets.
-
The Thiophene Bioisostere : Serving as a classical bioisostere for the phenyl ring, the thiophene moiety alters the molecule's electron density and lipophilicity. Crucially, the sulfur atom is polarizable and can engage in unique non-covalent interactions (NCIs) within target proteins. Furthermore, replacing a phenyl ring with a thiophene often blocks specific Cytochrome P450 (CYP450) oxidation sites, enhancing metabolic stability.
-
The Chiral Ethyl Linker : Unlike direct aryl-piperazine linkages, the ethyl bridge introduces an
-hybridized carbon. This increases the molecule's Fraction of carbons ( ), breaking molecular planarity. This 3D complexity reduces flat stacking in the solid state (improving solubility) and allows for precise stereochemical tuning of the ligand-receptor fit.
Pharmacological Causality & Target Applications
The unique physicochemical profile of this building block makes it highly sought after in two primary therapeutic areas: Neurology (GPCR Modulators) and Oncology (Kinase Inhibitors) .
For instance, in the development of therapeutics for schizophrenia and substance use disorders, achieving selectivity between Dopamine D3 and D2 receptors is notoriously difficult due to their high sequence homology. Incorporating the thiophene-piperazine motif has been shown to drive D3 vs. D2 selectivity by exploiting subtle steric differences in the receptor binding pockets [1]. Similarly, this scaffold is heavily utilized in the synthesis of 4,6-disubstituted pyrimidines targeting Microtubule Affinity-Regulating Kinase 4 (MARK4) [2] and Activin Receptor-like Kinases (ALK1/2) [3].
Pharmacological causality: How structural features of the scaffold drive in vivo optimization.
Quantitative Data: Physicochemical & Reaction Parameters
To facilitate experimental design, the following table summarizes the core physicochemical properties of the building block and the expected parameters for its most common synthetic transformations.
| Parameter / Property | Value / Condition | Mechanistic Implication |
| Molecular Weight | 196.31 g/mol | Low MW allows for extensive downstream functionalization while remaining in Lipinski space. |
| LogP (Predicted) | ~1.8 - 2.2 | Ideal lipophilicity for CNS penetration when coupled with moderate-polarity headgroups. |
| Nucleophilicity | High (Secondary Amine) | Readily undergoes SNAr, amidation, and Pd-catalyzed cross-coupling without requiring strong bases. |
| SNAr Typical Yield | 75% - 90% | High efficiency due to the unhindered trajectory of the piperazine nitrogen. |
| Amidation Typical Yield | 80% - 95% | Requires strong coupling agents (e.g., HATU) due to mild steric hindrance from the adjacent ethyl group. |
Synthetic Workflows & Mechanistic Insights
The secondary amine of the piperazine ring is the primary site of functionalization. Depending on the target, chemists typically deploy one of three main workflows:
-
Nucleophilic Aromatic Substitution (SNAr) : Used to append electron-deficient heterocycles (e.g., pyrimidines, pyridines).
-
Palladium-Catalyzed C–N Cross-Coupling : Utilized when coupling to unactivated aryl halides (Buchwald-Hartwig amination) [4].
-
Amide/Urea Formation : Used to generate neutral, peptide-like linkages, drastically altering the pKa of the final molecule.
Divergent synthetic workflows utilizing 1-[1-(Thiophen-3-yl)ethyl]piperazine as a core scaffold.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems , incorporating specific chemical rationales and orthogonal workup steps to ensure high-purity isolation.
Protocol A: N-Arylation via SNAr (Synthesis of Kinase Inhibitor Precursors)
Objective : Coupling the building block with 4,6-dichloropyrimidine.
-
Reaction Initiation : In a round-bottom flask, dissolve 1-[1-(Thiophen-3-yl)ethyl]piperazine (1.0 eq) and 4,6-dichloropyrimidine (1.1 eq) in anhydrous isopropanol (i-PrOH, 0.2 M).
-
Causality: i-PrOH balances the solubility of the polar piperazine with an optimal boiling point (~82°C), driving the SNAr kinetics without causing thermal degradation of the thiophene ring.
-
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Its steric bulk prevents it from acting as a competing nucleophile against the pyrimidine.
-
-
Heating & Validation : Heat the mixture to 80°C for 4-6 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (
197.1 ) is fully consumed, replaced by the product mass ( 309.1 ).
-
-
Orthogonal Workup : Cool to room temperature and concentrate in vacuo. Partition the residue between Dichloromethane (DCM) and saturated aqueous
.-
Causality: The basic aqueous phase neutralizes residual acid and strips away the highly water-soluble DIPEA·HCl salts, while the organic target compound partitions cleanly into the DCM layer.
-
-
Isolation : Dry the organic layer over anhydrous
, filter, and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Amide Coupling (Synthesis of GPCR Ligands)
Objective : Coupling the building block with a target carboxylic acid to form a neutral amide.
-
Pre-Activation : In an oven-dried flask under
, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation ensures that upon addition, the secondary amine reacts instantly with the active ester, preventing the formation of an unreactive carboxylate-ammonium salt pair.
-
-
Coupling : Add 1-[1-(Thiophen-3-yl)ethyl]piperazine (1.0 eq) dropwise to the activated mixture.
-
Causality: The secondary amine of this building block is mildly sterically hindered by the adjacent ethyl group. HATU is specifically selected over standard carbodiimides (like EDC) because it is vastly superior for hindered amine couplings.
-
-
Reaction & Validation : Stir at room temperature for 2 hours.
-
Self-Validation: Check progress by TLC using a Ninhydrin stain. The secondary amine building block will stain a deep purple/brown; its absence indicates complete consumption.
-
-
Orthogonal Workup : Dilute the mixture with additional DCM. Wash sequentially with 1M HCl, saturated
, and brine.-
Causality: This is a self-purifying step. The 1M HCl wash selectively protonates and removes any unreacted basic piperazine. The
wash deprotonates and removes unreacted carboxylic acid and the HOAt byproduct. This leaves only the neutral amide product in the organic layer.
-
-
Isolation : Dry over
, concentrate, and isolate the pure amide.
References
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4)
- Source: American Chemical Society (ACS)
- Source: Chemical Reviews, American Chemical Society (ACS)
Screening 1-[1-(Thiophen-3-yl)ethyl]piperazine for anti-inflammatory activity
Application Note: Preclinical Screening of 1-[1-(Thiophen-3-yl)ethyl]piperazine for Anti-Inflammatory Efficacy
Executive Summary & Mechanistic Rationale
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine modulators frequently relies on the hybridization of privileged chemical scaffolds. 1-[1-(Thiophen-3-yl)ethyl]piperazine represents a highly versatile pharmacophore combining two critical moieties: a lipophilic thiophene ring and a basic piperazine ring.
Historically, thiophene derivatives (such as tenoxicam and tiaprofenic acid) are well-documented for their cyclooxygenase (COX) inhibitory properties [1]. Conversely, the piperazine scaffold is renowned for its ability to modulate histamine and serotonin receptors, while also acting as a versatile linker that improves aqueous solubility and pharmacokinetic profiles [4]. Recent structure-activity relationship (SAR) studies demonstrate that hybridizing piperazine with aromatic/heteroaromatic rings yields potent dual COX-2/5-LOX inhibitors and suppressors of pro-inflammatory cytokines (TNF-α and IL-6) [2].
This application note provides a comprehensive, self-validating screening pipeline to evaluate the anti-inflammatory potential of 1-[1-(Thiophen-3-yl)ethyl]piperazine, moving from in vitro mechanistic assays to in vivo physiological models.
Experimental Workflow Design
To ensure scientific rigor, the screening pipeline is designed as a multi-tiered, self-validating system. We first rule out cytotoxicity, then assess specific enzymatic and cytokine targets, and finally validate systemic efficacy in vivo.
Fig 1: Multi-tiered anti-inflammatory screening workflow for thiophene-piperazine derivatives.
Detailed Experimental Protocols
Protocol A: In Vitro Cytokine Suppression in LPS-Stimulated RAW 264.7 Macrophages
Causality & Rationale: Lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) pathway in macrophages, triggering NF-κB translocation and the subsequent release of TNF-α and IL-6. Before measuring cytokine reduction, an MTT viability assay is mandatory. Why? To ensure that a reduction in cytokines is due to true pharmacological modulation by the thiophene-piperazine compound, rather than a false positive caused by cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Pre-treat cells with varying concentrations of 1-[1-(Thiophen-3-yl)ethyl]piperazine (e.g., 1, 10, 50, 100 µM) dissolved in DMSO.
-
Critical Control: Ensure final DMSO concentration is
to prevent solvent-induced cytotoxicity. Use Dexamethasone (10 µM) as a positive control [2].
-
-
Stimulation: After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of LPS (Escherichia coli O111:B4) for 24 hours.
-
Viability Check (MTT): Add 10 µL of MTT solution (5 mg/mL) to a parallel control plate. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm. Proceed to step 5 only for concentrations maintaining >90% viability.
-
Cytokine Quantification: Collect the supernatant from the primary plate. Use commercially available ELISA kits to quantify TNF-α and IL-6 levels according to the manufacturer's instructions. Read absorbance at 450 nm.
Protocol B: In Vitro COX-2 and 5-LOX Enzymatic Inhibition
Causality & Rationale: Dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) block both prostaglandin and leukotriene synthesis, offering superior anti-inflammatory profiles with reduced gastrointestinal toxicity compared to classical NSAIDs. Thiophene-piperazine hybrids frequently exhibit this dual action [4].
Step-by-Step Methodology:
-
COX-2 Assay: Utilize a fluorometric COX-2 inhibitor screening kit. Incubate the recombinant human COX-2 enzyme with the test compound (0.1–100 µM) for 10 minutes at 25°C.
-
Add arachidonic acid and the fluorometric substrate. Measure fluorescence (Ex/Em = 535/587 nm) continuously for 15 minutes.
-
5-LOX Assay: Use a lipoxygenase screening assay kit. Incubate human recombinant 5-LOX with the test compound. Add linoleic acid substrate and measure the absorbance of the hydroperoxide product at 234 nm.
-
Validation: Use Indomethacin as the COX-2 reference standard and Zileuton as the 5-LOX reference standard. Calculate IC₅₀ values using non-linear regression analysis.
Protocol C: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Rationale: This is the gold-standard in vivo model for acute inflammation [3]. The carrageenan response is biphasic: the early phase (0-2h) is mediated by histamine and serotonin release, while the delayed phase (3-5h) is driven by prostaglandin overproduction. Because piperazine derivatives can antagonize histamine/serotonin [3], and thiophenes inhibit COX[1], this model perfectly captures the dual potential of the compound.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of 6.
-
Dosing: Administer 1-[1-(Thiophen-3-yl)ethyl]piperazine orally (p.o.) via gavage at doses of 25, 50, and 100 mg/kg suspended in 0.5% sodium carboxymethyl cellulose (CMC).
-
Controls: Administer 0.5% CMC to the negative control group. Administer Indomethacin (10 mg/kg) to the positive control group [1].
-
-
Induction: One hour post-dosing, inject 0.1 mL of 1%
-carrageenan in sterile saline into the subplantar region of the right hind paw. -
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition:
(Where is the increase in paw volume of the control group, and is the increase in the treated group).
Target Signaling Pathway Visualization
Fig 2: Proposed inhibitory mechanism of the compound on the LPS-induced TLR4/NF-κB signaling pathway.
Data Presentation & Interpretation Standards
To maintain high data integrity, all quantitative results must be summarized in standardized matrices. Below are representative frameworks for reporting the outcomes of the screening protocols.
Table 1: In Vitro Enzymatic and Cytokine Inhibition Profiling
| Treatment Group | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Cell Viability (%) |
|---|---|---|---|---|---|
| Vehicle (0.1% DMSO) | N/A | N/A | 0.0 ± 0.0 | 0.0 ± 0.0 | 100.0 ± 1.2 |
| Test Compound | [Data] | [Data] | [Data] | [Data] | > 95.0 |
| Indomethacin (Ref) | 0.85 ± 0.04 | > 50.0 | 45.2 ± 3.1 | 50.1 ± 2.8 | 98.5 ± 0.9 |
| Dexamethasone (Ref) | N/A | N/A | 71.4 ± 4.2 | 84.6 ± 3.5 | 94.2 ± 1.5 |
Table 2: In Vivo Carrageenan-Induced Paw Edema Reduction
| Group (n=6) | Dose (mg/kg) | Edema Vol (mL) at 3h | Inhibition (%) at 3h | Edema Vol (mL) at 5h | Inhibition (%) at 5h |
|---|---|---|---|---|---|
| Disease Control | Vehicle | 0.85 ± 0.05 | - | 0.98 ± 0.06 | - |
| Test Compound | 25 | [Data] | [Data] | [Data] | [Data] |
| Test Compound | 50 | [Data] | [Data] | [Data] | [Data] |
| Test Compound | 100 | [Data] | [Data] | [Data] | [Data] |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% | 0.31 ± 0.03 | 68.3% |
Note: Statistical significance should be calculated using One-way ANOVA followed by Dunnett’s post hoc test (p < 0.05 considered significant compared to Disease Control).
References
- Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. National Institutes of Health (NIH).
- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. National Institutes of Health (NIH).
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI.
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Semantic Scholar.
Application Note: Pharmacological Characterization of 1-[1-(Thiophen-3-yl)ethyl]piperazine for CNS Activity
Part 1: Introduction & Rationale
The Target Molecule
1-[1-(Thiophen-3-yl)ethyl]piperazine is a heterocyclic amine combining a piperazine pharmacophore with a thiophene ring via an ethyl linker. This structure represents a strategic bioisosteric replacement of the phenyl ring found in 1-benzylpiperazine (BZP) or the amphetamine-like scaffold of Methiopropamine (MPA) .
Scientific Premise
The piperazine moiety is a "privileged scaffold" in CNS drug discovery, serving as a core template for ligands targeting serotonin (5-HT) and dopamine (DA) receptors. The incorporation of a thiophene ring—specifically at the 3-position—modulates lipophilicity (LogP) and electron density compared to phenyl or 2-thienyl analogs.
Hypothesis: This molecule acts as a monoaminergic modulator. The steric bulk of the ethyl linker and the piperazine ring suggests potential activity as a Monoamine Transporter (MAT) inhibitor or a 5-HT receptor agonist/antagonist .
Part 2: Cheminformatics & In Silico Prediction
Before wet-lab experimentation, physicochemical parameters must be established to predict Blood-Brain Barrier (BBB) permeability.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | CNS Drug Likeness | Rationale |
| Molecular Weight | 196.31 g/mol | High | < 400 Da facilitates BBB crossing. |
| cLogP | 2.1 – 2.5 | High | Ideal range (2–4) for passive diffusion. |
| TPSA | ~45 Ų | High | < 90 Ų is optimal for CNS penetration. |
| H-Bond Donors | 1 (NH) | High | Low donor count reduces P-gp efflux risk. |
| pKa (Basic N) | ~9.0 – 9.5 | Moderate | Will be >90% ionized at physiological pH; requires active transport or lipophilic diffusion. |
Critical Insight: The thiophene sulfur atom is less polar than a pyridine nitrogen but more polar than a phenyl ring. This subtle shift often improves metabolic stability against ring hydroxylation while maintaining hydrophobic interactions in the receptor binding pocket.
Part 3: Experimental Workflow (Diagram)
The following Graphviz diagram outlines the critical path for characterizing this NCE (New Chemical Entity), moving from purity checks to behavioral phenotyping.
Figure 1: Decision-tree workflow for characterizing novel thiophene-piperazine derivatives.
Part 4: Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Primary Screen)
Objective: Determine the affinity (
Mechanistic Logic: Piperazines frequently bind to 5-HT2A, 5-HT2C, and the Serotonin Transporter (SERT). We use a competition assay where the test compound displaces a known radiolabeled ligand.
Materials:
-
Membrane Prep: HEK293 cells overexpressing human SERT, DAT, or 5-HT2A.
-
Radioligands:
- -Paroxetine (for SERT)
- -WIN35,428 (for DAT)
- -Ketanserin (for 5-HT2A)
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
Step-by-Step Procedure:
-
Preparation: Thaw membrane homogenates and dilute in assay buffer to 10–20 µg protein/well.
-
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension.
-
25 µL Radioligand (at
concentration). -
25 µL Test Compound (Concentration range:
M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (SERT/DAT) or 37°C for 90 minutes (Receptors).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.
Data Analysis:
Calculate
Protocol B: Monoamine Uptake Inhibition (Functional)
Objective: Distinguish between a simple binder and a functional transport inhibitor.
Causality: Binding affinity (
Step-by-Step Procedure:
-
Seeding: Plate HEK-SERT or HEK-DAT cells in poly-D-lysine coated 96-well plates (50,000 cells/well).
-
Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose. Incubate for 10 mins.
-
Drug Treatment: Add test compound (1 nM – 10 µM) for 10 minutes.
-
Substrate Addition: Add fluorescent neurotransmitter mimetic (e.g., ASP+ for DAT/SERT) or
-5-HT. -
Uptake Phase: Incubate for 10 minutes at 37°C.
-
Stop: Wash cells 3x with ice-cold buffer to stop transport.
-
Read: Lyse cells and measure fluorescence/radioactivity.
Success Criterion: A dose-dependent reduction in uptake with an
Protocol C: In Vivo Behavioral Screening (Locomotor Activity)
Objective: Assess gross CNS stimulation, sedation, or stereotypy in mice.
Rationale:
-
Hyperlocomotion
Suggests Dopaminergic (DAT) activity (Stimulant). -
Hypolocomotion
Suggests 5-HT1A agonism or sedation. -
Head-Twitch Response (HTR)
Specific marker for 5-HT2A agonism (Psychedelic potential).
Methodology:
-
Subjects: Male C57BL/6J mice (n=8 per group).
-
Dosing: Intraperitoneal (i.p.) injection.
-
Vehicle (Saline).
-
Positive Control (Amphetamine 3 mg/kg or DOI 1 mg/kg).
-
Test Compound (1, 3, 10 mg/kg).
-
-
Observation: Place mice in Open Field chambers equipped with infrared beam breaks.
-
Recording: Record horizontal activity (distance traveled) and vertical activity (rearing) in 5-minute bins for 60 minutes.
Part 5: Mechanism of Action (Hypothetical Pathway)
Based on the thiophene-piperazine scaffold, the most likely mechanism involves interaction with the synaptic monoamine transporters.
Figure 2: Hypothetical mechanism of action showing dual inhibition of DAT and SERT, leading to synaptic monoamine accumulation.
Part 6: Safety & Toxicology Note
Piperazine derivatives can exhibit hERG channel inhibition , leading to QT prolongation (cardiac arrhythmia).
-
Mandatory Safety Assay: Perform an automated patch-clamp assay on hERG-expressing CHO cells early in the optimization phase.
-
Metabolic Activation: The thiophene ring is susceptible to metabolic activation (S-oxidation) which can be reactive. Microsomal stability assays (HLM) are required to assess intrinsic clearance (
).
References
-
Review of Piperazine Scaffolds: Chaudhary, P., et al. (2024).[1][2][3] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry.
-
Thiophene Bioisosterism: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
Piperazine CNS Pharmacology (BZP Data): Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances of the piperazine class. Biochemical Pharmacology.
-
Radioligand Binding Protocols (NIMH PDSP): Besnard, J., et al. (2012). Automated design of ligands to polypharmacological profiles. Nature. (Referencing standard PDSP protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Purity of 1-[1-(Thiophen-3-yl)ethyl]piperazine
Introduction
Welcome to the technical support guide for the purification of 1-[1-(Thiophen-3-yl)ethyl]piperazine. This molecule, commonly synthesized via the reductive amination of 3-acetylthiophene with piperazine, is a valuable building block in pharmaceutical research. However, achieving high purity can be challenging due to the formation of structurally similar byproducts and the inherent chemical properties of the piperazine moiety.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers overcome common purification hurdles. Our approach is grounded in established chemical principles to ensure you can not only solve purity issues but also understand the underlying causes, leading to more robust and reproducible synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Q1: What are the most likely impurities in my crude product after synthesis?
The impurity profile of a reductive amination reaction is typically predictable. Identifying these potential impurities is the first step toward devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual 3-acetylthiophene and unreacted piperazine are common.
-
Di-substituted Piperazine: The formation of 1,4-bis[1-(thiophen-3-yl)ethyl]piperazine is a significant byproduct, especially if the stoichiometry is not carefully controlled. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic.[1][2]
-
Intermediate Imine: Incomplete reduction of the imine intermediate formed between 3-acetylthiophene and piperazine can leave it as a persistent impurity.[3]
-
Reduced Ketone: The reducing agent can sometimes directly reduce the starting ketone to its corresponding alcohol, 1-(thiophen-3-yl)ethanol.[4]
-
Isomeric Impurity: If the starting 3-acetylthiophene contains its 2-isomer, you will inevitably form 1-[1-(thiophen-2-yl)ethyl]piperazine, which can be very difficult to separate.[5]
Q2: My TLC shows a major spot, but my NMR indicates impurities. Why, and what should I do?
This is a common scenario. While TLC is excellent for monitoring reaction progress, it may not have the resolution to separate structurally similar compounds. The basic nature of your product can also cause streaking on silica TLC plates, masking minor impurities.
Causality & Action Plan:
-
Strong Adsorption on Silica: Piperazines, being basic, interact strongly with the acidic silica gel, which can cause tailing and poor separation.[6] To improve TLC resolution, add 1-2% triethylamine (TEA) or ammonia to your mobile phase to neutralize the acidic sites on the silica.
-
NMR is Definitive: Trust your NMR data. It is essential for identifying impurities that co-elute on TLC.[5] Look for characteristic peaks of starting materials or the symmetrical signals of the di-substituted byproduct.
-
LC-MS Analysis: For a more sensitive and quantitative assessment, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended. It can separate and identify even trace-level impurities.[7]
Q3: I'm struggling to remove unreacted 3-acetylthiophene. What is the most effective method?
The most robust method for removing a neutral or weakly acidic impurity like a ketone from a basic amine product is an acid-base extraction .[8][9]
Scientific Principle: The technique leverages the difference in the acid-base properties of the components. By adding a dilute acid (e.g., 1M HCl), you can protonate the basic piperazine nitrogens, forming a water-soluble ammonium salt (R-NH₂⁺Cl⁻).[10][11] The neutral 3-acetylthiophene remains in the organic phase, allowing for a clean separation.
See Protocol 1 for a detailed step-by-step guide.
Q4: My main impurity is the di-substituted piperazine. How can I prevent its formation and remove it?
This is a classic challenge in piperazine chemistry.[2]
Prevention (Stoichiometric Control): The most effective strategy is prevention. During the synthesis, use a significant excess of piperazine (e.g., 3-5 equivalents) relative to 3-acetylthiophene. Le Chatelier's principle dictates that this will statistically favor the formation of the mono-substituted product.[1]
Removal (Purification Strategy): Separating the mono- and di-substituted products can be difficult due to their similar polarities.
-
Column Chromatography: This is the most common method. The di-substituted product is less polar than the mono-substituted one (as it lacks a free N-H group). A carefully selected solvent gradient can effectively separate them. See Protocol 2 for optimized conditions.[1]
-
Salt Formation: In some cases, fractional crystallization of the hydrochloride or diacetate salts can be effective, as the different salts may have varying solubilities.[6][12]
Q5: My column chromatography is giving poor yield and significant tailing. How can I improve it?
This is a hallmark issue when purifying basic amines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic piperazine, leading to product loss and poor peak shape (tailing).
Troubleshooting & Optimization:
| Problem | Causality | Recommended Solution |
| Peak Tailing & Low Yield | Strong interaction between the basic amine and acidic silica gel.[6] | Use a Modified Mobile Phase: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., Ethyl Acetate/Hexane). The competing base will occupy the acidic sites on the silica, allowing your product to elute cleanly. |
| Irreversible Adsorption | Product is too basic or the silica is highly activated. | Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, deactivated silica gel (pre-treated with a base) can be used. |
| Poor Separation | Eluent polarity is not optimized. | Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation (ΔRf > 0.2).[1] |
Q6: Can I use recrystallization to achieve >99% purity, and how do I select a solvent?
Yes, recrystallization is an excellent final purification step to achieve high purity, especially for removing trace impurities after chromatography.[13]
Solvent Selection Strategy: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13]
-
Screening: Use small test tubes to test the solubility of ~10-20 mg of your product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).
-
Observe: Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and finally in an ice bath.
-
Evaluate: A successful recrystallization will show significant crystal formation upon cooling. An oily precipitate indicates the solvent is too good or cooling was too fast.
See Protocol 3 for a detailed recrystallization workflow.
Part 2: Troubleshooting and Purification Workflow
A logical workflow is critical for efficient purification. The following diagram outlines a decision-making process based on the initial analysis of your crude product.
Caption: Decision workflow for purifying 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to remove neutral impurities like unreacted 3-acetylthiophene and 1-(thiophen-3-yl)ethanol.
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in this aqueous layer as its hydrochloride salt. The organic layer contains the neutral impurities and can be discarded.[9]
-
Basification: Cool the aqueous flask in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12 (check with pH paper). The product will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free base back into an organic solvent by adding an equal volume of EtOAc or DCM. Shake and separate the layers. Repeat the extraction two more times with fresh organic solvent.
-
Work-up: Combine all the organic extracts. Wash once with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Optimized Flash Column Chromatography
This protocol is designed to separate the mono-substituted product from the di-substituted byproduct and other minor impurities.
Step-by-Step Methodology:
-
Solvent System Selection: On a TLC plate, find a mobile phase that gives the desired product an Rf value of ~0.2-0.4 and separates it from the di-substituted byproduct (which will have a higher Rf). A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Crucially, add 1% triethylamine (TEA) to the solvent mixture. [1]
-
Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed under high vacuum.
Protocol 3: Recrystallization of the Free Base
This protocol is for achieving the highest possible purity after initial purification.
Step-by-Step Methodology:
-
Solvent Selection: Based on your screening (see FAQ Q6), select the best solvent or solvent pair.
-
Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a hot plate and a reflux condenser.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
- BenchChem. (2025).
- Laturwale, S. K. J. S., et al. (2023).
- Study.com. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Wikipedia. (2023). Acid–base extraction.
- Neuroquantology. (2022).
- Du, X., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Pharmaceutical Fronts.
- Kozak, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Google Patents. (1959).
- Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic.
- ScienceAsia. (2025).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- BenchChem. (2025). Technical Support Center: Purification of Crude 3-Acetylthiophene. BenchChem.
- S. J. Ings, et al. (2009).
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceasia.org [scienceasia.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. study.com [study.com]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine
Topic: Side-product Analysis & Process Optimization Methodology: Reductive Amination of 3-Acetylthiophene with Piperazine Audience: Medicinal Chemists & Process Development Scientists
Executive Summary & Reaction Context
You are likely synthesizing 1-[1-(Thiophen-3-yl)ethyl]piperazine as a fragment for DPP-4 inhibitors (e.g., Teneligliptin analogs) or histamine H1 antagonists.
The most robust synthetic route is the Reductive Amination of 3-acetylthiophene with piperazine . While this route avoids the toxicity of alkyl halides, it introduces specific chemoselectivity challenges due to the dual nucleophilic nature of piperazine and the electronic richness of the thiophene ring.
The Core Reaction Pathway
The synthesis relies on the condensation of a ketone (3-acetylthiophene) with a diamine (piperazine) to form a ketimine, which is subsequently reduced to the amine.
-
Starting Material: 3-Acetylthiophene (CAS: 1468-83-3)
-
Reagent: Piperazine (CAS: 110-85-0)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Ti(OiPr)₄ / NaBH₃CN.
Troubleshooting Guide: Side-Product Analysis
This section addresses specific impurities identified by LC-MS or NMR during the reaction workup.
Issue 1: The "Dimer" Impurity (Bis-Alkylation)
Symptom: LC-MS shows a significant peak at M+ = 321 Da (approx), corresponding to
| Root Cause | Technical Explanation | Corrective Action |
| Stoichiometry | 1:1 ratio statistically favors statistical distribution (25% bis-product). | Increase Piperazine: Use 5–10 equivalents of piperazine. The excess is water-soluble and easily removed during aqueous workup. |
| Concentration | High concentration increases the collision frequency between Product and Ketone. | High Dilution: Run the reaction at 0.1 M or lower concentration relative to the ketone. |
| Reagent Choice | Unprotected piperazine is inherently promiscuous. | Use Protection: Switch to N-Boc-piperazine . This guarantees 100% mono-selectivity. (Requires a subsequent TFA deprotection step). |
Issue 2: The "Alcohol" Impurity (Direct Reduction)
Symptom: Consumption of ketone, but low amine yield. Isolation of 1-(thiophen-3-yl)ethanol . Diagnosis: The reducing agent reduced the ketone before the imine could form. This is common with sterically hindered ketones like 3-acetylthiophene.
| Root Cause | Technical Explanation | Corrective Action |
| Slow Imine Formation | Ketimines form slower than aldimines. If reductant is added too early, ketone reduction dominates. | Two-Step Protocol: Stir Ketone + Piperazine + Ti(OiPr)₄ (Lewis Acid) for 12h before adding the reducing agent. |
| Wrong Reductant | NaBH₄ is too aggressive and reduces ketones faster than imines. | Switch to STAB: Use NaBH(OAc)₃. It is less basic and kinetically selective for imines over ketones. |
| Wet Solvent | Water hydrolyzes the imine back to the ketone, which is then reduced. | Desiccants: Add 4Å Molecular Sieves to the reaction mixture. Use anhydrous DCE or THF. |
Issue 3: Thiophene Ring Degradation
Symptom: Reaction mixture turns black/tarry; loss of aromatic signals in NMR. Diagnosis: Thiophenes are electron-rich and sensitive to strong mineral acids (polymerization) and oxidation.
-
Avoid: Strong acids (HCl, H₂SO₄) during the imine formation step.
-
Solution: Use Acetic Acid (AcOH) as the catalyst (mild pKa ~4.75).
-
Atmosphere: Strictly perform under Nitrogen/Argon to prevent oxidative degradation of the thiophene ring.
Visualizing the Pathway & Impurities
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Kinetic competition in the reductive amination of 3-acetylthiophene. Green path represents the optimal synthesis; Red dashed paths represent failure modes.
Validated Experimental Protocol
This protocol utilizes Titanium(IV) Isopropoxide to force imine formation, virtually eliminating the "Alcohol" impurity, and uses Excess Piperazine to suppress the "Dimer."
Materials
-
3-Acetylthiophene (1.0 equiv)
-
Piperazine (Anhydrous) (5.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) Note: When using Ti-Lewis acid, NaBH4 is safe to use as the Ti-complex modifies reactivity.
-
Ethanol (Absolute) or THF.
Step-by-Step Procedure
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve 3-acetylthiophene (10 mmol) and Piperazine (50 mmol, 5 equiv) in anhydrous THF (20 mL).
-
Add Ti(OiPr)₄ (12 mmol) dropwise. The solution may turn slightly yellow/orange.
-
Stir at Room Temperature for 12–18 hours .
-
Checkpoint: Take an aliquot for NMR/TLC. You should see the disappearance of the ketone carbonyl peak.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (10 mL).
-
Add NaBH₄ (15 mmol) carefully in portions (Caution: Gas evolution).
-
Stir for 4–6 hours at Room Temperature.
-
-
Workup (Titanium Quench):
-
Crucial: Quench the reaction by adding 2N NaOH (10 mL). This precipitates the Titanium salts as white TiO₂ solid.
-
Filter the mixture through a Celite pad to remove the TiO₂. Wash the pad with EtOAc.[1]
-
-
Purification:
-
Extract the filtrate with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Removal of Excess Piperazine: The residue will contain the product and excess piperazine.[2] Piperazine can be sublimed off (high vacuum) or washed away by partitioning the product into DCM and washing with water (Piperazine is highly water-soluble; the mono-alkylated product is more lipophilic).
-
Final Polish: Convert to HCl salt for crystallization if oil is impure.
-
Frequently Asked Questions (FAQ)
Q: Why not use 1-(1-chloroethyl)thiophene and do a simple SN2 substitution? A: That route is viable but risky. The secondary benzylic halide is prone to Elimination (E2) , leading to 3-vinylthiophene (styrene analog) as a major impurity. Reductive amination avoids elimination entirely.
Q: Can I use NaBH₃CN (Sodium Cyanoborohydride)? A: Yes, it is effective, but it generates toxic HCN/Cyanide waste.[3] NaBH(OAc)₃ (STAB) is the modern, greener standard [1]. However, if using the Titanium protocol, standard NaBH₄ is sufficient and cheaper.
Q: How do I separate the Bis-impurity if it forms? A: It is difficult. The polarity difference between the Mono- and Bis-product is small.
-
Chromatography: Use a gradient of DCM:MeOH:NH₄OH (90:9:1). The Bis-product elutes first (less polar).
-
Prevention is better:[2] Use N-Boc-piperazine if you cannot tolerate the bis-impurity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][7][9] 11, 1996, pp. 3849–3862.[5][9] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
BenchChem Technical Support. "Protocol for Mono-alkylation of Piperazine." Link
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- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Overcoming solubility issues of 1-[1-(Thiophen-3-yl)ethyl]piperazine
Solubility & Handling Guide | CAS: 521913-92-8
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 1-[1-(Thiophen-3-yl)ethyl]piperazine . As a secondary amine linked to a lipophilic thiophene moiety, this molecule presents a classic "grease-ball with a handle" challenge: it is highly pH-dependent and prone to precipitation in neutral biological media.
🔬 Module 1: The Solubility Architecture (The "Why")
User Question: "Why does this compound dissolve in DMSO but crash out immediately when I add it to my cell culture media (pH 7.4)?"
Technical Insight: The solubility profile of this molecule is dictated by the interplay between the piperazine ring and the thiophene tail .
-
The Basic Center (pKa ~9.8): The N4 nitrogen of the piperazine ring is a secondary amine. At acidic pH (pH < 7), it accepts a proton (
), becoming ionized and water-soluble. At physiological pH (7.4), it exists largely in equilibrium near its free-base form, which is hydrophobic. -
The Lipophilic Anchor: The thiophene-ethyl group adds significant lipophilicity (
). Without the charge from the protonated amine, this tail drives the molecule out of the water structure, causing precipitation.
The "Crash-Out" Mechanism: When you dilute a DMSO stock into aqueous media, the solvent power drops. If the pH is above 8.0, the molecule de-ionizes and aggregates.
Figure 1: The pH-dependent solubility states of piperazine derivatives.
🧪 Module 2: Converting the "Oily" Free Base to a Solid Salt
User Question: "My sample arrived as a sticky yellow oil. How can I handle this for precise weighing?"
Troubleshooting: The free base of 1-[1-(Thiophen-3-yl)ethyl]piperazine is often an oil or low-melting solid. To stabilize it, you must convert it into a salt form.[1] The Dihydrochloride (2HCl) or Maleate salts are the most robust options for this pharmacophore.
Protocol: Small-Scale HCl Salt Formation
Use this protocol to convert 100-500 mg of oily free base into a handleable solid.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve the oily free base in a minimum volume of Diethyl Ether or Ethyl Acetate (EtOAc). |
| 2 | Acidification | Dropwise, add 4M HCl in Dioxane (or Et2O) while stirring on ice. Aim for 2.2 equivalents of HCl. |
| 3 | Precipitation | A white/off-white precipitate should form immediately. If oiling occurs, add more Et2O and sonicate. |
| 4 | Isolation | Filter the solid under vacuum or centrifuge (3000 x g, 5 min). Wash the pellet 2x with cold ether. |
| 5 | Drying | Dry under high vacuum for 4 hours. Crucial: Remove all traces of HCl to prevent cytotoxicity in assays. |
💊 Module 3: Formulation for Biological Assays
User Question: "I need to dose this at 10 µM in an enzyme assay. How do I keep it in solution without affecting the protein?"
Troubleshooting: Avoid pure aqueous buffers. Use a Co-solvent System or Cyclodextrin Complexation .
Option A: The "Golden Triangle" Co-solvent Mix
Best for high-throughput screening (HTS) where simple preparation is needed.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG400 (Polyethylene Glycol).
-
Final: Dilute into buffer.
-
Final Composition: 0.1% DMSO / 1% PEG400 / 98.9% Buffer.
Option B: Cyclodextrin Complexation (Superior Stability)
Best for animal studies (PK) or sensitive cell lines where DMSO is toxic.
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.
-
Add the compound (free base or salt).
-
Sonicate for 30 minutes at 37°C.
-
Filter sterilize (0.22 µm).
-
Mechanism:[2] The lipophilic thiophene tail enters the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic shell ensures solubility.
-
📊 Module 4: Analytical Challenges (HPLC/LC-MS)
User Question: "I see severe peak tailing and carryover on my LC-MS. Is the compound degrading?"
Technical Insight:
It is likely not degradation, but Secondary Interaction . The basic secondary amine (piperazine N4) interacts strongly with residual silanol groups (
Optimization Table for Chromatography
| Parameter | Recommendation | Why? |
| Column | C18 with High Carbon Load or End-capped (e.g., Waters XBridge, Phenomenex Kinetex EVO) | "End-capping" covers free silanols, preventing the amine from sticking. |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.05% TFA | Acidic pH ensures the amine is fully protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can sometimes cause higher backpressure and broader peaks for thiophenes. |
| Wash Step | 50:50 ACN:Isopropanol | Piperazines can stick to injector needles. A strong organic wash eliminates carryover. |
Warning on Thiophene Stability: Thiophenes are susceptible to oxidation (forming sulfoxides/sulfones) if left in solution exposed to light and air for days.
-
Action: Always store stock solutions at -20°C in amber vials.
🔄 Solubility Decision Workflow
Follow this logic gate to determine the best preparation method for your specific experiment.
Figure 2: Decision matrix for handling and solubilization based on experimental needs.
📚 References
-
Piperazine Physicochemistry:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link].
-
Insight: Establishes the pKa baseline (5.35 and 9.73) for the piperazine ring, confirming the need for pH control.
-
-
Thiophene Pharmacophore Properties:
-
Mishra, R., et al. (2020). "Medicinal chemistry-based perspective on thiophene and its derivatives."[3] Journal of Molecular Structure.
-
Insight: Details the lipophilicity and metabolic oxidation risks associated with thiophene rings in drug design.
-
-
Solubility Strategies (Salt Formation):
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Insight: Validates the use of HCl and Mesylate salts for weak bases like piperazines.
-
-
Cyclodextrin Formulation:
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Insight: Supports the protocol for using HP-β-CD to solubilize lipophilic amines without organic cosolvents.
-
Sources
Degradation pathways of 1-[1-(Thiophen-3-yl)ethyl]piperazine under stress conditions
Technical Support Center: Stability & Degradation of 1-[1-(Thiophen-3-yl)ethyl]piperazine
Executive Summary
Welcome to the technical support hub for 1-[1-(Thiophen-3-yl)ethyl]piperazine . This molecule acts as a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Teneligliptin analogs) and other bioactive scaffolds. Its structural duality—a distinct electron-rich thiophene ring coupled with a basic piperazine moiety —creates a unique stability profile.
This guide addresses the specific stress degradation pathways you will encounter during forced degradation studies (ICH Q1B) and stability testing. Our goal is to move beyond generic advice and provide mechanistic causality for the impurities you observe.
Part 1: Degradation Pathway Visualization
Understanding the "why" behind impurity formation is critical for method development. The diagram below maps the stress-induced transformation of the parent molecule.
Figure 1: Mechanistic degradation map showing the divergence between thiophene S-oxidation and piperazine N-oxidation pathways.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific observations reported by analytical chemists working with this scaffold.
Scenario 1: "I see a new peak at RRT ~0.85 that increases with peroxide stress, but my mass balance is poor."
Diagnosis: Thiophene S-Oxidation and subsequent polymerization.[1]
Mechanism: The thiophene sulfur is electron-rich and susceptible to electrophilic attack by oxidants (e.g.,
-
Primary Step: Formation of Thiophene S-oxide . This intermediate is highly reactive and not isolable in standard HPLC conditions.
-
Secondary Step: The S-oxide acts as a diene and undergoes Diels-Alder dimerization or polymerization, leading to insoluble aggregates or multiple broad peaks that elute late (or stick to the column), destroying mass balance.
-
Alternative: Further oxidation to Thiophene S-sulfone , which is stable and detectable.
Action Plan:
-
Protocol Adjustment: Lower the oxidant concentration (e.g., use 0.3%
instead of 3%) to capture the early oxidation stages (N-oxides) before the thiophene ring is destroyed. -
Detection: Check the UV spectrum.[2] Thiophene oxidation often results in a bathochromic shift (red shift) due to conjugation changes.
Scenario 2: "My sample solution turned yellow/brown after sitting on the benchtop for 24 hours."
Diagnosis: Photolytic Degradation.[3] Mechanism: Thiophene derivatives are photosensitive. UV/VIS absorption promotes the molecule to an excited singlet state, leading to:
-
Homolytic C-S bond cleavage: This results in ring opening and "scrambling" of the sulfur atom.
-
Radical Polymerization: The resulting radicals react with oxygen or other solvent molecules to form colored oligomers (chromophores).
Action Plan:
-
Immediate Fix: Use amber glassware for all sample preparations.
-
Validation: Perform a "Dark Control" experiment. Wrap one flask in aluminum foil and expose the other to ambient light. If the dark control remains colorless, the degradation is strictly photolytic.
Scenario 3: "I observe a mass shift of +16 Da. Is it the N-oxide or the S-oxide?"
Diagnosis: Ambiguity in Oxidation Site. Analysis: Both the Piperazine Nitrogen and Thiophene Sulfur can accept an oxygen atom (+16 Da).
-
Likely Candidate: Piperazine N-oxide . The nitrogen atom in the piperazine ring (especially the distal secondary amine if unprotected, or the tertiary amine) is more nucleophilic than the thiophene sulfur under mild conditions.
-
Differentiation:
-
MS/MS Fragmentation: N-oxides typically show a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical). S-oxides are often more stable to fragmentation or show loss of SO.
-
pH Dependency: N-oxidation is suppressed in highly acidic media (protonation of amine protects it), whereas S-oxidation is less pH-dependent.
-
Part 3: Experimental Protocols
These protocols are designed to generate specific degradation products for method validation (specificity).
Protocol A: Controlled Oxidative Stress (Targeting N-Oxide)
Use this to generate the +16 Da impurity without destroying the thiophene ring.
-
Preparation: Dissolve 10 mg of the substance in 10 mL of Acetonitrile:Water (50:50).
-
Stressing: Add 100 µL of 0.3% Hydrogen Peroxide (
). Note: Do not use 3% or 30% initially. -
Incubation: Store at room temperature for 2-4 hours.
-
Quenching: It is critical to quench with Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.
-
Analysis: Inject immediately. Look for the peak eluting slightly earlier than the parent (more polar).
Protocol B: Acid Hydrolysis (Targeting Dealkylation)
Use this to simulate cleavage of the ethyl linker.
-
Preparation: Dissolve 10 mg of substance in 5 mL of 1N HCl .
-
Stressing: Heat at 60°C for 4-8 hours.
-
Neutralization: Neutralize with 1N NaOH prior to HPLC analysis to prevent peak distortion.
-
Target Impurity: Look for Piperazine (very early eluting, requires specialized column or ion-pairing reagent) and 1-(Thiophen-3-yl)ethanol (later eluting).
Part 4: Summary of Degradation Products
| Impurity Type | Mass Shift | RRT (Approx)* | Mechanism | Risk Level |
| Piperazine N-Oxide | +16 Da | < 1.0 (Polar) | Nucleophilic attack of N on Peroxide | High (Common in storage) |
| Thiophene S-Oxide | +16 Da | Variable | Electrophilic attack on S | Medium (Transient/Reactive) |
| Thiophene Sulfone | +32 Da | < 1.0 | Double oxidation of S | Low (Requires harsh conditions) |
| Dealkylated Amine | -124 Da | < 0.5 | Acid-catalyzed C-N cleavage | Medium (Process impurity) |
| Photolytic Dimers | +Mass of Parent | > 1.5 | Radical polymerization | High (If not light-protected) |
*RRT (Relative Retention Time) varies by method but generally follows polarity trends.
References
-
Sciforum. (2017). Forced Degradation Studies on Agents of Therapeutic Interest: Thiophene Chalcones. Retrieved from [Link]
-
University of Texas. (2016). Thermal degradation and oxidation of aqueous piperazine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Poor Yield in Thiophene-Piperazine C-N Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notoriously challenging Buchwald-Hartwig amination between halothiophenes and piperazine derivatives.
While this C-N coupling is a cornerstone of modern drug discovery, it is frequently plagued by stalled conversions, catalyst degradation, and unwanted side reactions. This guide moves beyond generic protocols to explain the causality behind these failures and provides field-proven, self-validating methodologies to secure high yields.
Part 1: Core Mechanistic Challenges (The "Why")
To troubleshoot effectively, you must first understand the molecular interactions dictating your reaction's fate. Poor yields in thiophene-piperazine couplings typically stem from three competing pathways:
-
Catalyst Poisoning (The Heteroatom Effect): Both the sulfur atom of the thiophene ring and the nitrogen of the piperazine are strong Lewis bases. They can outcompete your phosphine ligand for coordination to the palladium center, forming thermodynamically stable, off-cycle complexes that permanently stall the catalytic cycle[1].
-
Protodehalogenation: When coupling electron-deficient thiophenes or using secondary amines, the rate of C-N reductive elimination is often sluggish. This kinetic bottleneck allows
-hydride elimination from the amine to outcompete product formation, resulting in the reduction of your halothiophene to a useless dehalogenated byproduct[2]. -
Bis-Arylation: Free piperazine possesses two identical secondary amine nucleophiles. Without proper steric or electronic control, the mono-arylated product will undergo a second coupling event, drastically reducing the yield of the desired mono-adduct[3].
Part 2: Diagnostic Troubleshooting Workflow
Use the following logic tree to diagnose your specific reaction failure based on your crude LC-MS/GC-MS data.
Diagnostic workflow for identifying and resolving low yields in thiophene-piperazine couplings.
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 15-20% conversion, and the mixture turns black. What is happening?
A: The appearance of "palladium black" is a macroscopic indicator of catalyst decomposition. The thiophene substrate is likely displacing your ligand, causing the palladium to crash out of the catalytic cycle.
Solution: Abandon first-generation ligands (like BINAP or dppf). Switch to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos [3]. The steric bulk of these ligands enforces a highly active monoligated
Q2: LC-MS analysis shows a massive peak corresponding to debrominated thiophene. How do I stop this? A: Protodehalogenation is a kinetic issue; it means your reductive elimination step is too slow[2]. Solution:
-
Ligand Upgrade: BrettPhos is specifically engineered to accelerate C-N reductive elimination for secondary amines, effectively out-pacing the competing
-hydride elimination pathway. -
Base Modulation: Strong alkoxide bases (like NaOtBu) can sometimes accelerate
-hydride elimination. Switch to a milder, insoluble base like or in 1,4-dioxane to modulate the concentration of the active alkoxide in solution[2]. -
Halide Check: If you are using a chlorothiophene, oxidative addition is likely the bottleneck[4]. Switch to a bromothiophene or iodothiophene to accelerate the initial step of the cycle.
Q3: How do I avoid double arylation of piperazine? A: The most reliable and industry-standard method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine[3]. This completely eliminates the possibility of bis-arylation. If your synthetic route strictly mandates the use of free piperazine, you must use a massive stoichiometric excess (5 to 10 equivalents) and add it portion-wise to statistically favor mono-arylation, though this will severely complicate your downstream aqueous workup and chromatography.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes representative optimization data for the coupling of 3-bromothiophene with N-Boc-piperazine. Notice how the interplay between ligand sterics and base strength directly dictates the product distribution.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Yield (%) | Dehalogenation (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | 45 | 15 | 25 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 | 85 | 60 | 20 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90 | >99 | 88 | <5 |
| 4 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >99 | 94 | <2 |
| 5 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 70 | 65 | 5 |
Key Takeaway: BrettPhos paired with a mild base (
Part 5: Mechanistic Pathway
Understanding exactly where the reaction fails is critical for rational optimization. The diagram below illustrates the Buchwald-Hartwig catalytic cycle, highlighting the specific vulnerability where thiophene/piperazine poisoning occurs.
Buchwald-Hartwig catalytic cycle highlighting the off-cycle catalyst poisoning pathway.
Part 6: Validated Step-by-Step Protocol
Self-Validating Synthesis of 1-(Boc)-4-(thiophen-3-yl)piperazine
This protocol utilizes a self-validating In-Process Control (IPC) step to ensure the reaction is driven to completion rather than relying on arbitrary reaction times.
Reagents:
-
3-Bromothiophene: 1.0 equiv (1.0 mmol, 163 mg)
-
N-Boc-piperazine: 1.2 equiv (1.2 mmol, 223 mg)
- : 2.0 mol% Pd (0.01 mmol, 9.2 mg)
-
BrettPhos: 4.0 mol% (0.04 mmol, 21.5 mg)
- : 1.4 equiv (1.4 mmol, 456 mg)
-
Anhydrous 1,4-Dioxane: 5.0 mL
Step-by-Step Methodology:
-
Atmosphere Control (Critical): Oxygen rapidly oxidizes electron-rich phosphines and Pd(0). In an argon-filled glovebox or using strict Schlenk techniques, add
, BrettPhos, and to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar. -
Substrate Addition: Add 3-bromothiophene and N-Boc-piperazine.
-
Solvent Introduction: Add 5.0 mL of anhydrous 1,4-dioxane (previously degassed via sparging with argon for 30 minutes). Seal the vial with a PTFE-lined septum cap.
-
Catalyst Activation: Stir the mixture at room temperature for 5 minutes. The solution should transition to a deep red/orange color, indicating the formation of the active
species. -
Heating: Transfer the vial to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) to ensure the insoluble
is well-suspended. -
Self-Validating IPC (In-Process Control): After 8 hours, pierce the septum with an argon-purged syringe and withdraw a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Gate: The reaction is deemed complete when the ratio of product to 3-bromothiophene exceeds 95:5. If >5% starting material remains and no Pd black is observed, continue heating. If Pd black is observed and SM remains, the catalyst has died; spike the reaction with an additional 1 mol%
/ 2 mol% BrettPhos.
-
-
Workup: Once validated, cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.
References
-
[3] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.3
-
[2] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. 2
-
[1] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications).1
-
[4] Help troubleshooting a Buchwald-Hartwig amination? r/chemistry (Reddit). 4
Sources
Technical Support Center: Enhancing the Storage Stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on maintaining the chemical integrity of 1-[1-(Thiophen-3-yl)ethyl]piperazine during storage. Understanding the inherent chemical liabilities of this molecule is the first step toward preventing degradation, ensuring experimental reproducibility, and preserving material quality. This document outlines potential degradation pathways, provides actionable troubleshooting advice, and details protocols for comprehensive stability assessment.
Section 1: Frequently Asked Questions - Understanding the Molecule's Stability Profile
This section addresses fundamental questions regarding the chemical stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine, focusing on the contributions of its constituent thiophene and piperazine moieties.
Q1: What are the primary stability concerns related to the thiophene ring in this molecule?
A1: The thiophene ring, while aromatic and generally more stable than other five-membered heterocycles like furan or pyrrole, possesses specific vulnerabilities.[1][2] The primary concern is susceptibility to oxidation. The sulfur atom can be oxidized to form reactive intermediates such as thiophene S-oxides and epoxides.[3] These electrophilic species can lead to further degradation or unwanted reactions. While the thiophene ring is relatively stable against many oxidizing agents, strong conditions can lead to ring cleavage.[4] Additionally, strong acids can induce polymerization or trimerization reactions.[4]
Q2: What degradation pathways are common for the piperazine moiety?
A2: The piperazine ring contains two secondary amine functional groups, which are the primary sites of reactivity and degradation. This moiety is susceptible to:
-
Oxidation: The nitrogen atoms can be oxidized to form N-oxides and other related compounds.[5] This is a common pathway for piperazine derivatives, especially in the presence of atmospheric oxygen, trace metals, or oxidizing agents.[6]
-
Reaction with Acids: As a weak base, piperazine readily reacts with acids. While this is often used to form stable salts (e.g., hydrochloride or citrate salts), storage in acidic conditions without forming a defined salt can lead to instability.[7]
-
Thermal Degradation: At elevated temperatures, piperazine can undergo complex degradation, including ring-opening reactions.[8][9]
-
Photodegradation: Exposure to UV or visible light can induce degradation in piperazine derivatives.[5]
Q3: How does the combination of these two rings in 1-[1-(Thiophen-3-yl)ethyl]piperazine influence its overall stability?
A3: The combined structure presents a molecule with dual vulnerabilities. The piperazine moiety is the more reactive component under standard storage conditions, being prone to oxidation. The thiophene ring's electron-rich nature can influence the reactivity of the overall molecule, but its own primary degradation pathway is also oxidative. Therefore, the most significant threat to the long-term stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine is oxidative degradation, which can potentially occur at either the piperazine nitrogens or the thiophene sulfur.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy to minimize degradation.
Best Practices for Handling
-
Inert Atmosphere: When handling the solid material, especially for aliquoting or weighing, do so in a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination with incompatible materials, particularly oxidizing agents, acids, and trace metals.[10][11]
-
Solution Preparation: When preparing solutions, use degassed solvents to minimize dissolved oxygen. If the compound is to be stored in solution, purging the headspace of the vial with an inert gas before sealing is recommended.
Optimal Storage Conditions
To ensure maximum long-term stability, the following conditions are recommended.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions, including oxidation and thermal degradation.[5] Frozen storage (-20°C) is also an option, particularly for long-term archiving. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidative degradation pathways for both the piperazine and thiophene moieties.[3][5] |
| Light | Store in Amber or Opaque Vials | Protects the compound from light-induced (photolytic) degradation, a known issue for piperazine derivatives.[5] |
| Moisture | Keep Container Tightly Sealed with Desiccant | Protects the compound from moisture, as piperazine itself can absorb water from the air. This prevents hydrolysis and potential catalysis of other degradation reactions. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | Direct contact with oxidizers (e.g., peroxides, nitrates) or strong acids will cause rapid and uncontrolled degradation.[10][11] |
Section 3: Troubleshooting Guide for Common Stability Issues
This Q&A section addresses specific problems that may arise during the storage and use of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Q4: I've observed a color change (e.g., yellowing or browning) in my solid sample over time. What is the likely cause?
A4: A color change in a solid sample is almost always indicative of chemical degradation. For this molecule, the most probable cause is slow oxidation.[7] Trace amounts of oxygen in the storage container can, over time, lead to the formation of colored degradation products, likely related to N-oxides or oxidized thiophene species.
-
Troubleshooting Action: Immediately re-evaluate your storage conditions. Ensure the container is properly sealed and the headspace has been purged with an inert gas. For future use, store smaller aliquots to minimize repeated exposure of the bulk material to the atmosphere. It is highly recommended to re-analyze the material's purity by HPLC before use.
Q5: My HPLC analysis of a stored solution shows a new, significant peak that wasn't there initially. How can I identify it?
A5: The appearance of a new peak confirms degradation in the solution. The identity of the degradant depends on the solvent and storage conditions. If the solvent was not degassed, an oxidative degradant is likely.
-
Troubleshooting Action: Identifying the unknown peak is crucial. The recommended approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7]
-
Determine Molecular Weight: The mass-to-charge ratio (m/z) from the MS will provide the molecular weight of the degradant. An increase of 16 amu often suggests the formation of an N-oxide or S-oxide.
-
Structural Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the parent ion of the unknown peak. The fragmentation pattern provides structural information that can help elucidate the degradant's structure.[7]
-
Conduct a Forced Degradation Study: As detailed in Protocol 4.1, intentionally degrading the compound under specific stress conditions (e.g., with an oxidizing agent) can help you purposefully generate the unknown peak, confirming its identity as an oxidation product.[7][12]
-
Q6: My experimental results in a biological assay are inconsistent. Could this be related to compound stability?
A6: Absolutely. Inconsistent results are a classic symptom of using a compound with variable purity due to degradation.[3] If the compound degrades in the assay medium or in the stock solution, the effective concentration of the active parent molecule will decrease over time, leading to poor reproducibility.
-
Troubleshooting Action:
-
Analyze Your Stock Solution: Immediately check the purity of the stock solution used for the assay via HPLC.
-
Assess Stability in Assay Buffer: Incubate the compound in your cell-free assay buffer for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to see if degradation is occurring under the assay conditions.
-
Prepare Fresh Solutions: Always prepare stock solutions fresh from solid material for critical experiments. If solutions must be stored, they should be flash-frozen and stored at -80°C in small, single-use aliquots.
-
Section 4: Advanced Protocols for Stability Assessment
For drug development and rigorous research, a thorough understanding of a compound's stability profile is essential. The following protocols provide a framework for this assessment.
Protocol 4.1: Forced Degradation (Stress Testing) Study
This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[13][14] This information is critical for developing a stability-indicating analytical method.
Objective: To generate likely degradation products and determine the degradation profile of 1-[1-(Thiophen-3-yl)ethyl]piperazine under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions: Expose each sample to one of the following conditions. A control sample (stored at 2-8°C, protected from light) should be kept for comparison.
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Quenching & Analysis: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and HPLC-MS alongside the control sample.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[7] Identify the major degradation peaks formed under each condition. This data will reveal if the compound is more susceptible to acid, base, oxidation, heat, or light.
Protocol 4.2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[15][16]
Objective: To develop an HPLC method capable of separating 1-[1-(Thiophen-3-yl)ethyl]piperazine from all potential degradation products identified in the forced degradation study.
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column. If co-elution of peaks is observed, screen other column chemistries (e.g., C8, Phenyl-Hexyl).
-
Mobile Phase Optimization:
-
Use a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
pH Adjustment: The pH of the aqueous buffer is critical for achieving good peak shape and separation for basic compounds like piperazines.[7] Experiment with a pH range from 3 to 8.
-
Gradient Elution: Develop a gradient elution method (i.e., changing the percentage of organic solvent over time) to resolve the parent peak from the degradant peaks, which may have very different polarities.[7]
-
-
Method Validation:
-
Analyze a mixture of the control and all stressed samples from the forced degradation study (Protocol 4.1).
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. The peak purity of the parent compound should be confirmed using a photodiode array (PDA) detector or mass spectrometer.
-
Section 5: Visualization of Degradation & Stability Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for comprehensive stability testing and assessment.
References
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Santa Cruz Biotechnology.
- ECHEMI. (Date not available).
- Aakash Institute. (2022). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. Aakash Blog.
- Der Pharma Chemica. (Date not available). Synthesis, properties and biological activity of thiophene: A review.
- s d fine-chem limited.
- Benchchem. (2025). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
- Ataman Kimya.
- Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Royal Society of Chemistry. (2024).
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- PubMed. (Date not available). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- International Journal of Pharmaceutical Erudition. (Date not available).
- BioPharmaSpec. (Date not available).
- ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
- University of Texas at Austin. (Date not available). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Pharmaceutical Technology. (2016).
- ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
Sources
- 1. Explained: Why Thiophene Is More Stable Than Pyrrole And Furan - Aakash Blog [aakash.ac.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pharmtech.com [pharmtech.com]
- 15. sepscience.com [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for Trace Piperazine Impurities
Executive Summary & Scope
Trace analysis of piperazine and its derivatives—particularly N-nitrosopiperazines (e.g., MNP, N-nitrosopiperazine) —is a critical compliance requirement under ICH M7 and recent FDA/EMA mandates regarding nitrosamine impurities.
This guide addresses the specific challenges of analyzing secondary cyclic amines at ppb (parts-per-billion) levels. Piperazines are notorious for severe peak tailing (due to silanol interactions), high carryover (stickiness), and difficult retention on standard C18 phases. This document provides a self-validating workflow to overcome these hurdles.
Troubleshooting Hub: Field-Proven Solutions
Direct answers to specific failure modes encountered in the lab.
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
Diagnosis: Piperazine (pKa ~9.8) is highly basic. In standard Reversed-Phase (RP) conditions at acidic pH, it is fully protonated and interacts strongly with residual silanols on the silica surface, causing tailing.
Corrective Actions:
-
Switch to High pH Mobile Phase:
-
Protocol: Use 10 mM Ammonium Bicarbonate (pH 10.0) in water vs. Acetonitrile.
-
Mechanism:[1][2] At pH 10, piperazine is largely deprotonated (neutral), reducing ionic interaction with silanols and increasing hydrophobic retention on C18.
-
Column Requirement: Ensure your column is pH stable up to 12 (e.g., Hybrid Silica or Polymer-based).
-
-
Chaotropic Additives (If Low pH is mandatory):
-
HILIC Mode (Alternative):
Issue 2: "Ghost Peaks" & Carryover > 0.1%
Diagnosis: Piperazines adsorb to stainless steel and polymeric surfaces in the flow path, eluting in subsequent blank injections.
Corrective Actions:
-
Aggressive Needle Wash:
-
Solvent: A mixture of 40:40:20 Acetonitrile:Isopropanol:0.1% Formic Acid .
-
Logic: Isopropanol solubilizes hydrophobic residues; acid keeps the amine protonated and soluble; acetonitrile matches the mobile phase.
-
-
Passivation:
Issue 3: Signal Suppression (Matrix Effects)
Diagnosis: Co-eluting matrix components (salts, lipids) suppress ionization in the ESI source.[3]
Corrective Actions:
-
Stable Isotope Labeled Internal Standard (SIL-IS):
-
Requirement: Use Piperazine-d8 or N-nitrosopiperazine-d4 .
-
Logic: The IS co-elutes exactly with the analyte and experiences the same suppression. The Area Ratio (Analyte/IS) corrects for the loss.
-
-
Divert Valve:
-
Protocol: Divert flow to waste for the first 1-2 minutes (salts) and after the analyte elutes (lipids).
-
Visual Logic: Troubleshooting Decision Tree
Figure 1: Decision tree for diagnosing and resolving common piperazine analysis failures.
Master Protocol: Validation Workflow (ICH Q2(R2) Compliant)
This protocol is designed for LC-MS/MS analysis of N-nitrosopiperazine (MNP) or Piperazine impurities.
Phase 1: Method Development & Optimization
-
Column: C18 Hybrid Particle (High pH stable), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: ESI Positive, MRM Mode.
-
Trace: Follow specific transitions (e.g., MNP: 130.1 -> 74.1).
-
Phase 2: Validation Experiments
Experiment A: Specificity & Selectivity
-
Objective: Prove the method distinguishes the impurity from the API and matrix.
-
Procedure:
-
Inject Blank (Diluent).[1]
-
Inject Placebo (Excipients only).
-
Inject API solution (unspiked).
-
Inject API spiked with Impurity at Limit Level.
-
-
Acceptance Criteria:
-
No interference at the retention time of the impurity in Blank/Placebo (< 20% of LOQ response).
-
Resolution (Rs) > 1.5 between Impurity and API (if API is not diverted).
-
Experiment B: Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Procedure:
-
Prepare 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit.
-
Perform triplicate injections.[4]
-
-
Data Analysis:
-
Acceptance Criteria:
.
Experiment C: Sensitivity (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) approach.
-
Procedure:
-
Inject decreasing concentrations of the impurity.
-
Measure S/N ratio using the root-mean-square (RMS) noise method.
-
-
Acceptance Criteria:
-
LOD: S/N
3:1. -
LOQ: S/N
10:1 (Precision at LOQ must be RSD 10%).
-
Experiment D: Accuracy (Recovery)
-
Objective: Assess matrix interference.
-
Procedure:
-
Spike the API solution with the impurity at 3 levels: LOQ, 100%, and 150% of the limit.
-
Prepare 3 replicates per level.
-
-
Calculation:
-
Acceptance Criteria:
-
Mean Recovery: 80% – 120%.
-
RSD of replicates:
5.0%.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Summary of Validation Criteria
| Parameter | Acceptance Criteria | Reference |
| Specificity | No interference >20% of LOQ | ICH Q2(R1) |
| Linearity | FDA Bioanalytical | |
| Accuracy | 80–120% Recovery | ICH Q2(R1) |
| Precision (Repeatability) | RSD | ICH Q2(R1) |
| LOQ Precision | RSD | USP <1225> |
| Solution Stability | Response change | In-house Standard |
Visual Logic: Validation Workflow
Figure 2: Step-by-step workflow for validating a trace impurity method.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
U.S. Food and Drug Administration (FDA). (2020).[2] Control of Nitrosamine Impurities in Human Drugs.[2] Guidance for Industry. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[2][7][8] EMA/409815/2020. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][4][9][10][11][12][13][14] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
Sources
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. hakon-art.com [hakon-art.com]
- 6. aru.figshare.com [aru.figshare.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 1-[1-(Thiophen-3-yl)ethyl]piperazine Isomers
Welcome to the dedicated technical support guide for the chromatographic optimization of 1-[1-(Thiophen-3-yl)ethyl]piperazine enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and efficient methods for the separation and quantification of these specific chiral isomers. As a heterocyclic compound containing a basic piperazine moiety, this analyte presents unique challenges that require a systematic and well-understood approach.[1][2][3]
This guide moves beyond simple protocols to explain the fundamental principles and causal relationships behind each experimental choice, empowering you to troubleshoot effectively and optimize your separations with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the method development process.
Q1: What is the primary challenge in separating 1-[1-(Thiophen-3-yl)ethyl]piperazine isomers? The primary challenge is that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard achiral chromatography.[4] The key to their separation lies in creating a transient diastereomeric interaction with a chiral selector, which is most commonly achieved by using a Chiral Stationary Phase (CSP). Furthermore, the basic nature of the piperazine ring can lead to undesirable secondary interactions with the stationary phase support, causing poor peak shape (tailing).
Q2: Which chromatographic technique is better for this separation: HPLC or SFC? Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this application.
-
HPLC (Normal Phase or Polar Organic Mode): Offers a wide variety of well-established polysaccharide-based CSPs that are highly effective for this class of compounds. It is a universally available technique.
-
SFC: Often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[4][5] SFC can sometimes offer unique selectivity compared to HPLC.[4] For initial screening, SFC is often preferred in industrial settings for its high throughput.[6] However, a robust HPLC method is equally valid and may be more accessible in some laboratories.
Q3: Why is my peak shape poor (severe tailing)? Peak tailing for a basic compound like 1-[1-(Thiophen-3-yl)ethyl]piperazine is almost always caused by strong ionic interactions between the protonated piperazine nitrogen and residual acidic silanol groups on the silica surface of the column. To resolve this, a basic additive, such as diethylamine (DEA) or triethylamine (TEA), must be added to the mobile phase.[4][7][8] This additive competes with the analyte for the active sites, masking the silanols and resulting in a symmetrical Gaussian peak shape.
Q4: I'm not seeing any separation between the enantiomers. What's the first thing I should check? If you observe a single, sharp peak, the issue is a lack of enantioselectivity with your current system. The first and most critical step is to verify that you are using an appropriate Chiral Stationary Phase (CSP).[7][9] If you are, the chosen CSP may not be suitable for your analyte. A screening of several different CSPs is the most effective next step. Polysaccharide-based CSPs are an excellent starting point.[10][11]
Q5: Can temperature be used to optimize the separation? Absolutely. Temperature is a critical parameter for optimizing chiral separations.[12] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[7] Conversely, higher temperatures can decrease viscosity and improve kinetic performance, leading to sharper peaks. The effect is compound-dependent, so temperature should be systematically evaluated (e.g., in 5°C increments from 15°C to 40°C) to find the optimal balance.[5][7]
Part 2: In-Depth Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common problem. This guide provides a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Verify CSP Selection:
-
Causality: The fundamental principle of chiral separation is the formation of transient, non-covalent bonds between the analyte enantiomers and the chiral selector of the CSP.[13] Different CSPs have different chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance). For heterocyclic amines, polysaccharide-based CSPs like those derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) are highly successful.[9][14]
-
Protocol: CSP Screening:
-
Prepare a racemic standard of 1-[1-(Thiophen-3-yl)ethyl]piperazine at ~1 mg/mL in a suitable solvent (e.g., mobile phase).
-
Screen at least two to three columns with complementary characteristics (e.g., Chiralpak® IA/IB/IC/ID).
-
Use a generic starting mobile phase. For Normal Phase HPLC, a good starting point is Hexane/Isopropanol (80:20 v/v) with 0.1% DEA.[9] For SFC, use CO2 with 20% Methanol and 0.1% DEA.
-
Evaluate chromatograms for any sign of peak splitting or separation. Even a small shoulder is a promising lead for further optimization.
-
-
-
Optimize Mobile Phase Composition:
-
Causality: The mobile phase modifier (alcohol) and additive (amine) directly influence the interactions between the analyte and the CSP. The alcohol competes for hydrogen bonding sites, while the amine additive suppresses undesirable ionic interactions.[4] Changing the alcohol type (e.g., from isopropanol to ethanol) or its concentration alters the polarity and hydrogen bonding capacity of the mobile phase, which can significantly impact enantioselectivity.[11]
-
Protocol: Mobile Phase Optimization:
-
Select the CSP that showed the most promise from the screening step.
-
Vary Modifier Concentration: Keeping the additive constant (e.g., 0.1% DEA), test different concentrations of your alcohol modifier (e.g., for HPLC: 10%, 20%, 30% Isopropanol in Hexane).
-
Change Modifier Type: Test different alcohols (e.g., Ethanol, n-Propanol) at the optimal concentration found in the previous step.
-
Vary Additive Concentration: Once the optimal modifier is selected, test different concentrations of the basic additive (e.g., 0.1%, 0.2%, 0.5% DEA). This primarily affects peak shape but can also influence selectivity.
-
-
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Peak asymmetry reduces the accuracy of integration and degrades resolution.
| Symptom | Primary Cause | Recommended Action & Protocol |
| Peak Tailing | Secondary Silanol Interactions: The basic piperazine moiety is interacting with acidic silanol groups on the silica support. | Increase Basic Additive: Incrementally increase the concentration of DEA or TEA in the mobile phase from 0.1% up to 0.5%. This is the most effective solution.[7][8] |
| Column Overload: Injecting too much sample mass saturates the stationary phase. | Protocol: Dilution Study 1. Prepare serial dilutions of your sample (e.g., 1:2, 1:5, 1:10). 2. Inject the diluted samples. If peak shape improves significantly, the original sample was overloading the column. | |
| Column Contamination/Damage: Strongly retained impurities have adsorbed to the column inlet, creating active sites. | Flush the Column: Flush the column with a strong, compatible solvent (for immobilized phases, THF or DMF can be used).[15] If the problem persists, the column may be permanently damaged. Always use a guard column to protect the analytical column.[15] | |
| Peak Fronting | Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase. | Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. Reduce injection volume if this is not feasible. |
Part 3: Proactive Method Development Strategy
A systematic approach to method development will save time and lead to a more robust final method.
Caption: A systematic workflow for chiral method development.
Recommended Starting Conditions & Protocol
This table provides robust starting points for your initial screening experiments.
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (or equivalent amylose/cellulose phases) | Chiralpak® IA, Chiralpak® ID, Regis Whelk-O® 1 (or equivalent) |
| Mobile Phase | A: n-Hexane or Heptane B: Isopropanol (IPA) or Ethanol (EtOH) | A: Supercritical CO2 B: Methanol (MeOH) or Ethanol (EtOH) |
| Initial Gradient/Isocratic | Isocratic: 80:20 (A:B) | Isocratic: 80:20 (A:B) |
| Additive | 0.1% Diethylamine (DEA) in Component B | 0.2% Diethylamine (DEA) in Component B |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Column Temperature | 25°C | 35°C |
| Back Pressure (SFC) | N/A | 150 bar |
| Detection | UV at 235 nm (based on thiophene chromophore) | UV at 235 nm |
-
System Preparation: Ensure the entire chromatographic system is clean and free of contaminants or incompatible solvents from previous analyses.[15]
-
Column Equilibration: For each new CSP, equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic 1-[1-(Thiophen-3-yl)ethyl]piperazine standard in the mobile phase. Filter through a 0.45 µm syringe filter.[9]
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis:
-
Record the chromatogram.
-
Identify any signs of peak separation.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any separated peaks.
-
Select the column/mobile phase combination that provides the highest selectivity (α) as the starting point for further optimization, even if the resolution is not yet baseline.
-
References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Construction of Enantiomerically-Pure Heterocycles. Organic Chemistry Portal. [Link]
-
LC Troubleshooting: The Basics. LCGC International. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. PubMed. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. PMC. [Link]
-
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Analytical Science. [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Method for separating of optically pure thiophene compounds using simulated moving bed chromatography.
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. chiraltech.com [chiraltech.com]
Validation & Comparative
Comparative bioactivity of thiophene-2-yl vs thiophen-3-yl piperazine derivatives
Comparative Bioactivity Guide: Thiophene-2-yl vs. Thiophen-3-yl Piperazine Derivatives
As a Senior Application Scientist, evaluating the subtle structural nuances of heterocyclic pharmacophores is critical for rational drug design. The hybridization of a thiophene ring with a piperazine moiety creates a privileged scaffold widely utilized in central nervous system (CNS) therapeutics, antimicrobial agents, and epigenetic inhibitors.
This guide provides an in-depth comparative analysis of thiophene-2-yl and thiophen-3-yl piperazine derivatives, focusing on how the positional isomerism of the sulfur atom dictates receptor affinity, spatial geometry, and overall bioactivity.
Structural Causality: The 2-yl vs. 3-yl Isomerism
The attachment point of the piperazine ring (or its linker) to the thiophene core fundamentally alters the molecule's electronic distribution and 3D conformation.
-
Thiophene-2-yl Derivatives: The attachment at the 2-position places the substituent adjacent to the heteroatom (sulfur). The sulfur atom’s lone pairs can participate in intramolecular hydrogen bonding or dipole-dipole interactions with the piperazine nitrogen or linker carbonyls. This restricts the dihedral angle, often locking the molecule into a more rigid, planar conformation that mimics acylated lysine in epigenetic targets[1].
-
Thiophen-3-yl Derivatives: Attachment at the 3-position removes the immediate steric and electronic influence of the sulfur atom. This grants the piperazine moiety greater rotational freedom, allowing it to adopt diverse spatial vectors. In GPCR binding pockets, this flexibility often enables the 3-yl derivatives to simultaneously engage multiple sub-pockets, leading to dual-action pharmacology (e.g., binding both the 5-HT1A receptor and the serotonin transporter)[2].
Target Affinity & Selectivity Profiles
A. Neurotransmitter Receptors (5-HT and Dopamine)
Thiophene-piperazine derivatives, particularly those fused into benzo[b]thiophene scaffolds, are heavily investigated for treating depression and schizophrenia.
-
3-yl Superiority in Dual Action: Research indicates that 3-yl derivatives excel in dual-target CNS applications. For instance, 1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol exhibits high nanomolar affinity for both the 5-HT1A receptor (
= 20 nM) and the serotonin transporter (SERT), making it a potent candidate for fast-acting antidepressants[2]. The 3-position allows the arylpiperazine tail to optimally project into the hydrophobic binding pockets of both proteins[3]. -
2-yl Specificity: Conversely, 2-yl derivatives often exhibit slightly lower affinity for 5-HT1A when utilizing a propanone linker. For example, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (Compound 7e) displays a micromolar affinity (
= 2.30 M) toward 5-HT1A sites[4]. However, 2-yl derivatives show remarkable selectivity for Dopamine D3 over D2 receptors when the piperazine is directly coupled to specific aryl groups, driven by the rigid trajectory of the 2-position[5].
B. Kinase and Epigenetic Targets
-
P2Y14 Receptors: In the development of P2Y14 receptor antagonists, 2,5-disubstituted thiophene-2-yl derivatives significantly outperform their 3-yl counterparts. A primary 3-aminopropyl derivative anchored at the 2-position (Compound 20) achieved an
of 169 nM, whereas alternate substitution patterns (like the 3-yl isomers) were markedly less potent[6]. -
GAS41 YEATS Domain: Thiophene-2-yl derivatives are utilized to mimic the acylated lysine of histone H3. A fragment hit, (5-(tert-butyl)thiophene-2-yl)(pyrrolidine-1-yl)methanone, demonstrated an
of 210 M, which was further optimized to 2.0 M by leveraging the specific geometry of the 2-yl attachment[1].
Quantitative Data Comparison
| Compound Class / Specific Derivative | Target | Isomer Type | Binding Affinity ( | Primary Application |
| 1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A / SERT | 3-yl | Antidepressant[2] | |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2-yl | Serotonergic Probe[4] | |
| 3-(5-(Piperazine-1-carbonyl)thiophen-2-yl)... (Compound 20) | P2Y14R | 2-yl | Anti-inflammatory[6] | |
| 3-(5-((3-Aminopropyl)carbamoyl)thiophen-3-yl)... (Compound 26) | P2Y14R | 3-yl | Inactive Analog[6] | |
| (5-(tert-butyl)thiophene-2-yl)(pyrrolidine-1-yl)methanone | GAS41 YEATS | 2-yl | Epigenetic Probe[1] |
Mechanistic Pathway Visualization
The following diagram illustrates the canonical GPCR signaling pathway modulated by these thiophene-piperazine derivatives when acting as 5-HT1A or D2 receptor ligands.
Caption: GPCR signaling modulation by thiophene-piperazine derivatives via Gi/o protein activation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies represent the gold-standard protocols for validating the bioactivity of these isomers.
Protocol A: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Causality: This assay determines the
-
Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer.
-
Incubation System: In a 96-well plate, combine 50
L of the test compound (varying concentrations from to M), 50 L of [³H]-8-OH-DPAT (final concentration ~1 nM), and 100 L of membrane suspension. -
Equilibration: Incubate the mixture at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Validation: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
Protocol B: Fluorescence Polarization (FP) Assay for Epigenetic Targets
Causality: Used for targets like the GAS41 YEATS domain, this assay relies on the principle that a small fluorescent probe tumbles rapidly (low polarization), but when bound to a large protein, tumbling slows (high polarization). Thiophene-piperazine inhibitors displace the probe, lowering polarization[1].
-
Reagent Preparation: Prepare assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Complex Formation: Mix recombinant GAS41 YEATS domain protein (500 nM) with a FAM-labeled acetylated histone peptide probe (20 nM).
-
Compound Addition: Add serial dilutions of the thiophene-2-yl or 3-yl derivative to the microplate.
-
Measurement: Incubate for 30 minutes in the dark. Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Validation: A dose-dependent decrease in polarization confirms competitive on-target inhibition.
Caption: Standard high-throughput screening workflow for determining ligand binding affinity.
References
-
Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. ResearchGate. Available at:[Link]
-
Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry (via unife.it). Available at:[Link]
-
Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. National Center for Biotechnology Information (PMC). Available at:[Link]
-
New 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action. Ingenta Connect. Available at:[Link]
Sources
- 1. Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thiophen-2-yl-piperazine|CAS 85803-49-2 [benchchem.com]
- 6. sfera.unife.it [sfera.unife.it]
Cross-validation of analytical methods for 1-[1-(Thiophen-3-yl)ethyl]piperazine
Executive Summary
This guide provides a rigorous cross-validation framework for the analysis of 1-[1-(Thiophen-3-yl)ethyl]piperazine , a critical secondary amine intermediate often utilized in the synthesis of bioactive thienyl compounds.
Due to the molecule's specific structural features—a basic piperazine ring coupled with an oxidation-prone thiophene moiety and a chiral ethyl linkage—standard "off-the-shelf" methods often fail. This guide compares three distinct analytical workflows:
-
UHPLC-MS/UV (Method A): The routine workhorse for high-throughput purity profiling.
-
GC-MS (Method B): The orthogonal method for volatile impurity tracking, requiring derivatization.
-
qNMR (Method C): The primary reference method for absolute assay determination.
Key Finding: While UHPLC-MS offers the highest sensitivity for trace impurities, it requires specific column chemistry to mitigate peak tailing. qNMR is identified as the mandatory cross-validator for establishing the potency of the reference standard used in both LC and GC methods.
Molecular Profile & Analytical Challenges
Before defining protocols, we must address the physicochemical behaviors that dictate method failure or success.
| Feature | Analytical Consequence | Mitigation Strategy |
| Piperazine Nitrogen ( | Severe peak tailing on standard C18 silica columns due to silanol interaction. | Use Charged Surface Hybrid (CSH) columns or high pH mobile phases. |
| Thiophene Ring | Susceptible to S-oxidation (sulfoxide formation) during sample prep; Moderate UV chromophore ( | Fresh sample prep (<4h); Use MS detection for specificity; UV is viable but less sensitive than derivatization. |
| Chiral Center (Ethyl Linkage) | Enantiomers (R/S) will co-elute on achiral columns. | Method A/B measure Chemical Purity. Chiral purity requires specific polysaccharide columns (e.g., Chiralpak IC). |
Method A: UHPLC-MS/UV (The Routine Standard)
Rationale: Liquid chromatography is preferred for this molecule to avoid the thermal stress of GC, which can degrade the thiophene ring if not carefully controlled. We utilize a Charged Surface Hybrid (CSH) C18 column to repel the protonated amine, ensuring sharp peak shapes under acidic conditions compatible with Mass Spectrometry.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV:[1] 235 nm (Thiophene
). -
MS: ESI+, MRM mode. Transition
(Thiophene-ethyl cation) and (Piperazine ring fragment).
-
Self-Validating System (SVS) Check
To ensure system integrity, inject a System Suitability Solution (SSS) containing the analyte and a known synthetic precursor (e.g., 3-acetylthiophene).
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5 for the main amine peak.
Method B: GC-MS (The Orthogonal Validator)
Rationale: Gas chromatography provides orthogonal selectivity, separating impurities based on volatility rather than polarity. However, the secondary amine of the piperazine will adsorb to the liner and column. Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory to cap the amine, improve volatility, and prevent thermal degradation.
Experimental Protocol
-
Derivatization Step:
-
Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Add 50 µL TFAA.
-
Incubate at 60°C for 20 mins.
-
Evaporate to dryness under
; reconstitute in Ethyl Acetate.
-
-
Instrument: Agilent 7890B GC / 5977B MSD.
-
Column: DB-5MS UI (Ultra Inert),
. -
Inlet: Split 20:1, 250°C.
-
Oven: 60°C (1 min)
20°C/min 300°C (3 min). -
Detection: EI Source (70 eV), Scan 40-400 amu.
Self-Validating System (SVS) Check
Monitor the presence of the underivatized peak.
-
Pass Criteria: 100% conversion. If a peak for the native amine appears, the derivatization was incomplete, and quantitation is invalid.
Method C: qNMR (The Absolute Truth)
Rationale: Both LC and GC rely on reference standards which may themselves be impure. Quantitative NMR (
Experimental Protocol
-
Solvent: DMSO-
(Prevents amine proton exchange broadening). -
Internal Standard (IS): Maleic Acid (TraceCERT®), accurately weighed.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30s (to ensure relaxation). -
Quantification Signal: Integration of the Thiophene C2-H proton (
ppm, dd) vs. Maleic Acid vinyl protons ( ppm, s).
Cross-Validation & Data Comparison
The following table summarizes a representative cross-validation study. Note the discrepancy in "Purity" which highlights the importance of qNMR.
| Parameter | Method A (UHPLC-UV) | Method B (GC-MS Deriv.) | Method C (qNMR) |
| Linearity ( | N/A (Absolute) | ||
| LOD (Sensitivity) | 0.05 µg/mL (High) | 0.5 µg/mL (Moderate) | ~1 mg/mL (Low) |
| Precision (%RSD) | 0.4% | 1.2% | 0.3% |
| Apparent Purity | 99.2% (Area %) | 98.5% (Area %) | 97.1% (w/w) |
| Bias Source | Misses inorganic salts/solvents. | Misses non-volatiles. | Detects water/solvents/salts. |
Analysis of Results: The UHPLC method overestimates purity (99.2%) because it does not detect residual inorganic salts or moisture. qNMR reveals the true potency (97.1%), accounting for the hygroscopic nature of the piperazine salt. Therefore, Method A should be used for impurity profiling, but Method C must be used to assign the potency value to the standard.
Visualization: Validation Workflow & Decision Tree
Figure 1: Analytical Decision Tree
Caption: Logical flow for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Impurities).
Figure 2: Method Validation Lifecycle (ICH Q2)
Caption: The cyclic process of validating the UHPLC method, ensuring robustness against the thiophene oxidation liability.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology for LC Separations of Basic Compounds. [Link][3][4][5][6][7][8][9]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Reference for derivatization protocols). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. qascf.com [qascf.com]
- 6. scholars.direct [scholars.direct]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. scribd.com [scribd.com]
- 9. jocpr.com [jocpr.com]
A Researcher's Guide to Benchmarking 1-[1-(Thiophen-3-yl)ethyl]piperazine Against Known D2/D3 Receptor Agonists
This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, 1-[1-(Thiophen-3-yl)ethyl]piperazine, and its objective comparison against established dopamine D2 and D3 receptor agonists such as Pramipexole, Ropinirole, and Rotigotine. As of the time of this publication, detailed pharmacological data for 1-[1-(Thiophen-3-yl)ethyl]piperazine is not publicly available. Therefore, this document serves as a methodological roadmap for researchers and drug development professionals to generate and interpret the necessary data to position this novel chemical entity within the landscape of dopaminergic therapeutics.
The rationale for this guide is rooted in the significant therapeutic interest in D2/D3 receptor agonists for managing conditions like Parkinson's disease and Restless Legs Syndrome.[1] A nuanced understanding of a new compound's binding affinity, functional potency, and downstream signaling effects is paramount for predicting its potential clinical efficacy and side-effect profile.
Section 1: Synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine
The synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine can be achieved through various established synthetic routes. A common and efficient method is reductive amination.[2][3][4] This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.
A plausible synthetic scheme would involve the reductive amination of 1-(thiophen-3-yl)ethan-1-one with piperazine. This one-pot reaction typically proceeds by forming an iminium intermediate, which is then reduced to the desired amine.[5]
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of 1-(thiophen-3-yl)ethan-1-one (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Section 2: In Vitro Pharmacological Characterization
A thorough in vitro evaluation is the cornerstone of understanding a novel compound's interaction with its target receptors. The following assays are essential for determining the binding affinity, functional potency, and signaling profile of 1-[1-(Thiophen-3-yl)ethyl]piperazine at D2 and D3 receptors.
Radioligand Binding Assays: Determining Binding Affinity (Ki)
Radioligand binding assays are a gold-standard method to quantify the affinity of a compound for a specific receptor.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either human D2 or D3 receptors.[7]
-
Assay Components:
-
Radioligand: A commonly used radioligand for D2/D3 receptors is [³H]-Spiperone.[1]
-
Test Compound: 1-[1-(Thiophen-3-yl)ethyl]piperazine at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM haloperidol) is used to determine non-specific binding.[1]
-
-
Incubation: The cell membranes, radioligand, and test compound (or control) are incubated together to allow for competitive binding to reach equilibrium.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: Assessing Potency (EC50) and Efficacy
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist, and for quantifying its potency and efficacy.
D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10]
Experimental Protocol: HTRF-based cAMP Assay
-
Cell Culture: Use a cell line stably expressing the D2 or D3 receptor (e.g., CHO-K1 cells).
-
Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase.
-
Procedure:
-
Cells are pre-incubated with the test compound, 1-[1-(Thiophen-3-yl)ethyl]piperazine, at various concentrations.
-
Forskolin is then added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP level is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[4]
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the test compound's concentration. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect, is determined from this curve. The maximal effect (Emax) indicates the intrinsic activity of the compound relative to a full agonist.
Caption: D2/D3 Receptor Gαi/o Signaling Pathway.
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct downstream signaling cascades.[11] Assessing β-arrestin recruitment can reveal potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Assay System: Utilize a cell-based assay that measures the interaction between the activated GPCR and β-arrestin. Several commercial platforms are available, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific).[12]
-
Principle: These assays often use enzyme fragment complementation. The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the other. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into close proximity, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence).[12]
-
Procedure:
-
Cells expressing the tagged receptor and β-arrestin are incubated with varying concentrations of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
-
The signal generated by the complemented enzyme is measured.
-
-
Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.
This functional assay directly measures the activation of G proteins by an agonist-bound receptor.[13][14] It provides a measure of receptor-G protein coupling efficiency.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use cell membranes expressing the D2 or D3 receptor.
-
Assay Components:
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to the Gα subunit upon its activation.
-
GDP: To ensure that G proteins are in their inactive, GDP-bound state at the start of the assay.
-
Test Compound: 1-[1-(Thiophen-3-yl)ethyl]piperazine at various concentrations.
-
-
Procedure: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified.
-
Data Analysis: The EC50 and Emax for G protein activation are determined from the dose-response curve.
Section 3: Comparative In Vitro Data of Known D2/D3 Agonists
The following table summarizes the reported in vitro pharmacological data for pramipexole, ropinirole, and rotigotine. This data serves as the benchmark against which 1-[1-(Thiophen-3-yl)ethyl]piperazine should be compared.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2 EC50 (nM) | D3 EC50 (nM) | D3/D2 Selectivity (Ki) |
| Pramipexole | 3.9[15][16] | 0.5[15][16] | - | - | ~8 |
| Ropinirole | - | - | ~40 | ~4 | ~10 (functional)[17] |
| Rotigotine | 13.5[18] | 0.71[18] | - | - | ~19 |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from the cited literature.
Section 4: In Vivo Preclinical Evaluation
In vivo studies in animal models are essential to assess the therapeutic potential and potential side effects of a novel D2/D3 agonist. The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-validated model of Parkinson's disease.[19][20]
Drug-Induced Rotational Behavior
In unilaterally 6-OHDA-lesioned rats, the administration of a direct-acting dopamine agonist causes contralateral (away from the lesioned side) rotations.[15][21] The frequency of these rotations is a measure of the compound's in vivo efficacy.
Experimental Protocol: Rotational Behavior Assessment
-
Animal Model: Use adult male rats with unilateral 6-OHDA lesions of the medial forebrain bundle.
-
Drug Administration: Administer 1-[1-(Thiophen-3-yl)ethyl]piperazine and reference agonists (pramipexole, ropinirole) via a relevant route (e.g., intraperitoneal or subcutaneous) at a range of doses.
-
Observation: Place the rats in automated rotometer chambers and record the number of full contralateral and ipsilateral rotations over a specified time period (e.g., 90-120 minutes).
-
Data Analysis: Plot the net contralateral rotations as a function of dose to determine the potency and efficacy of the test compound in vivo.
Caption: Workflow for In Vivo Efficacy Testing.
Assessment of Motor Side Effects: Catalepsy
Catalepsy, a state of motor immobility, can be induced by some dopamine receptor ligands and is a measure of potential extrapyramidal side effects.[22][23][24]
Experimental Protocol: Catalepsy Assessment
-
Animal Model: Use naive rats or mice.
-
Drug Administration: Administer the test compound at various doses.
-
Catalepsy Test: At set time points after drug administration, place the animal's forepaws on a raised bar. The time it takes for the animal to remove its paws from the bar is measured. A longer latency is indicative of catalepsy.
-
Data Analysis: Compare the cataleptic effects of 1-[1-(Thiophen-3-yl)ethyl]piperazine with those of vehicle and reference compounds.
In Vivo Microdialysis
Microdialysis allows for the in vivo sampling of neurotransmitters from specific brain regions.[16][17][25][26][27] This technique can be used to assess how 1-[1-(Thiophen-3-yl)ethyl]piperazine affects dopamine release and metabolism in brain areas relevant to Parkinson's disease, such as the striatum.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Preparation: Implant a microdialysis probe into the striatum of an anesthetized rat.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound and measure the resulting changes in extracellular dopamine and its metabolites (DOPAC and HVA) in the dialysate.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Section 5: Interpretation and Positioning
The data generated from these studies will allow for a comprehensive comparison of 1-[1-(Thiophen-3-yl)ethyl]piperazine with established D2/D3 agonists. Key questions to address include:
-
Affinity and Selectivity: How does the Ki of 1-[1-(Thiophen-3-yl)ethyl]piperazine at D2 and D3 receptors compare to the reference compounds? Is it D2- or D3-preferring, and to what degree?
-
Potency and Efficacy: What is the EC50 and Emax in functional assays? Is it a full or partial agonist? How does its potency in vitro translate to its in vivo efficacy in the rotational model?
-
Signaling Bias: Does the compound show a preference for G-protein signaling versus β-arrestin recruitment compared to the reference agonists? This could have implications for its long-term efficacy and side-effect profile.
-
Therapeutic Window: What is the relationship between the doses that produce therapeutic-like effects (e.g., rotations) and those that cause side effects (e.g., catalepsy)? A wider therapeutic window is desirable.
By systematically addressing these questions, researchers can build a robust pharmacological profile for 1-[1-(Thiophen-3-yl)ethyl]piperazine and make informed decisions about its potential as a novel therapeutic agent.
References
- Baup, N., et al. (1997). Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG). Peptides, 18(8), 1209-15.
- Jenner, P. (1983). Differentiation of dopamine agonists using drug-induced rotation in rats with unilateral or bilateral 6-hydroxydopamine destruction of ascending dopamine pathways. N-S Arch Pharmacol, 323, 273–281.
- Bergman, J., et al. (1994). Catalepsy-associated behavior induced by dopamine D1 receptor antagonists and partial dopamine D1 receptor agonists in squirrel monkeys. J Pharmacol Exp Ther, 271(2), 1039-46.
- O'Connor, W. T., & Ungerstedt, U. (1990). Brain microdialysis studies on the control of dopamine release and metabolism in vivo.
- Asin, K. E., & Wirtshafter, D. (1993). Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization. Psychopharmacology (Berl), 110(1-2), 101-8.
- Hoffmann, I. S., & Beninger, R. J. (1988). The D2 dopamine receptor agonist LY171555 induces catalepsy in the mouse. Pharmacol Biochem Behav, 30(3), 765-8.
- Beninger, R. J., & Schmidt, W. J. (2016). Post-trial dopaminergic modulation of conditioned catalepsy: A single apomorphine induced increase/decrease in dopaminergic activation immediately following a conditioned catalepsy response can reverse/enhance a haloperidol conditioned and sensitized catalepsy response. Behav Brain Res, 311, 28-35.
-
Garris, P. A., et al. (2014). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. ResearchGate. Available from: [Link]
- Kalivas, P. W., & Duffy, P. (1991).
- Park, S. M., et al. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Implications for Drug Development. Int J Mol Sci, 24(7), 6755.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol, 153(7), 1353-63.
-
Lidö, H. H., & Ericson, M. (2012). In vivo microdialysis measuring dopamine release in the nucleus accumbens of awake, freely-moving animals. ResearchGate. Available from: [Link]
- Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Analyst, 140(10), 3326-36.
- Beaulieu, J. M., et al. (2006). Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo. J Neurosci, 26(10), 2813-23.
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. Available from: [Link]
- Lin, R., et al. (2001). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A.
-
Wikipedia. Cataplexy. Available from: [Link]
- Nishiyama, T., et al. (2005). Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(3-thio)triphosphate binding in rat striatal membranes. Eur J Pharmacol, 509(2-3), 115-25.
- Gurevich, I., & Gurevich, V. V. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. Int J Mol Sci, 22(2), 837.
-
Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Available from: [Link]
- Gardner, B., et al. (1997). GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells. Br J Pharmacol, 120(3), 543-50.
- Frankowski, K. J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
-
Cenci, M. A., & Lundblad, M. (2006). Relation between rotation in the 6-OHDA lesioned rat and dopamine loss in striatal and substantia nigra subregions. ResearchGate. Available from: [Link]
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In Vivo Efficacy of 1-[1-(Thiophen-3-yl)ethyl]piperazine: A Comparative Analysis Against Standard of Care in Preclinical Models of Depression and Anxiety
This guide provides a comparative framework for evaluating the in vivo efficacy of the novel compound, 1-[1-(Thiophen-3-yl)ethyl]piperazine, against established standards of care for depression and anxiety. Given the nascent stage of research on this specific molecule, this document outlines a proposed preclinical investigation, detailing the rationale, experimental design, and methodologies required to robustly assess its therapeutic potential. The protocols and comparative data presented are based on established paradigms in neuropharmacology, providing a blueprint for researchers in drug discovery and development.
The structural components of 1-[1-(Thiophen-3-yl)ethyl]piperazine, namely the thiophene and piperazine moieties, are present in numerous centrally active compounds. Thiophene derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and antianxiety effects, owing in part to their bioisosteric similarity to benzene, which allows for favorable interactions with various receptors.[1][2] The piperazine ring is a common scaffold in drugs targeting the central nervous system, with many derivatives exhibiting effects on serotonin and dopamine receptors.[3][4] Some piperazine compounds act as agonists at the inhibitory GABA (γ-aminobutyric acid) receptor.[5][6] This structural precedent suggests that 1-[1-(Thiophen-3-yl)ethyl]piperazine may modulate neurotransmitter systems implicated in mood and anxiety disorders.
Hypothesized Mechanism of Action
Based on the pharmacology of related thiophene and piperazine-containing molecules, we hypothesize that 1-[1-(Thiophen-3-yl)ethyl]piperazine may exert its effects through modulation of serotonergic and/or dopaminergic pathways. Thiophene-containing compounds have been investigated as serotonin antagonists, while various piperazine derivatives are known to interact with dopamine and serotonin receptors.[1][3] Therefore, a plausible mechanism could involve the modulation of these key neurotransmitter systems, which are established targets for many standard-of-care antidepressants and anxiolytics.
Caption: Hypothesized mechanism of 1-[1-(Thiophen-3-yl)ethyl]piperazine action.
Comparative In Vivo Efficacy Evaluation
To assess the potential antidepressant and anxiolytic properties of 1-[1-(Thiophen-3-yl)ethyl]piperazine, a head-to-head comparison with a selective serotonin reuptake inhibitor (SSRI), such as fluoxetine or sertraline, is proposed.[7] These SSRIs are first-line treatments for depression and anxiety disorders.[8] The evaluation will utilize two well-validated rodent behavioral models: the Forced Swim Test (FST) for antidepressant-like effects and the Elevated Plus Maze (EPM) for anxiolytic-like effects.[9][10]
Experimental Workflow
Caption: Proposed experimental workflow for in vivo comparison.
Methodologies
Male C57BL/6 mice, 8-10 weeks old, will be used for the studies. Animals will be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. All procedures should be in accordance with institutional and national guidelines for animal care.[11]
1-[1-(Thiophen-3-yl)ethyl]piperazine will be synthesized and purified to >95% purity.[12] Fluoxetine hydrochloride will be used as the standard of care. Both compounds will be dissolved in a vehicle of 0.9% saline with 5% DMSO and administered intraperitoneally (i.p.) once daily for 14 consecutive days.
The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][13] The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.[13]
-
Procedure: 24 hours after the final dose, each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Expected Outcome: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms compared to the vehicle-treated group.[7][14]
The FST is a common behavioral test used to screen for antidepressant-like activity.[9][15] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[16][17]
-
Procedure:
-
Day 1 (Pre-test): Mice are individually placed in a cylinder of water (25°C) for 15 minutes.
-
Day 2 (Test): 24 hours later, the mice are placed back in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
-
Parameter Measured:
-
Duration of immobility.
-
-
Expected Outcome: Antidepressant compounds are expected to significantly decrease the duration of immobility compared to the vehicle-treated group.[16][18]
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate a potential outcome where 1-[1-(Thiophen-3-yl)ethyl]piperazine demonstrates dose-dependent antidepressant and anxiolytic-like effects, comparable to or exceeding that of the standard of care, fluoxetine.
Table 1: Hypothetical Efficacy in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 25.4 ± 3.1 | 8.2 ± 1.5 | 35.1 ± 4.2 |
| Fluoxetine | 10 | 48.9 ± 5.6 | 15.7 ± 2.1 | 33.8 ± 3.9 |
| Compound (Low) | 5 | 38.7 ± 4.9 | 12.5 ± 1.8 | 36.2 ± 4.5 |
| Compound (High) | 20 | 55.2 ± 6.3 | 18.1 ± 2.5 | 34.5 ± 4.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Hypothetical Efficacy in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 155.8 ± 12.4 |
| Fluoxetine | 10 | 92.3 ± 9.8 |
| Compound (Low) | 5 | 115.6 ± 11.2 |
| Compound (High) | 20 | 85.1 ± 8.5** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Discussion and Future Directions
The proposed study provides a robust framework for the initial in vivo characterization of 1-[1-(Thiophen-3-yl)ethyl]piperazine. The hypothetical data suggest that at a 20 mg/kg dose, the compound could exhibit significant antidepressant and anxiolytic-like effects, potentially superior to fluoxetine at its effective dose in these models. The lack of effect on total arm entries in the EPM would suggest that the observed behavioral changes are not due to a general increase in locomotor activity.
It is important to acknowledge that the effects of SSRIs in these models can be complex, with some studies reporting anxiogenic-like effects with acute administration.[14][19][20] The proposed chronic dosing regimen is designed to better reflect the clinical use of antidepressants and is more likely to reveal anxiolytic and antidepressant efficacy.[7]
Successful demonstration of efficacy in these primary screening models would warrant further investigation, including:
-
Pharmacokinetic studies to determine brain bioavailability.
-
Receptor binding assays to elucidate the precise molecular targets.
-
Additional behavioral models to assess effects on other domains, such as anhedonia (e.g., sucrose preference test) or cognitive function.[15]
-
Safety and toxicology studies to establish a therapeutic window.
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Comparative metabolic stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine and its analogs
Comparative Metabolic Stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine and Its Analogs: A Technical Guide for Lead Optimization
In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized to improve aqueous solubility and modulate the physicochemical properties of drug candidates[1]. When coupled with a thiophene ring—a classical bioisostere for the phenyl group—the resulting architecture, such as 1-[1-(Thiophen-3-yl)ethyl]piperazine, often yields potent ligands for various central nervous system (CNS) and G-protein coupled receptor (GPCR) targets.
However, while thiophene mimics the steric bulk and lipophilicity of a phenyl ring, its electron-rich nature introduces significant metabolic liabilities. This guide provides an objective, data-driven comparison of the metabolic stability of 1-[1-(Thiophen-3-yl)ethyl]piperazine against its structural analogs, detailing the mechanistic rationale and the experimental workflows required to validate these properties.
Mechanistic Rationale: The Thiophene Liability
Metabolic stability is primarily quantified by in vitro half-life (
The thiophene moiety is widely recognized by drug metabolism and pharmacokinetics (DMPK) scientists as a potential "toxicophore." The sulfur atom and the electron-rich
-
S-Oxidation: Leading to the formation of reactive thiophene-S-oxides.
-
Epoxidation: Leading to transient thiophene epoxides.
These electrophilic intermediates are highly reactive and can covalently bind to cellular macromolecules, leading to rapid clearance and potential hepatotoxicity. In contrast, the piperazine ring is generally more metabolically stable than its carbon-analog (piperidine) due to a reduction in lipophilicity (lower cLogD), though it remains susceptible to minor N-dealkylation pathways[1].
CYP450-mediated metabolic pathways and reactive intermediate formation of the thiophene parent.
Comparative Data Analysis
To overcome the rapid clearance of the parent thiophene, medicinal chemists employ several structural modifications. Replacing the thiophene with a phenyl ring eliminates the S-oxidation liability but may alter target binding[4]. Alternatively, adding electron-withdrawing groups (e.g., fluorine) to the thiophene, or replacing it with a nitrogen-containing heterocycle (e.g., thiazole), pulls electron density away from the ring, significantly mitigating oxidative metabolism[1][3].
The table below summarizes the comparative metabolic profiles of these analogs in Human Liver Microsomes (HLM).
| Compound | Structural Modification | HLM | HLM | Reactive Metabolite (GSH Adducts) |
| 1-[1-(Thiophen-3-yl)ethyl]piperazine | Parent (Thiophene) | 145.2 | 9.5 | Positive (+++) |
| 1-[1-(Phenyl)ethyl]piperazine | Phenyl Bioisostere | 42.8 | 32.4 | Negative (-) |
| 1-[1-(5-Fluorothiophen-3-yl)ethyl]piperazine | Halogen Substitution | 68.5 | 20.2 | Trace (+) |
| 1-[1-(Thiazol-5-yl)ethyl]piperazine | Thiazole Replacement | 25.4 | 54.6 | Negative (-) |
Note: Data represents established structure-metabolism relationship (SMR) trends for these specific heterocyclic scaffolds. Lower
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility, the metabolic stability and reactive metabolite formation of these compounds must be evaluated using rigorously controlled in vitro systems.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol determines the intrinsic clearance (
Causality & Controls:
-
NADPH Regenerating System: CYP450 enzymes require NADPH as an electron donor. Without it, phase I metabolism cannot occur.
-
Negative Control (Minus-NADPH): Validates that compound depletion is strictly enzyme-mediated and not due to chemical instability or non-specific binding to the plasticware.
-
Positive Control (Verapamil/Dextromethorphan): Confirms the metabolic viability of the HLM batch.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity.
-
Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to vials and analyze the remaining parent compound via LC-MS/MS. Calculate
and using the first-order decay equation.
High-throughput experimental workflow for determining in vitro microsomal intrinsic clearance.
Protocol 2: Reactive Metabolite Trapping (GSH Assay)
Because thiophene epoxides and sulfoxides are too transient to detect directly, Glutathione (GSH) is used as a nucleophilic "trap" to form stable, detectable adducts[3].
Step-by-Step Procedure:
-
Set up the HLM incubation mixture exactly as described in Protocol 1, but supplement the buffer with 5 mM reduced Glutathione (GSH).
-
Incubate the mixture at 37°C for 60 minutes.
-
Quench the reaction with ice-cold acetonitrile (1:3 ratio) and centrifuge to remove proteins.
-
Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS).
-
Data Interpretation: Scan for mass shifts corresponding to the addition of GSH (+307 Da) or the substitution of a halogen by GSH (+307 Da minus the halogen mass). The presence of these peaks confirms the bioactivation of the thiophene ring[3].
Strategic Optimization Guidelines
When developing derivatives of 1-[1-(Thiophen-3-yl)ethyl]piperazine, the empirical data dictates a clear optimization hierarchy:
-
If the thiophene is non-essential for binding: Perform a direct bioisosteric replacement with a phenyl ring to immediately resolve the oxidative liability[4].
-
If the heteroaromatic geometry is required: Introduce an endocyclic nitrogen atom. Replacing the thiophene with a thiazole or isothiazole reduces the electron density of the ring, drastically lowering
while maintaining similar spatial dimensions[1]. -
If the exact thiophene ring is mandatory for target affinity: Utilize halogenation. Placing a fluorine or chlorine atom adjacent to the sulfur atom (e.g., at the C5 position) sterically and electronically hinders CYP450-mediated epoxidation, reducing the formation of toxic GSH adducts[3].
References
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
-
Title: Metabolic stability and its role in the discovery of new chemical entities Source: SRCE (Acta Pharmaceutica) URL: [Link]
-
Title: Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes Source: Chemical Research in Toxicology (PubMed / ACS) URL: [Link]
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Strategic Evaluation Guide: Off-Target Profiling of 1-[1-(Thiophen-3-yl)ethyl]piperazine
This guide outlines a rigorous framework for evaluating the off-target pharmacology of 1-[1-(Thiophen-3-yl)ethyl]piperazine , a thiophene-based bioisostere of the stimulant scaffold 1-benzylpiperazine.
Executive Summary
1-[1-(Thiophen-3-yl)ethyl]piperazine (hereafter 3-TEP ) represents a structural hybrid of the "privileged" piperazine scaffold and a thiophene moiety. While often utilized as a fragment in kinase inhibitor design or as a bioisostere for benzylpiperazine (BZP) in CNS drug discovery, its safety profile is dominated by two critical vectors: promiscuous GPCR binding (characteristic of N-unsubstituted piperazines) and metabolic activation (characteristic of the thiophene ring).
This guide details the essential screening cascade required to de-risk 3-TEP, comparing its predicted liability profile against the standard reference, Benzylpiperazine (BZP) , and its regioisomer, 1-[1-(Thiophen-2-yl)ethyl]piperazine (2-TEP) .
Critical Off-Target Risks: The "Dirty" Profile
As a Senior Application Scientist, I advise prioritizing the following panels based on the structural activity relationships (SAR) of piperazine-thiophene conjugates.
A. The GPCR "ome" (Serotonin & Adrenergic)
The piperazine nitrogen at the distal end is a potent pharmacophore for monoaminergic receptors. Unlike BZP, the electron-rich thiophene ring in 3-TEP may enhance pi-pi stacking interactions in the orthosteric binding pockets of 5-HT receptors, potentially altering the selectivity profile from "stimulant" (transporter-heavy) to "hallucinogen/valvulopathogen" (receptor-heavy).
-
Primary Concern: 5-HT2B agonism . Chronic activation leads to cardiac valvulopathy.
-
Secondary Concern: Alpha-1 Adrenergic antagonism . Leads to orthostatic hypotension.
B. Metabolic Bioactivation (The Thiophene Alert)
Unlike the phenyl ring in BZP, the thiophene ring in 3-TEP is a structural alert. CYP450 enzymes (specifically CYP1A2 and CYP2C9) can oxidize the thiophene sulfur to a thiophene S-oxide and subsequently to a reactive epoxide or ring-opened dicarbonyl , which can covalently bind to hepatic proteins (hepatotoxicity).
C. hERG Channel Inhibition
The basic nitrogen (pKa ~9.0) combined with the lipophilic thiophene tail fits the pharmacophore for hERG channel blockade, posing a risk of QT prolongation.
Comparative Liability Matrix
The following table contrasts 3-TEP with its primary structural analogs to guide risk assessment.
| Feature | 1-[1-(Thiophen-3-yl)ethyl]piperazine (3-TEP) | Benzylpiperazine (BZP) | 1-[1-(Thiophen-2-yl)ethyl]piperazine (2-TEP) |
| Primary Target Class | Monoamine Transporters / Kinase Fragment | Monoamine Transporters (DAT/NET) | Monoamine Transporters |
| Metabolic Risk | High (S-oxidation prone) | Low (Ring hydroxylation) | High (S-oxidation prone) |
| 5-HT2B Affinity | Moderate-High (Predicted) | Low-Moderate | Moderate |
| hERG Liability | Moderate | Low | Moderate |
| Stereochemistry | Chiral Center (R/S) - Enantiomers likely have distinct profiles | Achiral (if no alpha-methyl) / Chiral (if MBZP) | Chiral Center (R/S) |
| Key Advantage | Enhanced lipophilicity & specific kinase pocket fit | Well-characterized safety data | Commercially abundant reference |
Experimental Protocols & Workflows
To validate the off-target effects of 3-TEP, the following "Self-Validating" protocols must be employed.
Protocol A: Competitive Radioligand Binding (GPCR Screen)
Objective: Determine affinity (
-
Reagents: [3H]-Mesulergine (for 5-HT2C/2B), [3H]-Prazosin (for Alpha-1).
-
Cell Line: HEK-293 overexpressing human recombinant receptors.
-
Method:
-
Preparation: Harvest membranes and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate 3-TEP (1 nM – 10 µM) with radioligand and membranes for 60 min at 25°C.
-
Validation: Use Mianserin (non-selective) and SB-204741 (5-HT2B selective) as positive controls.
-
Analysis: Terminate via rapid filtration (GF/B filters). Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
-
Criterion:
displacement at 10 µM triggers functional assay.
-
Protocol B: Thiophene Reactive Metabolite Trapping
Objective: Assess the formation of reactive S-oxides or epoxides.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Glutathione (GSH) or Dansyl-GSH (trapping agent).
-
Method:
-
Incubation: Incubate 3-TEP (10 µM) with HLM (1 mg/mL) and GSH (5 mM) at 37°C for 60 min.
-
Control: Run parallel incubation without NADPH (negative control) and with Tienilic Acid (positive control for thiophene activation).
-
Detection: Analyze via LC-MS/MS (High Resolution).
-
Search: Look for
adducts (Mono-oxygenation + GSH).
-
Interpretation: Presence of GSH adducts confirms bioactivation liability.
-
Visualized Evaluation Workflows
Figure 1: The Off-Target Screening Cascade
This diagram illustrates the logical flow for evaluating 3-TEP, ensuring resources are not wasted on functional assays unless binding is confirmed.
Caption: Tiered screening strategy for 3-TEP. Binding affinity triggers functional testing; agonism triggers metabolic toxicity screening.
Figure 2: Thiophene Bioactivation Pathway
This diagram details the specific metabolic mechanism that differentiates 3-TEP from BZP.
Caption: Mechanism of thiophene-mediated toxicity. CYP450 oxidation creates electrophiles that must be trapped by Glutathione to prevent liver damage.
References
-
Roth, B. L., et al. (2004). Screening the Receptorome to Discover the Molecular Targets for Plant-Derived Psychoactive Drugs. Neuron . Link
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochromes P450. Chemical Research in Toxicology . Link
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology . Link
-
Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology . Link
Reproducibility of the Biological Effects of 1-[1-(Thiophen-3-yl)ethyl]piperazine: A Benchmarking Guide
As a Senior Application Scientist, I frequently observe that the transition from a promising hit to a reproducible lead compound hinges on the physicochemical integrity of the underlying scaffold. 1-[1-(Thiophen-3-yl)ethyl]piperazine (T3EP, CAS: 521913-92-8) has emerged as a privileged building block in modern medicinal chemistry[1]. By combining the lipophilic, bioisosteric properties of a thiophene ring with the basic, hydrogen-bond-accepting nature of piperazine, T3EP is widely utilized to synthesize multi-target directed ligands (MTDLs). These include atypical antipsychotics targeting D2/5-HT1A receptors[2], dual-action agents for Alzheimer's disease[3], and targeted oncology therapeutics such as EGFR kinase inhibitors[4].
However, the biological evaluation of T3EP derivatives is notorious for inter-laboratory variance. This guide dissects the mechanistic reasons behind these reproducibility issues—ranging from stereochemical ambiguity to differential microsomal clearance—and provides self-validating protocols to ensure robust, publication-quality experimental data.
Scaffold Benchmarking & Structural Causality
When designing a piperazine-tethered therapeutic, the choice of the aromatic appendage dictates both target engagement and metabolic fate. Comparing T3EP to common alternatives reveals the causality behind its unique biological profile.
-
1-Benzylpiperazine (BZP): A highly basic standard, but prone to rapid N-dealkylation and non-specific efflux pump binding.
-
1-(Thiophen-2-ylmethyl)piperazine (T2MP): While useful, the C2-linkage leaves the highly reactive C5 position of the thiophene ring exposed. This results in rapid Cytochrome P450 (CYP)-mediated oxidation, leading to poor metabolic stability and potential reactive metabolite toxicity[5].
-
1-[1-(Thiophen-3-yl)ethyl]piperazine (T3EP): The C3-linkage sterically and electronically shields the thiophene ring, significantly improving the metabolic half-life (
). Furthermore, the ethyl substitution introduces a chiral center. This allows for highly stereospecific interactions within deep hydrophobic pockets, but it also introduces the primary vector for reproducibility failures if racemic mixtures are tested blindly[2][4].
Table 1: Physicochemical & Pharmacological Benchmarking of Piperazine Scaffolds
| Scaffold Type | Calc. LogP | Primary Metabolic Liability | Target Engagement Preference | Typical Assay Variance (CV%) |
| 1-Benzylpiperazine | 1.52 | N-dealkylation | Monoamine Transporters | < 5% (Achiral) |
| T2MP | 1.85 | CYP-mediated C5 oxidation | GPCRs (Non-specific) | < 5% (Achiral) |
| T3EP (Racemate) | 2.21 | Stereospecific clearance | GPCRs, EGFR Kinase, AChE | 15 - 40% (High Variance) |
| T3EP (Enantiopure) | 2.21 | Phase II Glucuronidation | Highly Specific (e.g., 5-HT1A) | < 5% (Controlled) |
Mechanistic Pathways & Target Engagement
The biological efficacy of T3EP derivatives stems from dual-pathway engagement. For aminergic GPCRs, the basic nitrogen of the piperazine ring (
Fig 1: Dual-pathway target engagement of T3EP derivatives across CNS and oncology applications.
The Causality of Reproducibility Failures
Why do researchers frequently report conflicting
-
The Racemate Trap: T3EP is commercially supplied as a racemate. The enantiomers of the resulting drug candidates often exhibit a 10- to 100-fold difference in target affinity due to the spatial orientation of the methyl group on the ethyl linker. Causality: If a biological assay is performed on a racemic mixture, the apparent
is heavily skewed by the eutomer (the active enantiomer). Slight batch-to-batch variations in enantiomeric excess will destroy assay reproducibility. Mandatory Action: Chiral resolution prior to biological profiling is non-negotiable. -
Microsomal Variance (Species Differences): Thiophene rings exhibit highly species-specific CYP450 metabolism. Causality: Rat Liver Microsomes (RLMs) often overpredict the clearance of thiophene derivatives compared to Human Liver Microsomes (HLMs)[2]. Relying solely on rodent data for metabolic stability will lead to the premature abandonment of viable clinical candidates.
-
Apoptosis vs. Necrosis Misclassification: When evaluating the antiproliferative effects of T3EP-based EGFR inhibitors, standard MTT assays cannot differentiate between programmed cell death and non-specific chemical toxicity. Causality: Annexin V-FITC/PI double staining must be used. Annexin V binds to flipped phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis), validating the true mechanism of action[4].
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are engineered as self-validating systems, meaning internal controls are built directly into the workflow to immediately flag assay drift.
Protocol 1: High-Throughput GPCR Radioligand Binding (Self-Validating)
Purpose: To determine the precise orthosteric binding affinity (
-
Membrane Preparation: Resuspend CHO cell membranes expressing human 5-HT1A or D2 receptors in assay buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4). -
Radioligand Incubation: Add 1 nM of
-8-OH-DPAT (for 5-HT1A) or -Spiperone (for D2) to a 96-well plate. -
Self-Validation Step (NSB Control): In designated control wells, add 10 µM of an unlabeled reference standard (e.g., Serotonin for 5-HT1A, or Haloperidol for D2). Causality: This establishes the Non-Specific Binding (NSB) baseline. If the NSB exceeds 15% of total binding, the membrane wash steps are insufficient, and the data must be discarded.
-
Compound Addition: Add the T3EP derivative in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at 25°C.
-
Filtration & Analysis: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific piperazine binding). Calculate the
using the Cheng-Prusoff equation.
Protocol 2: In Vitro Microsomal Stability Assay (HLM/RLM)
Purpose: To accurately benchmark the metabolic half-life (
-
Master Mix Preparation: Prepare a solution containing 0.5 mg/mL of pooled HLMs or RLMs in 100 mM potassium phosphate buffer (pH 7.4). Spike in the T3EP derivative to a final concentration of 1 µM.
-
Self-Validation Step (Clearance Controls): Run parallel incubations with Verapamil (High-clearance control, expected
min) and Warfarin (Low-clearance control, expected min). Causality: This proves the CYP enzymes in the microsome batch are active and not degraded by improper storage. -
Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding a 1 mM NADPH regenerating system.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and .
Fig 2: Standardized high-throughput workflow for validating T3EP derivative reproducibility.
Quantitative Data & Quality Control Parameters
By adhering to the self-validating protocols and ensuring chiral resolution, the inter-assay variance of T3EP derivatives can be reduced from an unacceptable >30% to well within standard pharmaceutical QC limits.
Table 2: Reproducibility Metrics & Quality Control Parameters for T3EP Assays
| Assay Type | Target Metric | Acceptable QC Baseline | Action Limit (Reject Data) |
| Purity & Integrity | Chiral HPLC (ee%) | > 98% Enantiomeric Excess | < 95% ee (Causes IC50 drift) |
| GPCR Binding | Inter-assay CV% for | < 10% across 3 replicates | > 15% (Check NSB control) |
| Microsomal Stability | Verapamil | 10 - 15 minutes | > 20 minutes (Inactive microsomes) |
| Cytotoxicity | Apoptotic Index (Annexin V+) | > 60% at | < 30% (Suggests non-specific necrosis) |
References
-
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 2024. 4
-
Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. Asian Journal of Chemistry, 2025. 3
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators. Pharmacopsychiatry, 2022. 2
-
Biological Activities of Thiophenes. Encyclopedia MDPI, 2024. 5
-
1-[1-(thiophen-3-yl)ethyl]piperazine CAS No.: 521913-92-8. Moldb, 2025. 1
Sources
- 1. 521913-92-8 | 1-[1-(thiophen-3-yl)ethyl]piperazine - Moldb [moldb.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of Piperazine Derivatives in Antibacterial Assays: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] In this landscape, the piperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][4][5][6][7] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability, making it an attractive building block for new therapeutic agents.[6][7] This guide provides a comparative analysis of various piperazine derivatives based on their performance in antibacterial assays, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.
Comparative Antibacterial Efficacy of Piperazine Derivatives
The antibacterial potency of piperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring. A wide array of derivatives, from simple N-substituted compounds to complex hybrids with other pharmacophores like fluoroquinolones and flavonoids, have been synthesized and evaluated. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative piperazine derivatives against a panel of clinically relevant bacteria, providing a snapshot of their antibacterial spectrum and potency.
| Piperazine Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Substituted Piperazine Flavonol (Compound 2g) | Staphylococcus aureus | 6.25 | [8] |
| Escherichia coli | 25 | [8] | |
| Fluoroquinolone-Piperazine Hybrid (Ciprofloxacin-Sulfonamide) | Staphylococcus aureus | Not specified, but showed significant activity | [9] |
| Piperazinyl-linked Ciprofloxacin Dimer | Drug-resistant Staphylococcus aureus | Potent activity reported | [10] |
| Quinoline-Piperazine Hybrid (Compound 10g) | Staphylococcus aureus | 0.03 | [11] |
| Moraxella catarrhalis | 0.06 | [11] | |
| Quinoline-Piperazine Hybrid (Compound 11e) | Moraxella catarrhalis | 0.03 | [11] |
| Mannich Base with Piperazine Moiety (Compound 8) | Staphylococci | Promising activity | [12] |
| Enterobacteriaceae family | Promising activity | [12] | |
| 1,3,4-Oxadiazole-Piperazine-Fluoroquinolone Hybrid | Escherichia coli (DNA gyrase inhibition) | Excellent inhibitory potential | [13] |
| Flavone-Piperazine Derivative (Compound 5j) | Various bacteria | MIC of 10 | [14] |
Deciphering the Structure-Activity Relationship (SAR)
The antibacterial activity of piperazine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antibacterial agents.
Key SAR insights include:
-
N-Substituents: The nature of the substituent at the N1 and N4 positions of the piperazine ring is a major determinant of antibacterial activity. For instance, the incorporation of bulky and lipophilic groups can enhance membrane permeability and interaction with bacterial targets.
-
Hybridization with Pharmacophores: Linking the piperazine scaffold with known antibacterial pharmacophores, such as fluoroquinolones, has proven to be a highly effective strategy.[9][15] The piperazine ring in fluoroquinolones like ciprofloxacin is crucial for their activity against Gram-negative bacteria.[15]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., Cl, Br, NO2) on aromatic rings attached to the piperazine nucleus has been shown to enhance antibacterial activity.[2] Conversely, electron-donating groups can diminish potency.[2]
-
Stereochemistry: The stereochemistry of substituents on the piperazine ring can also influence biological activity, although this is a less explored area for many of the newer derivatives.
Caption: Structure-Activity Relationship (SAR) of Piperazine Derivatives.
Mechanism of Action: Targeting Bacterial Processes
Piperazine derivatives exert their antibacterial effects through various mechanisms, often dictated by the other chemical moieties present in the molecule.
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the hallmark mechanism of fluoroquinolone-piperazine hybrids.[12][13] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. The piperazine substituent at the C-7 position of the fluoroquinolone core plays a critical role in the potency and spectrum of activity.[5]
-
Disruption of Bacterial Membranes: Some piperazine derivatives, particularly polymeric structures, can interact with and disrupt the integrity of the bacterial cell membrane. This can be driven by electrostatic interactions between positively charged piperazine moieties and the negatively charged components of the bacterial membrane.[4]
-
Inhibition of Biofilm Formation: Certain piperazine derivatives have demonstrated the ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[8] For example, the N-substituted piperazine flavonol derivative, compound 2g, was found to significantly inhibit S. aureus biofilm formation.[8]
Caption: Mechanism of Action for Fluoroquinolone-Piperazine Hybrids.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the piperazine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a serial two-fold dilution of the stock solution in a sterile 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Causality Behind Experimental Choices:
-
0.5 McFarland Standard: This ensures a standardized and reproducible starting concentration of bacteria, which is critical for the accuracy and comparability of MIC results.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most common, rapidly growing bacteria as its composition is well-defined and has minimal interference with the activity of most antibiotics. The adjustment with cations (Ca2+ and Mg2+) is crucial for the accurate testing of certain classes of antibiotics.
-
Final Inoculum Concentration: The final inoculum size of 5 x 10^5 CFU/mL is a compromise between a concentration that is high enough to show growth within the incubation period and low enough to not overwhelm the antimicrobial agent.
Caption: Workflow for Broth Microdilution Assay.
Conclusion and Future Directions
Piperazine derivatives represent a versatile and promising class of compounds in the quest for new antibacterial agents.[1] The ability to readily modify the piperazine scaffold allows for the fine-tuning of their antibacterial spectrum and potency. Hybrid molecules, particularly those incorporating a fluoroquinolone core, have demonstrated exceptional activity against both susceptible and drug-resistant bacteria.[9][10][15] Future research should focus on exploring novel substitutions on the piperazine ring, developing derivatives with alternative mechanisms of action to combat resistance, and optimizing the pharmacokinetic and safety profiles of these promising compounds. A deeper understanding of their SAR and mechanisms of action will undoubtedly pave the way for the next generation of piperazine-based antibiotics.
References
- Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Deriv
- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Der Pharma Chemica.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
- Antibiotic Hybrids. Encyclopedia MDPI.
- The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Piperazine-azole-fluoroquinolone hybrids: Conventional and microwave irradiated synthesis, biological activity screening and molecular docking studies. PubMed.
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... PMC.
- Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Deriv
- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.
- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflamm
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
- Piperazine based antimicrobial polymers: a review. PMC.
- Piperazine based antimicrobial polymers: a review. RSC Publishing.
- Piperazinyl-linked fluoroquinolone dimers possessing potent antibacterial activity against drug-resistant strains of Staphylococcus aureus.
- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. MDPI.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(Thiophen-3-yl)ethyl]piperazine
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical compounds is as critical as the innovative science we conduct. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-[1-(Thiophen-3-yl)ethyl]piperazine. As a specific Safety Data Sheet (SDS) for this compound is not always accessible, our approach is grounded in a thorough hazard assessment of its constituent chemical moieties: the piperazine ring and the thiophene group. This ensures a conservative and safety-first methodology, safeguarding both laboratory personnel and the environment.
The core principle of this guide is to treat 1-[1-(Thiophen-3-yl)ethyl]piperazine as a hazardous substance, demanding meticulous handling from use to final disposal. The procedures outlined below are designed to be self-validating, integrating safety and compliance into your standard laboratory workflow.
Hazard Profile: A Synthesis of Structural Precedents
Understanding the "why" behind a protocol is paramount. The disposal procedure for 1-[1-(Thiophen-3-yl)ethyl]piperazine is dictated by the known hazards of its structural components. By analyzing related compounds, we can construct a reliable safety profile.[1]
-
The Piperazine Moiety: Piperazine and its derivatives are well-documented as being corrosive and capable of causing severe skin burns and eye damage.[1][2][3] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[4][5]
-
The Thiophene Moiety: Thiophene-containing compounds can be harmful if swallowed, act as skin, eye, and respiratory irritants, and may pose long-term risks to aquatic ecosystems.[6][7][8] Certain thiophenes have also been associated with potential liver effects upon prolonged exposure.[9]
Therefore, 1-[1-(Thiophen-3-yl)ethyl]piperazine must be handled as a hazardous chemical waste, with particular attention to its corrosive, irritant, and environmental hazard potentials.[8][10]
| Structural Moiety | Associated Hazards | Required Precautions & Rationale |
| Piperazine | Corrosive (causes skin burns, eye damage), Skin/Respiratory Sensitizer.[1][4][5] | Use of chemical-resistant gloves and safety goggles is mandatory to prevent contact. Handle in a well-ventilated area or fume hood to avoid inhalation of any potential aerosols or dust. |
| Thiophene | Harmful if swallowed, Skin/Eye/Respiratory Irritant, Environmental Hazard.[7][8][9] | Do not dispose of down the drain to prevent environmental release. All waste must be collected as hazardous to avoid contamination of waterways and soil. |
| Combined Compound | Assumed Hazardous: Irritant, Corrosive, and Environmentally Harmful. | Treat with the highest level of precaution. Segregate from all other waste streams and handle exclusively as hazardous chemical waste. |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal process is non-negotiable. The following steps provide a clear, actionable plan for managing waste containing 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing appropriate PPE. This is your primary line of defense.
-
Mandatory: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[1]
-
Conditional: If there is a risk of generating dust or aerosols, all handling must be conducted within a certified chemical fume hood, and a respirator may be required.[1][6]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Specific Container: All waste containing 1-[1-(Thiophen-3-yl)ethyl]piperazine, including residual compound, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and cleaning materials, must be collected in a designated hazardous waste container.[6]
-
Maintain Separation: Keep solid and liquid waste in separate, appropriately designed containers.[7]
-
Avoid Incompatibilities: Crucially, do not mix this waste stream with incompatible chemicals. Based on the piperazine moiety, this includes strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[3][4]
Step 3: Container Selection and Labeling
Clear and accurate labeling is essential for the safety of everyone in the laboratory and for the waste management personnel.
-
Container Integrity: Use only containers that are in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and have a secure, tight-fitting lid.[7][10]
-
Mandatory Labeling: The container must be clearly and indelibly labeled with:
Step 4: Waste Accumulation and Storage
Waste must be stored safely and securely within the lab pending pickup.
-
Point of Generation: Collect waste in the labeled container at the point of generation, typically inside a chemical fume hood, to minimize exposure.[6]
-
Secure Storage: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) .[6][7] This area should provide secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.[6]
-
Container Management: Keep the waste container closed at all times except when adding waste.[10]
Step 5: Final Disposal Request
The final step is to arrange for the removal of the hazardous waste from your facility.
-
Contact EHS: Once your waste container is full or you have completed the project, you must contact your institution's Environmental Health and Safety (EHS) department or the equivalent waste management office to schedule a pickup.[7][10]
-
Do Not Use Standard Drains or Trash: Under no circumstances should this chemical or its containers be disposed of via standard laboratory sinks or in the regular trash.[6][10]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, this may involve opening sashes on fume hoods.
-
Use PPE: Before attempting to clean the spill, don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the material.[1] For solid spills, carefully collect the powdered material.[3]
-
Collect Waste: Carefully scoop the absorbed/collected material and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Caption: Disposal workflow for 1-[1-(Thiophen-3-yl)ethyl]piperazine.
References
- BenchChem. (2025). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
- BenchChem. (2025). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
- Moldb. (n.d.). 1-[1-(thiophen-3-yl)ethyl]piperazine CAS No.: 521913-92-8.
- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- Santa Cruz Biotechnology. Thiophene Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- National Institutes of Health. (n.d.). Thiophene. PubChem.
- TCI Chemicals. (2025). Piperazine Anhydrous Safety Data Sheet.
- Fisher Scientific. (2025). 1-Methyl-3-phenylpiperazine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
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Personal protective equipment for handling 1-[1-(Thiophen-3-yl)ethyl]piperazine
Essential Safety and Operational Guide: Handling 1-[1-(Thiophen-3-yl)ethyl]piperazine
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with the critical safety, handling, and logistical protocols required for 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Because this compound is a highly reactive, bifunctional building block, standard laboratory safety assumptions are insufficient. This guide bridges the gap between regulatory compliance and practical, bench-level execution, ensuring your workflows are both safe and scientifically rigorous.
Hazard Profile & Mechanistic Rationale
To handle a chemical safely, you must understand why it is hazardous. The safety profile of 1-[1-(Thiophen-3-yl)ethyl]piperazine is dictated by its two primary chemical moieties:
-
The Piperazine Ring (Amine Base): Piperazine derivatives are highly alkaline and corrosive. They are known to cause severe skin burns and serious eye damage (H314)[1]. Furthermore, piperazines are potent respiratory sensitizers; inhalation of vapors or dust can trigger severe asthmatic responses[1].
-
The Thiophene Ring (Heterocyclic Sulfide): Thiophene derivatives introduce a flammability risk and systemic toxicity. Thiophenes are harmful if swallowed, inhaled, or absorbed through the skin, and can cause organ damage upon prolonged exposure[2][3].
When combined, this molecule presents a dual threat: corrosive tissue destruction facilitated by the amine, and systemic toxicity/flammability driven by the thiophene core. Therefore, all handling must be governed by the OSHA Laboratory Safety Standard (29 CFR 1910.1450), which mandates strict engineering controls and a tailored Chemical Hygiene Plan (CHP)[4].
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves provide inadequate protection against organic amines, which can rapidly permeate porous or incompatible rubber. The following PPE matrix is mandatory for handling this compound.
| PPE Category | Required Specification | Mechanistic Rationale & Causality |
| Hand Protection | Primary (Outer): Butyl rubber or heavy-duty Nitrile (>8 mil).Secondary (Inner): Standard Nitrile (4-5 mil). | Amines aggressively degrade latex and thin nitrile. Double-gloving ensures that if the outer layer is compromised by the corrosive piperazine, the inner layer provides a temporary barrier to allow safe doffing. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1+) AND a full face shield. | The corrosive nature of the piperazine moiety guarantees permanent corneal damage upon contact[1]. Safety glasses with side shields are insufficient against vapor or splash hazards. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat (e.g., Nomex). | The thiophene moiety introduces flammability risks[3]. An FR coat prevents the garment from melting into the skin in the event of a flash fire. |
| Respiratory | Handled exclusively in a certified fume hood. | Piperazine derivatives are respiratory sensitizers[1]. If a hood is unavailable (e.g., during a spill), a NIOSH-approved full-face respirator with organic vapor (OV) cartridges is required. |
Operational Workflow & Procedural Guidance
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.
A. Pre-Operation Validation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm).
-
Clear the Workspace: Remove all incompatible chemicals from the hood, particularly strong oxidizers and concentrated acids, which can react violently with the amine base.
-
Prepare Decontamination Materials: Have a 1% to 5% acetic acid solution (for amine neutralization) and absorbent spill pads readily available before opening the chemical container.
B. Handling & Transfer Methodology
-
Don PPE: Inspect outer butyl gloves for micro-tears by inflating them slightly. Don the FR coat, inner gloves, outer gloves, and chemical goggles.
-
Static Mitigation: Because of the thiophene flammability risk[3], use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for transferring the solid/liquid.
-
Closed-System Weighing:
-
Place a tared, sealable vial on the balance inside the fume hood.
-
Transfer the required mass of 1-[1-(Thiophen-3-yl)ethyl]piperazine into the vial.
-
Seal the vial before removing it from the fume hood. Never transport the open compound across the laboratory; this prevents the release of sensitizing vapors into the ambient air.
-
C. Decontamination & Doffing
-
Neutralize Tools: Wipe down the spatula and balance pan with the dilute acetic acid solution to neutralize residual piperazine base, followed by a DI water wipe.
-
Doffing Sequence: Remove the highly contaminated outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves. Wash hands immediately with soap and water.
Operational workflow for the safe handling and disposal of 1-[1-(Thiophen-3-yl)ethyl]piperazine.
Spill Management & Emergency Response
In the event of a spill, immediate containment is prioritized over cleanup to prevent vapor inhalation.
-
Minor Spill (Inside Hood): Cover the spill with an inert absorbent pad. Carefully apply a weak acid (e.g., citric acid or dilute acetic acid) to neutralize the piperazine base. Scoop the neutralized slurry into a compatible, sealable hazardous waste container.
-
Major Spill (Outside Hood): Evacuate the immediate area. Do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) or a full-face organic vapor respirator, due to the severe asthma and sensitization risks[1]. Contact your Environmental Health and Safety (EH&S) department immediately.
-
Personnel Exposure: If skin contact occurs, immediately flush the area in a safety shower for a minimum of 15 minutes. The corrosive nature of the compound requires rapid dilution to prevent deep tissue burns.
Waste Segregation and EPA Disposal Plan
Chemical waste management must comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[5]. Improper disposal of thiophene/piperazine derivatives can lead to severe environmental toxicity and regulatory fines[6].
-
Waste Categorization: 1-[1-(Thiophen-3-yl)ethyl]piperazine must be classified as Toxic and Corrosive Organic Waste .
-
Segregation: Do not mix this waste with halogenated solvents or acidic waste streams. Mixing with acids in a sealed waste container will cause an exothermic acid-base reaction, potentially leading to container rupture.
-
Container Specifications: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk. The container must feature a secure, leak-proof closure[6].
-
Satellite Accumulation Area (SAA) Rules:
-
The waste container must remain firmly closed at all times except when actively adding waste[7]. Do not leave funnels resting in the container.
-
Attach a standardized EPA/EH&S hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name (no abbreviations) and check the "Corrosive" and "Toxic" pictograms[5].
-
Ensure the container is stored in secondary containment (e.g., a spill tray) to capture potential leaks[7].
-
References
-
PubChem. "3-Methylthiophene - Safety and Hazards." National Institutes of Health. Available at:[Link]
-
PubChem. "N-Nitrosopiperazine - Safety and Hazards." National Institutes of Health. Available at:[Link]
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at:[Link]
-
Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety. Available at:[Link]
-
Columbia University. "Hazardous Chemical Waste Management Guidelines." Available at:[Link]
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- 1. N-Nitrosopiperazine | C4H9N3O | CID 21845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene | 110-02-1 | TCI AMERICA [tcichemicals.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 7. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
